molecular formula C16H31N5O4 B15609354 Boc-D-Orn(N3)-OH (CHA)

Boc-D-Orn(N3)-OH (CHA)

Número de catálogo: B15609354
Peso molecular: 357.45 g/mol
Clave InChI: OTASSZHMIDGDAW-OGFXRTJISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-Orn(N3)-OH (CHA) is a useful research compound. Its molecular formula is C16H31N5O4 and its molecular weight is 357.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-D-Orn(N3)-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Orn(N3)-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H31N5O4

Peso molecular

357.45 g/mol

Nombre IUPAC

(2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

InChI

InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16);6H,1-5,7H2/t7-;/m1./s1

Clave InChI

OTASSZHMIDGDAW-OGFXRTJISA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Boc-D-Orn(N3)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-α-(tert-Butoxycarbonyl)-N-δ-azido-D-ornithine cyclohexylammonium salt, commonly referred to as Boc-D-Orn(N3)-OH (CHA). This bifunctional molecule is a valuable building block in peptide synthesis and bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique structure, incorporating a protected amino acid, a reactive azide (B81097) group, and a salt form that enhances stability and handling, makes it a versatile tool in medicinal chemistry and drug discovery.

Chemical Structure and Components

Boc-D-Orn(N3)-OH (CHA) is a derivative of the non-proteinogenic amino acid D-ornithine. Its structure is composed of four key components:

  • D-ornithine: A homolog of lysine, providing the core amino acid scaffold. The "D" designation indicates the stereochemistry at the alpha-carbon.

  • Boc (tert-Butoxycarbonyl) group: A widely used acid-labile protecting group for the α-amino group of the ornithine. This protection prevents unwanted reactions during peptide synthesis.

  • Azido (N3) group: A versatile functional group attached to the δ-amino group of the ornithine side chain. The azide moiety is a key component for "click chemistry" reactions.

  • Cyclohexylammonium (CHA) salt: The carboxylic acid of the ornithine is deprotonated and forms an ionic bond with a protonated cyclohexylamine (B46788) molecule. This salt formation often improves the crystallinity, stability, and handling of the amino acid derivative.

The systematic IUPAC name for this compound is (2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine.[1]

Chemical Structure Diagram

Caption: Chemical structure of Boc-D-Orn(N3)-OH (CHA).

Physicochemical Properties

Quantitative data for Boc-D-Orn(N3)-OH (CHA) and its L-enantiomer are summarized in the table below. The physical properties of enantiomers are identical with the exception of the sign of their optical rotation.

PropertyValueReference(s)
Molecular Formula C16H31N5O4[1][2]
Molecular Weight 357.45 g/mol [1][2]
Appearance White crystalline powder[3]
Melting Point 126 - 128 °C (for L-enantiomer)[3]
Optical Rotation [α]D20 = -28 ± 2º (c=1 in DMF) (for L-enantiomer)[3]
Storage Temperature 2-8 °C[1][2]

Experimental Protocols

Representative Synthesis of Boc-D-Orn(N3)-OH (CHA)

The synthesis of Boc-D-Orn(N3)-OH (CHA) can be envisioned as a three-step process starting from N-δ-protected D-ornithine:

  • Boc Protection of the α-amino group: The α-amino group of a suitably protected D-ornithine derivative is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

  • Conversion of the δ-amino group to an azide: The protecting group on the δ-amino group is removed, and the free amine is then converted to an azide using a diazotransfer reagent.

  • Formation of the cyclohexylammonium salt: The resulting Boc-D-Orn(N3)-OH is then treated with cyclohexylamine to form the stable CHA salt.

G start N-δ-protected D-Ornithine step1 Boc Protection (Boc₂O, base) start->step1 intermediate1 N-α-Boc, N-δ-protected D-Ornithine step1->intermediate1 step2 δ-Deprotection & Azide Formation (e.g., Diazotransfer reagent) intermediate1->step2 intermediate2 Boc-D-Orn(N3)-OH step2->intermediate2 step3 Salt Formation (Cyclohexylamine) intermediate2->step3 end Boc-D-Orn(N3)-OH (CHA) step3->end

Caption: Plausible synthetic workflow for Boc-D-Orn(N3)-OH (CHA).

Application in Click Chemistry

Boc-D-Orn(N3)-OH (CHA) is primarily used as a building block for introducing an azide handle into peptides and other molecules. This azide can then be used in highly specific and efficient "click" reactions.

This reaction involves the formation of a stable triazole linkage between the azide group of Boc-D-Orn(N3)-OH and a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.

General Protocol:

  • Dissolve the Boc-D-Orn(N3)-containing peptide and the alkyne-functionalized molecule in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).

  • Add a copper(II) sulfate (B86663) (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

  • The reaction is typically stirred at room temperature and can be monitored by HPLC or LC-MS.

  • Upon completion, the product is purified using standard chromatographic techniques.

For applications in biological systems where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is employed. This involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

General Protocol:

  • Dissolve the Boc-D-Orn(N3)-containing molecule and the DBCO-functionalized molecule in a biocompatible buffer or solvent.

  • The reaction proceeds without the need for a catalyst and is typically stirred at or near physiological temperature.

  • Reaction progress can be monitored by HPLC or LC-MS.

  • Purification is achieved through methods appropriate for the biomolecule of interest, such as size-exclusion chromatography or affinity chromatography.

G cluster_0 Peptide Synthesis cluster_1 Bioconjugation via Click Chemistry cluster_2 CuAAC cluster_3 SPAAC start Boc-D-Orn(N3)-OH (CHA) sp_synthesis Solid-Phase Peptide Synthesis (SPPS) start->sp_synthesis peptide Azide-containing Peptide sp_synthesis->peptide cuaac Cu(I) catalyst peptide->cuaac spaac Strain-Promoted Cycloaddition peptide->spaac alkyne Alkyne-modified Molecule alkyne->cuaac product1 Triazole-linked Conjugate cuaac->product1 dbco DBCO-modified Molecule dbco->spaac product2 Triazole-linked Conjugate spaac->product2

Caption: Experimental workflow for the use of Boc-D-Orn(N3)-OH (CHA).

Conclusion

Boc-D-Orn(N3)-OH (CHA) is a key reagent for the introduction of an azide functional group in a stereospecific manner. Its utility in both copper-catalyzed and strain-promoted click chemistry reactions makes it an indispensable tool for the synthesis of complex peptides, bioconjugates, and antibody-drug conjugates. The Boc protecting group allows for its seamless integration into standard solid-phase peptide synthesis workflows, while the cyclohexylammonium salt form provides enhanced stability and handling. This technical guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.

References

A Technical Guide to Boc-D-Orn(N3)-OH (CHA): Chemical Properties, Stability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of Nα-tert-butyloxycarbonyl-Nδ-azido-D-ornithine cyclohexylammonium salt (Boc-D-Orn(N3)-OH (CHA)). This valuable building block is frequently utilized in peptide synthesis and the development of antibody-drug conjugates (ADCs) due to its versatile azide (B81097) functionality, which is amenable to bioorthogonal "click" chemistry.

Chemical Properties

Boc-D-Orn(N3)-OH (CHA) is a derivative of the non-proteinogenic amino acid D-ornithine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an azide (N3) moiety on the delta-amino group of the side chain. The carboxylic acid is salified with cyclohexylamine (B46788) (CHA).

Table 1: Physicochemical Properties of Boc-D-Orn(N3)-OH (CHA) and Related Forms

PropertyBoc-D-Orn(N3)-OH (CHA)Boc-D-Orn(N3)-OH
CAS Number 1858224-18-61858224-17-5
Molecular Formula C16H31N5O4C10H18N4O4
Molecular Weight 357.45 g/mol [1][2]258.28 g/mol [3]
Appearance White crystalline powder (typical for similar compounds)White crystalline powder (typical for similar compounds)
Storage Temperature 2-8 °C[1][2][3]2-8 °C

Stability Profile

The stability of Boc-D-Orn(N3)-OH (CHA) is primarily dictated by its two key functional groups: the Boc-protecting group and the azide moiety.

Boc Protecting Group:

  • Acid Lability: The Boc group is highly susceptible to cleavage under acidic conditions.[4][5][] Strong acids like trifluoroacetic acid (TFA) are commonly used for its removal.[5][]

  • Base and Nucleophile Stability: It is generally stable to basic and nucleophilic conditions, which allows for orthogonal protection strategies in peptide synthesis, for instance, with the base-labile Fmoc group.[4]

Azide Functional Group:

  • Thermal Stability: Organic azides are energetic compounds and can be thermally sensitive.[4][7][8] Their stability is influenced by the overall molecular structure, with a higher carbon-to-nitrogen ratio generally correlating with greater stability.[4] Electron-withdrawing groups can decrease thermal stability.[4][8] While specific decomposition temperatures for Boc-D-Orn(N3)-OH are not documented in the provided results, it is crucial to handle this compound with care and avoid excessive heating.

  • Chemical Stability: The azide group is stable under a wide range of synthetic conditions, including those typically used in peptide synthesis.[9] It is notably stable to acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc deprotection, respectively.[9] However, azides can be reduced to primary amines.

Storage and Handling:

For long-term stability, Boc-D-Orn(N3)-OH (CHA) should be stored at 2-8 °C.[1][2][3] Some suppliers recommend storage at -20 °C for related azide-containing amino acids, which may also be a suitable condition for long-term preservation.[10]

Experimental Protocols

While a specific, detailed synthesis protocol for Boc-D-Orn(N3)-OH (CHA) was not found in the search results, a general and representative synthesis can be inferred from standard procedures for the protection and modification of amino acids.

Representative Synthesis of Boc-D-Orn(N3)-OH

The synthesis would likely involve a multi-step process starting from D-ornithine.

Step 1: Nα-Boc Protection of D-Ornithine

This is a standard procedure in peptide chemistry.

  • Materials: D-Ornithine hydrochloride, di-tert-butyl dicarbonate (B1257347) (Boc2O), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., dioxane/water or THF/water).

  • Procedure:

    • Dissolve D-ornithine hydrochloride in an aqueous basic solution.

    • Add a solution of Boc2O in an organic solvent dropwise while stirring at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

    • Work up the reaction by washing with a nonpolar organic solvent (e.g., ether) to remove excess Boc2O.

    • Acidify the aqueous layer to a low pH (e.g., 2-3) with a suitable acid (e.g., citric acid or dilute HCl).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Nα-Boc-D-ornithine.

Step 2: Azidation of the Nδ-amino group

This step introduces the azide functionality. A common method is via a diazo transfer reaction.

  • Materials: Nα-Boc-D-ornithine, a diazo transfer reagent (e.g., triflyl azide or imidazole-1-sulfonyl azide), a copper(II) salt catalyst (e.g., CuSO4), a base (e.g., triethylamine), and a suitable solvent (e.g., methanol (B129727) or DMF).

  • Procedure:

    • Dissolve Nα-Boc-D-ornithine in the chosen solvent.

    • Add the base and the copper catalyst.

    • Add the diazo transfer reagent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction until completion, as monitored by TLC or HPLC.

    • Quench the reaction and perform an aqueous workup.

    • Extract the product into an organic solvent.

    • Dry the organic layer and evaporate the solvent.

Step 3: Purification and Salt Formation

  • Purification: The crude Boc-D-Orn(N3)-OH is typically purified by flash column chromatography on silica (B1680970) gel.

  • CHA Salt Formation: To obtain the cyclohexylammonium salt, the purified free acid is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with one equivalent of cyclohexylamine. The salt often precipitates and can be collected by filtration and dried.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity applications, Boc-protected amino acids can be purified using reversed-phase HPLC.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an additive, is typical.

  • Detection: UV detection at a wavelength around 214 nm is standard for peptide bonds, though other wavelengths may be appropriate depending on the specific protecting groups.

Chiral HPLC methods have also been developed for the separation of protected amino acid enantiomers, which can be crucial for quality control.[2]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of Boc-D-Orn(N3)-OH (CHA) would be confirmed using 1H and 13C NMR spectroscopy. Expected characteristic signals would include:

  • 1H NMR: A singlet around 1.4 ppm corresponding to the nine protons of the Boc group, multiplets for the protons of the ornithine backbone and side chain, and signals corresponding to the cyclohexylammonium counterion.

  • 13C NMR: A signal around 80 ppm for the quaternary carbon of the Boc group, a signal around 28 ppm for the methyl carbons of the Boc group, and signals for the carbons of the ornithine backbone and the cyclohexylammonium ion.

Applications in Research and Drug Development

Boc-D-Orn(N3)-OH (CHA) is a key intermediate in the synthesis of modified peptides and bioconjugates, primarily through "click" chemistry reactions.

Peptide Synthesis

The azide group can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols. The azide then serves as a handle for subsequent modifications. For example, it can be used to create cyclic peptides or to attach labels like fluorophores or biotin.

Antibody-Drug Conjugate (ADC) Development

A major application of this compound is in the construction of ADCs.[3][7][] The azide group allows for the site-specific conjugation of a cytotoxic drug to an antibody. This is typically achieved through one of two main click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide-modified antibody (or a linker attached to the antibody) with an alkyne-functionalized drug.[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) derivative.[] The high ring strain of the cyclooctyne allows it to react rapidly with the azide without the need for a catalyst, which can be advantageous when working with biological systems that may be sensitive to copper.[]

The use of click chemistry for ADC synthesis allows for the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic efficacy and safety profiles.[15][16]

Visualizations

Logical Relationship of Functional Group Stability

G Stability of Key Functional Groups Boc Boc Group Acid Strong Acid (e.g., TFA) Boc->Acid Labile Base Base (e.g., Piperidine) Boc->Base Stable Nucleophiles Nucleophiles Boc->Nucleophiles Stable Azide Azide Group Azide->Acid Stable Azide->Base Stable Heat Heat Azide->Heat Potentially Unstable Reduction Reducing Agents Azide->Reduction Reactive

Caption: Stability of Boc and Azide groups to common reagents.

Experimental Workflow for ADC Synthesis via Click Chemistry

ADC_Workflow General Workflow for ADC Synthesis start Start antibody Antibody start->antibody linker_azide Linker with Azide (e.g., from Boc-D-Orn(N3)-OH) start->linker_azide drug_alkyne Drug with Alkyne start->drug_alkyne conjugation Click Chemistry (CuAAC or SPAAC) antibody->conjugation linker_azide->conjugation drug_alkyne->conjugation purification Purification (e.g., Chromatography) conjugation->purification adc Antibody-Drug Conjugate purification->adc end End adc->end

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway Analogy: Bioorthogonal Ligation

While Boc-D-Orn(N3)-OH is not directly involved in a biological signaling pathway, its application in bioorthogonal chemistry can be conceptually illustrated as a highly specific, engineered signaling event.

Bioorthogonal_Signaling Conceptual Pathway of Bioorthogonal Ligation cluster_0 Cellular Environment Azide Azide-tagged Biomolecule (e.g., Protein with incorporated Orn(N3)) Reaction Bioorthogonal Reaction (Click Chemistry) Azide->Reaction Alkyne Alkyne-tagged Probe (e.g., Fluorophore-Alkyne) Alkyne->Reaction Bio_molecules Other Cellular Components (e.g., Thiols, Amines) Bio_molecules->Reaction No Reaction (Orthogonal) Product Labeled Biomolecule Reaction->Product Specific Ligation

References

A Technical Guide to Boc-D-Orn(N3)-OH (CHA): A Key Intermediate in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D-Orn(N3)-OH (CHA), a non-natural amino acid derivative crucial for the synthesis of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, its central role in "click chemistry" based bioconjugation, and a generalized framework for its application in ADC development.

Core Compound Properties

Boc-D-Orn(N3)-OH (CHA) is a derivative of the amino acid D-ornithine. It is chemically protected with a tert-butyloxycarbonyl (Boc) group on its alpha-amine and functionalized with an azide (B81097) (-N3) group on the side chain. The compound is supplied as a cyclohexylammonium (CHA) salt, which enhances its stability and handling.

PropertyValueCitation(s)
CAS Number 1858224-18-6[1][2][]
Molecular Formula C16H31N5O4[1][][]
Molecular Weight 357.45 g/mol [1][][]
IUPAC Name (2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine[1][]
Common Synonyms Boc-D-Orn(N3).CHA, (R)-Boc-2-amino-5-azido-pentanoic acid CHA salt, Boc-D-azidonorvaline CHA salt[1][]
Storage Conditions 2-8 °C[1][][]

Role in Antibody-Drug Conjugate (ADC) Synthesis

Boc-D-Orn(N3)-OH serves as a versatile linker intermediate in the construction of ADCs.[] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potential of a potent cytotoxic drug.[5] The linker is a critical component that connects the antibody to the drug, and its chemical properties influence the stability, pharmacokinetics, and efficacy of the final ADC.[6]

The key feature of this compound is the terminal azide group on the ornithine side chain. This azide moiety is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a partner functional group. This enables the precise and stable attachment of a cytotoxic payload through a process known as "click chemistry".[5][7][8]

Experimental Protocols: Click Chemistry Reactions

The azide group on Boc-D-Orn(N3)-OH is primarily used in two types of click chemistry reactions for bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a potentially cytotoxic copper catalyst. It involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form the triazole linkage.[5][7][10]

The choice between CuAAC and SPAAC depends on the chemical sensitivities of the antibody and payload. SPAAC is often preferred for conjugations involving live cells or delicate proteins due to its catalyst-free nature.[5]

Click_Chemistry_Pathways cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC Azide-Linker (from Boc-D-Orn(N3)-OH) Catalyst Copper(I) Catalyst Azide_CuAAC->Catalyst Alkyne_Payload_CuAAC Alkyne-functionalized Payload Alkyne_Payload_CuAAC->Catalyst Triazole_CuAAC Stable Triazole Linkage (ADC) Catalyst->Triazole_CuAAC Covalent Bond Formation Azide_SPAAC Azide-Linker (from Boc-D-Orn(N3)-OH) Triazole_SPAAC Stable Triazole Linkage (ADC) Azide_SPAAC->Triazole_SPAAC Catalyst-Free Reaction DBCO_Payload Strained Alkyne (e.g., DBCO) -functionalized Payload DBCO_Payload->Triazole_SPAAC

Figure 1: Click Chemistry Conjugation Pathways.

Generalized Experimental Workflow for ADC Synthesis

The synthesis of an ADC using Boc-D-Orn(N3)-OH as a linker component generally follows a multi-step process. The Boc protecting group allows for selective reactions, ensuring that the intended couplings occur in the correct sequence.

Figure 2: Generalized ADC Synthesis Workflow.

Protocol Steps:

  • Linker-Payload Synthesis: The carboxylic acid of Boc-D-Orn(N3)-OH is activated (e.g., using EDC/NHS chemistry) and then reacted with an amine-containing cytotoxic payload to form a stable amide bond.

  • Boc Deprotection: The Boc protecting group is removed from the N-terminus of the ornithine linker, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA), to expose the primary amine.

  • Antibody Conjugation: A monoclonal antibody, previously functionalized with an alkyne group, is reacted with the azide-bearing linker-payload construct. This "click" reaction (either CuAAC or SPAAC) forms the final, stable ADC.

  • Purification: The resulting ADC is purified, often using size-exclusion chromatography (SEC), to remove any unreacted components.

Mechanism of Action and Signaling

The linker itself does not have a biological signaling role. Its function is to stably carry the cytotoxic payload to the target cancer cell. The overall mechanism of action for an ADC constructed with this linker follows a well-established pathway for targeted cancer therapy.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (in circulation) TumorCell Target Tumor Cell (Antigen-Expressing) ADC->TumorCell Targeting Binding 1. Binding to Surface Antigen TumorCell->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis 5. Induction of Apoptosis/Cell Death Payload->Apoptosis

Figure 3: ADC Mechanism of Action.

The process begins with the ADC circulating in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.[5] This binding event triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized by the cell. The complex is then trafficked to the lysosome, an acidic organelle containing degradative enzymes. Inside the lysosome, the linker or antibody is cleaved, releasing the potent cytotoxic payload directly inside the target cell. The released drug can then engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[11] This targeted delivery mechanism maximizes the drug's efficacy against cancer cells while minimizing exposure and toxicity to healthy tissues.

References

A Technical Guide to the Solubility of Boc-D-Orn(N3)-OH (CHA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the solubility characteristics of Nα-Boc-δ-azido-D-ornithine cyclohexylammonium salt (Boc-D-Orn(N3)-OH (CHA)). As a critical building block in modern peptide synthesis and bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) via click chemistry, understanding its solubility is paramount for successful experimental design and execution. This document outlines the qualitative solubility of the compound in various common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates its application in a typical experimental workflow.

Introduction to Boc-D-Orn(N3)-OH (CHA)

Boc-D-Orn(N3)-OH (CHA) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The molecule features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine, an azide (B81097) (N3) functional group on the delta-position of the ornithine side chain, and is supplied as a cyclohexylammonium (CHA) salt. The azide group serves as a chemical handle for bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][] These reactions enable the precise, site-specific conjugation of peptides to other molecules, such as cytotoxic drugs for creating ADCs.[4][5][6] The CHA salt form is utilized to improve the stability and handling properties of the free acid.

The solubility of this reagent is a crucial physical property that directly impacts its handling, stock solution preparation, and reactivity in synthesis protocols. Inadequate dissolution can lead to inaccurate concentration measurements and poor reaction yields.

Solubility Profile

Data Presentation: Qualitative Solubility Summary

The following table summarizes the expected solubility of Boc-D-Orn(N3)-OH (CHA) in common laboratory solvents. These estimations are based on empirical data for structurally similar compounds.[7][8][9] Researchers should always perform a preliminary solubility test with a small amount of the compound before preparing a bulk solution.[10][11]

SolventChemical ClassPolarityExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighSoluble / Highly SolublePreferred solvent for creating high-concentration stock solutions. Hygroscopic nature may affect results.
N,N-Dimethylformamide (DMF)Polar AproticHighSoluble / Highly SolubleCommonly used as a solvent in solid-phase peptide synthesis.
Dichloromethane (DCM)HalogenatedMediumSolubleOften used in organic synthesis and for dissolving protected amino acids.
Methanol (MeOH)Polar ProticHighSoluble / Sparingly SolubleSolubility can vary; may be less soluble than in aprotic polar solvents.
Acetonitrile (ACN)Polar AproticMediumSoluble / Sparingly SolubleOften used in HPLC; solubility should be confirmed for desired concentration.
WaterPolar ProticHighSparingly Soluble / InsolubleGenerally, Boc-protected amino acids have low water solubility. The CHA salt may slightly improve this.
Diethyl EtherEtherLowInsolubleThe high nonpolar character makes it a poor solvent for this compound.
Hexanes / HeptaneNonpolar AlkaneLowInsolubleNot a suitable solvent due to the polar nature of the amino acid backbone.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol describes a standard "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound.[12]

Objective: To determine the solubility of Boc-D-Orn(N3)-OH (CHA) in a specific solvent at a controlled temperature (e.g., 25°C).

Materials:

  • Boc-D-Orn(N3)-OH (CHA) solid

  • Selected analytical-grade solvents

  • Calibrated analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Temperature-controlled shaker or incubator

  • Vortex mixer and/or sonicator[10][11]

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-D-Orn(N3)-OH (CHA) solid to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

    • Carefully add a precise, known volume of the chosen solvent (e.g., 1.0 mL) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[7] The optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Attach a syringe filter (0.22 µm) and filter the solution into a clean vial to remove all undissolved particles.

    • Precisely dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method. A high dilution factor will likely be necessary.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification and Calculation:

    • Prepare a calibration curve using standard solutions of Boc-D-Orn(N3)-OH (CHA) of known concentrations.

    • Use the peak area from the HPLC chromatogram of the sample to determine its concentration from the calibration curve.

    • Calculate the original solubility (S) in the solvent using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Visualization of Experimental Workflows

Boc-D-Orn(N3)-OH (CHA) is a key reagent in multi-step synthetic procedures. The following diagrams, generated using the DOT language, illustrate its primary application in peptide synthesis and subsequent bioconjugation.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation via Click Chemistry resin 1. Resin Support deprotection1 2. Fmoc Deprotection (e.g., Piperidine in DMF) resin->deprotection1 coupling1 3. Couple First Amino Acid deprotection1->coupling1 deprotection2 4. Fmoc Deprotection coupling1->deprotection2 coupling_azide 5. Couple Boc-D-Orn(N3)-OH deprotection2->coupling_azide synthesis_end 6. Complete Peptide Chain & Cleave from Resin coupling_azide->synthesis_end peptide 7. Azide-Peptide synthesis_end->peptide click_reaction 8. CuAAC or SPAAC Reaction peptide->click_reaction alkyne_drug Alkyne-Modified Drug alkyne_drug->click_reaction adc 9. Peptide-Drug Conjugate (e.g., ADC) click_reaction->adc

Caption: Workflow for incorporating Boc-D-Orn(N3)-OH into a peptide via SPPS and subsequent conjugation.

logical_relationship compound Boc-D-Orn(N3)-OH (CHA) solubility Solubility compound->solubility has property solvent Solvent Choice (e.g., DMF, DMSO) solubility->solvent is dependent on concentration Stock Solution Concentration solvent->concentration determines reaction Reaction Efficiency (SPPS, Click Chemistry) concentration->reaction impacts outcome Successful Synthesis reaction->outcome leads to

Caption: Logical relationship showing the importance of solubility for successful synthesis.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-D-Orn(N3)-OH (CHA) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the click chemistry reagent Boc-D-Orn(N3)-OH (CHA), a valuable building block for bioconjugation and drug development. We will delve into its core mechanisms of action in the two primary forms of azide-alkyne cycloaddition, present quantitative data, detail experimental protocols, and illustrate a relevant application in the context of antibody-drug conjugate (ADC) signaling pathways.

Introduction to Boc-D-Orn(N3)-OH (CHA)

Boc-D-Orn(N3)-OH, supplied as a cyclohexylamine (B46788) (CHA) salt, is a non-natural amino acid derivative. Its structure incorporates two key features for chemical synthesis:

  • A tert-butyloxycarbonyl (Boc) protecting group on the delta-amino group of the ornithine side chain. This is a standard protecting group in peptide synthesis, which can be removed under acidic conditions.[1][2]

  • An azide (B81097) (N₃) group at the alpha-position. This functional group is the key to its utility in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4]

The azide group is exceptionally stable under a wide range of chemical conditions, yet it reacts specifically and efficiently with alkyne-containing molecules.[4] This bio-orthogonal reactivity makes Boc-D-Orn(N3)-OH an ideal tool for the precise chemical modification of peptides, proteins, and other biomolecules.[]

Core Mechanisms of Action in Click Chemistry

Boc-D-Orn(N3)-OH participates in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[4] This reaction is not spontaneous and requires a copper(I) catalyst. In practice, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[7]

The proposed mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered metallacycle. This intermediate then rearranges to form the stable triazole ring, regenerating the copper catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Boc_Orn_N3 Boc-D-Orn(N3)-OH Metallacycle Six-membered Copper Metallacycle Boc_Orn_N3->Metallacycle Azide Addition Alkyne R-C≡CH Cu_acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_acetylide Cu_catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) Cu_I Cu(I) Cu_I->Cu_acetylide Forms π-complex Cu_acetylide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Protonolysis

Figure 1: Catalytic cycle of the CuAAC reaction. (Within 100 characters)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern.[8] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component.[6]

The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. The reaction is a concerted [3+2] dipolar cycloaddition, where the azide and the strained alkyne react in a single step to form a stable triazole product.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Boc_Orn_N3 Boc-D-Orn(N3)-OH Transition_State Concerted [3+2] Transition State Boc_Orn_N3->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole Stable Triazole Product Transition_State->Triazole

Figure 2: Concerted mechanism of the SPAAC reaction. (Within 100 characters)

Quantitative Data

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
SPAACDBCO derivative0.34HBS buffer (pH 7.4), 25°C[9]
SPAACBCN derivative0.28Methanol, 25°C[9]
CuAACTerminal Alkyne10 - 10⁴Aqueous solution, 25°C[10]

Experimental Protocols

The following protocols provide a general framework for the incorporation of Boc-D-Orn(N3)-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) and subsequent modification via CuAAC or SPAAC.

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Orn(N3)-OH

This protocol outlines the manual incorporation of Boc-D-Orn(N3)-OH into a peptide chain using a standard Boc-SPPS strategy on a Wang resin.

Materials:

  • Wang resin

  • Boc-D-Orn(N3)-OH (CHA)

  • Other Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc protecting group of the preceding amino acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of Boc-D-Orn(N3)-OH (or other Boc-amino acid), 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test (will be negative for complete coupling).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash with cold ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the azido-peptide by mass spectrometry and analytical HPLC.[11][12]

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Boc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Boc-D-Orn(N3)-OH (DIC/HOBt in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin (TFA cocktail) Repeat->Cleave No (synthesis complete) Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End Final Azido-Peptide Characterize->End

Figure 3: Workflow for SPPS incorporating Boc-D-Orn(N3)-OH. (Within 100 characters)
CuAAC Reaction with an Azido-Peptide

Materials:

  • Purified azido-peptide (containing the Orn(N₃) residue)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF as a co-solvent if needed

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azido-peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the alkyne-functionalized molecule in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup:

    • In a reaction tube, combine the azido-peptide solution and the alkyne-functionalized molecule (typically a 1.5 to 5-fold molar excess of the alkyne).

    • Add THPTA ligand if used (to a final concentration of 1-5 mM).

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

  • Purification: Purify the resulting triazole-conjugated peptide using RP-HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.

  • Characterization: Confirm the successful conjugation by mass spectrometry (expecting a mass shift corresponding to the addition of the alkyne molecule) and analytical HPLC.

SPAAC Reaction with an Azido-Peptide

Materials:

  • Purified azido-peptide (containing the Orn(N₃) residue)

  • DBCO- or BCN-functionalized molecule

  • PBS or other suitable buffer (ensure it is azide-free)

  • DMSO or DMF as a co-solvent if needed

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azido-peptide in azide-free PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO- or BCN-functionalized molecule in DMSO or DMF.

  • Reaction Setup:

    • In a reaction tube, combine the azido-peptide solution and the DBCO/BCN-functionalized molecule (typically a 1.5 to 3-fold molar excess).

  • Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 37°C to increase the reaction rate. The reaction progress can be monitored by HPLC.

  • Purification: Purify the triazole-conjugated peptide by RP-HPLC or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation by mass spectrometry and analytical HPLC.

Application Example: Antibody-Drug Conjugate (ADC) Mechanism of Action

A prime application for Boc-D-Orn(N3)-OH is in the synthesis of site-specifically modified ADCs.[13] In this context, the azido-amino acid can be incorporated into the antibody sequence. A cytotoxic drug, functionalized with a strained alkyne (like DBCO), can then be attached to the antibody via SPAAC.

A relevant example is an ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. A well-known ADC in this class is Trastuzumab emtansine (T-DM1), and a similar concept can be applied using click chemistry for drug conjugation. For instance, a Trastuzumab antibody could be conjugated to a potent microtubule inhibitor like monomethyl auristatin E (MMAE).

Mechanism of Action:

  • Binding: The Trastuzumab component of the ADC binds specifically to the HER2 receptor on the surface of a cancer cell.[14][15]

  • Internalization: The ADC-HER2 complex is internalized by the cell via endocytosis.[6]

  • Lysosomal Trafficking: The endosome containing the ADC-HER2 complex fuses with a lysosome.

  • Payload Release: Inside the lysosome, the linker connecting the antibody and the drug is cleaved by lysosomal proteases, releasing the cytotoxic payload (e.g., MMAE).[15]

  • Cytotoxicity: The released MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[15]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Trastuzumab-MMAE ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Endocytosis HER2->Internalization Endosome Endosome with ADC-HER2 Complex Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release MMAE Release Lysosome->Payload_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis (Cell Death) Microtubule_Disruption->Apoptosis

Figure 4: Signaling pathway of a HER2-targeted ADC. (Within 100 characters)

This example illustrates how Boc-D-Orn(N3)-OH serves as a critical initial building block, enabling the precise construction of complex biotherapeutics whose mechanism of action is highly specific and targeted at the cellular level.

References

A Technical Guide to Bioorthogonal Chemistry Using Azido Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions have become indispensable tools in chemical biology, enabling the study of biomolecules in their natural environment.[3] A cornerstone of this field is the use of the azide (B81097) group as a bioorthogonal handle. Its small size, metabolic stability, and unique reactivity make it an ideal chemical reporter for introduction into biomolecules.[4][5] This guide provides an in-depth technical overview of the use of azido (B1232118) amino acids in bioorthogonal chemistry, from their incorporation into proteins to their subsequent chemical modification.

Azido amino acids, structural analogs of natural amino acids, can be introduced into proteins using the cell's own translational machinery.[6][7] This is typically achieved through residue-specific incorporation, where an azido-containing analog replaces its natural counterpart, or through site-specific incorporation using engineered tRNA/tRNA synthetase pairs.[8][9][10] Once incorporated, the azide group serves as a versatile handle for a variety of bioorthogonal ligations, allowing for the attachment of probes for imaging, purification, or therapeutic applications.[11][]

This document details the key bioorthogonal reactions involving azides—the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provides experimental protocols and quantitative data to guide researchers in their application.

Incorporation of Azido Amino Acids into Proteins

The two primary strategies for incorporating azido amino acids into proteins are metabolic labeling and genetic code expansion.

  • Metabolic Labeling: In this approach, an azide-containing amino acid analog, such as L-azidohomoalanine (AHA) which is an analog of methionine, is introduced into cell culture media.[13][14] During protein synthesis, AHA is accepted by the native methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.[6][7] This method allows for the global labeling of a proteome.[15]

  • Genetic Code Expansion: For site-specific incorporation, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize a unique codon (typically an amber stop codon, UAG) and insert a non-canonical amino acid, such as p-azido-L-phenylalanine (AzF), at that specific site in the protein sequence.[1][9] This provides precise control over the location of the azide handle.

Key Bioorthogonal Reactions with Azido Amino Acids

Once an azido amino acid is incorporated into a protein, it can be selectively modified using a bioorthogonal reaction. The three most prominent reactions are detailed below.

The Staudinger Ligation

The Staudinger ligation was the first bioorthogonal reaction to be developed and involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap.[5][16] The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization to form a stable amide bond, releasing nitrogen gas.[3][16] A key advantage of this reaction is its high chemoselectivity and the stability of the resulting amide linkage.[17][18] However, it suffers from relatively slow kinetics.[1][3]

Reaction Mechanism:

  • The triarylphosphine attacks the azide, releasing nitrogen gas and forming an aza-ylide intermediate.[3]

  • The aza-ylide undergoes intramolecular attack on an adjacent ester group on the phosphine (B1218219).

  • Hydrolysis of the resulting intermediate yields the final ligation product with a stable amide bond and a phosphine oxide byproduct.[3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole.[3][19] The reaction is catalyzed by copper(I) ions, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[19][20] CuAAC boasts exceptionally high reaction rates and yields.[9] However, the cytotoxicity of the copper catalyst can limit its application in living organisms, making it more suitable for in vitro or ex vivo labeling.[5][9]

Reaction Mechanism:

  • A copper(I) acetylide is formed from the terminal alkyne.[19]

  • The copper acetylide then reacts with the azide in a stepwise manner.

  • The resulting intermediate undergoes cyclization and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[21]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[22] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide in a [3+2] cycloaddition without the need for a metal catalyst.[22][23] The relief of ring strain provides the driving force for the reaction.[22] SPAAC is highly bioorthogonal and has been widely used for in vivo imaging and labeling.[22][24] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved its kinetics.[25]

Reaction Mechanism: The reaction is a concerted [3+2] cycloaddition between the 1,3-dipole of the azide and the strained alkyne, leading to the formation of a stable triazole linkage.[22]

Quantitative Data

The choice of bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical parameter. The following table summarizes the second-order rate constants for various bioorthogonal reactions with azides.

Bioorthogonal ReactionReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Staudinger LigationAzide + Phosphine~0.002[1]
CuAACAzide + Terminal Alkyne1 - 100[25][26]
SPAACAzide + BCN~0.28[27]
SPAACAzide + DBCO~0.34[27]
SPAACAzide + BARAC>1[28]
Tetrazine LigationTetrazine + sTCO~330 - 880[25]

Note: Reaction rates can be influenced by the specific structures of the reactants and the reaction conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)

Objective: To incorporate AHA into newly synthesized proteins in mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • L-azidohomoalanine (AHA) stock solution (e.g., 50 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Culture cells to the desired confluency in complete medium.

  • Wash the cells twice with warm PBS.

  • Replace the complete medium with pre-warmed methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.

  • Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Wash the cells twice with cold PBS to remove unincorporated AHA.

  • Lyse the cells using an appropriate lysis buffer.

  • The cell lysate containing AHA-labeled proteins is now ready for downstream bioorthogonal ligation.[14]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Proteins

Objective: To conjugate an alkyne-functionalized probe to AHA-labeled proteins in a cell lysate.

Materials:

  • AHA-labeled cell lysate

  • Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Copper ligand (e.g., TBTA) stock solution (e.g., 10 mM in DMSO)

Procedure:

  • To the cell lysate, add the alkyne-functionalized probe to a final concentration of 10-100 µM.

  • Add the copper ligand (e.g., TBTA) to a final concentration of 100-200 µM and mix gently.

  • Add CuSO₄ to a final concentration of 1 mM and mix.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM and mix.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The reaction can be stopped by adding a chelating agent like EDTA.

  • The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).[20]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

Objective: To label cell surface proteins containing azido amino acids with a cyclooctyne probe.

Materials:

  • Cells with surface-expressed proteins containing azido amino acids

  • Complete cell culture medium

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells that have been metabolically or genetically engineered to display azide-functionalized proteins on their surface.

  • Wash the cells twice with warm PBS.

  • Add the cyclooctyne-functionalized probe, dissolved in complete medium, to the cells at a final concentration of 1-10 µM.

  • Incubate the cells at 37°C for 30-60 minutes.

  • Wash the cells three times with PBS to remove the unreacted probe.

  • The cells are now labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.[23]

Visualizations

experimental_workflow cluster_incorporation Step 1: Azide Incorporation cluster_ligation Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Downstream Analysis Azido Amino Acid Azido Amino Acid Cell Culture Cell Culture Azido Amino Acid->Cell Culture Metabolic Labeling Azide-Labeled Protein Azide-Labeled Protein Cell Culture->Azide-Labeled Protein Engineered tRNA/Synthetase Engineered tRNA/Synthetase Engineered tRNA/Synthetase->Cell Culture Genetic Code Expansion Labeled Protein Labeled Protein Azide-Labeled Protein->Labeled Protein Add Probe (Alkyne/Phosphine) Imaging Imaging Labeled Protein->Imaging Proteomics Proteomics Labeled Protein->Proteomics Drug Conjugation Drug Conjugation Labeled Protein->Drug Conjugation

Caption: General experimental workflow for protein labeling using azido amino acids.

staudinger_ligation Protein-N3 Azide-labeled Protein Aza-ylide Aza-ylide Intermediate Protein-N3->Aza-ylide + Phosphine-Probe Phosphine-Probe Phosphine Probe (with ester trap) Ligated_Product Ligated Product (Amide bond) Aza-ylide->Ligated_Product Intramolecular Cyclization & Hydrolysis N2 N2 Aza-ylide->N2 Phosphine_Oxide Phosphine Oxide Ligated_Product->Phosphine_Oxide

Caption: Simplified mechanism of the Staudinger Ligation.

click_reactions cluster_cuaac CuAAC cluster_spaac SPAAC Azide_Protein Azide-labeled Protein Terminal_Alkyne Terminal Alkyne Probe Azide_Protein->Terminal_Alkyne Strained_Alkyne Strained Alkyne Probe (e.g., DBCO) Azide_Protein->Strained_Alkyne CuAAC_Product 1,4-Triazole Product Terminal_Alkyne->CuAAC_Product + Cu(I) catalyst SPAAC_Product Triazole Product Strained_Alkyne->SPAAC_Product No catalyst

Caption: Comparison of CuAAC and SPAAC bioorthogonal reactions.

Applications in Drug Development

The ability to selectively modify proteins using azido amino acids has significant implications for drug development.

  • Antibody-Drug Conjugates (ADCs): Site-specific incorporation of an azido amino acid into an antibody allows for the precise attachment of a cytotoxic drug via a bioorthogonal reaction.[] This results in a homogeneous ADC population with a defined drug-to-antibody ratio, leading to improved therapeutic efficacy and safety.

  • PROTACs: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. Bioorthogonal chemistry can be used to link a target-binding ligand to an E3 ligase-recruiting moiety, facilitating the modular synthesis of PROTACs.[23]

  • In Vivo Imaging and Target Engagement: By conjugating imaging agents (e.g., fluorophores, PET tracers) to proteins of interest, researchers can visualize their localization, trafficking, and dynamics in living cells and organisms.[29] This can also be used to confirm target engagement of a therapeutic agent.

Conclusion

The use of azido amino acids in conjunction with bioorthogonal chemistry provides a powerful and versatile platform for the study and manipulation of proteins. The continuous development of new azido amino acids, more efficient bioorthogonal reactions, and novel applications continues to expand the toolkit available to researchers. This technical guide serves as a foundational resource for scientists and professionals in drug development, offering the necessary information to harness the potential of this transformative technology.

References

The Strategic Advantage of Cyclohexylammonium (CHA) Salt Formulation for Boc-D-Orn(N3)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of peptide chemistry and the development of sophisticated bioconjugates, the non-canonical amino acid Boc-D-Orn(N3)-OH has emerged as a critical building block. Its δ-azido group provides a versatile chemical handle for the site-specific modification of peptides and proteins through bioorthogonal "click chemistry." However, the physicochemical properties of the free acid form of this reagent can present challenges in handling and purification. The strategic conversion to its cyclohexylammonium (CHA) salt form offers a robust solution, enhancing its utility in both research and manufacturing settings. This guide elucidates the purpose and benefits of the CHA salt form of Boc-D-Orn(N3)-OH, providing detailed experimental protocols and workflow visualizations for its application.

Core Purpose and Benefits of the CHA Salt Form

The primary purpose of converting Boc-protected amino acids, particularly those that are oily or amorphous in their free acid state, into their cyclohexylammonium (CHA) or dicyclohexylammonium (B1228976) (DCHA) salts is to improve their handling and stability.[1][2] This salt formation is a common strategy in peptide chemistry to transform challenging intermediates into well-behaved solids.

Key Benefits:

  • Enhanced Crystallinity and Handling: The CHA salt of Boc-D-Orn(N3)-OH is a crystalline solid, which is significantly easier to handle, weigh, and store compared to the often-oily or non-crystalline free acid.[2] This solid nature prevents the compound from being a difficult-to-manage gum, improving accuracy and efficiency in the laboratory.

  • Increased Stability: As a stable salt, the compound exhibits a longer shelf-life and is less prone to degradation during storage. Product data sheets recommend storing the CHA salt at 2-8 °C.[]

  • Simplified Purification: The crystalline nature of the CHA salt facilitates purification through recrystallization, allowing for the removal of impurities and ensuring a high-purity starting material for peptide synthesis. This is crucial for the synthesis of high-quality peptides intended for therapeutic or diagnostic applications.

  • Improved Solubility in Organic Solvents: While seemingly counterintuitive, the salt form can exhibit favorable solubility characteristics in the organic solvents commonly used in peptide synthesis once converted back to the free acid in situ.

Data Presentation: Physicochemical Properties

PropertyBoc-D-Orn(N3)-OH (Free Acid)Boc-D-Orn(N3)-OH CHA SaltBenefit of CHA Salt
Physical State Typically an oil or amorphous solidCrystalline solidEasier to handle, weigh, and purify
Stability ModerateHighEnhanced shelf-life and reduced degradation
Handling Difficult due to physical formStraightforwardImproved accuracy and process efficiency
Purification Chromatographic methods requiredRecrystallization is often feasibleHigher purity achievable with simpler methods
Molecular Weight 258.27 g/mol 357.45 g/mol []N/A

Experimental Protocols

The use of the CHA salt in peptide synthesis involves two key stages: the optional, but sometimes necessary, conversion of the salt to the free acid prior to coupling, or the more common in situ neutralization during the coupling reaction.

Protocol 1: Conversion of CHA Salt to Free Acid

For certain coupling methods, it is necessary to first isolate the free acid from its CHA salt.

Materials:

  • Boc-D-Orn(N3)-OH CHA Salt

  • Dichloromethane (B109758) (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Methodology:

  • Dissolve the Boc-D-Orn(N3)-OH CHA salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 1 M KHSO₄ solution.[1] This protonates the carboxylate and moves the cyclohexylamine (B46788) into the aqueous phase as its salt.

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the free acid of Boc-D-Orn(N3)-OH, which can then be used in the desired coupling reaction.[1]

Protocol 2: In Situ Neutralization and Coupling in Solid-Phase Peptide Synthesis (SPPS)

This is the more common and efficient method, as it avoids a separate workup step. The protocol describes a standard manual coupling cycle on a resin support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Boc-D-Orn(N3)-OH CHA Salt

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide bound to a solid support (resin) in a reaction vessel. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve Boc-D-Orn(N3)-OH CHA salt (e.g., 3 equivalents relative to the resin loading) and a coupling reagent like HBTU (e.g., 2.9 equivalents) in DMF.

  • Activation and Neutralization: Add DIPEA (e.g., 6 equivalents) to the activation mixture. The base serves two purposes: it neutralizes the cyclohexylammonium salt to generate the free carboxylic acid in situ, and it provides the basic environment required for the coupling reaction to proceed. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, to remove excess reagents and byproducts. The peptide is now elongated by one residue and is ready for the next cycle of deprotection and coupling.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving Boc-D-Orn(N3)-OH CHA salt.

CHA_Salt_Benefit cluster_0 Free Acid Form cluster_1 CHA Salt Form cluster_2 Benefits FreeAcid Boc-D-Orn(N3)-OH (Oily/Amorphous Solid) CHASalt Boc-D-Orn(N3)-OH CHA (Crystalline Solid) FreeAcid->CHASalt + Cyclohexylamine Benefit1 Improved Handling CHASalt->Benefit1 Benefit2 Enhanced Stability CHASalt->Benefit2 Benefit3 Easier Purification CHASalt->Benefit3

Fig. 1: Conversion of the free acid to its CHA salt and the resulting benefits.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_SPPS Post-Synthesis Modification Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling: Boc-D-Orn(N3)-OH CHA + HBTU/DIPEA Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Elongated Boc-Orn(N3)-Peptide-Resin Washing2->Elongated Elongated->Deprotection Next Cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Elongated->Cleavage Synthesis Complete CrudePeptide Crude Azido-Peptide Cleavage->CrudePeptide Purification Purification (HPLC) CrudePeptide->Purification PurePeptide Pure Azido-Peptide Purification->PurePeptide ClickReaction Click Reaction (+ Alkyne-Molecule, Cu(I)) PurePeptide->ClickReaction FinalProduct Peptide Conjugate ClickReaction->FinalProduct

Fig. 2: Workflow for incorporating Boc-D-Orn(N3)-OH and subsequent click chemistry.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-D-Orn(N3)-OH into Peptides via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. Boc-D-Orn(N3)-OH, a D-ornithine derivative featuring an azide (B81097) moiety on its side chain, is a valuable building block for chemical biology and drug discovery. The azide group serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the precise attachment of various functionalities, including fluorophores, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, to the peptide scaffold.

This document provides a detailed protocol for the incorporation of Boc-D-Orn(N3)-OH into peptide sequences using manual or automated Boc solid-phase peptide synthesis (SPPS). The protocol covers all critical steps from resin preparation to final peptide cleavage and purification, with special considerations for handling the azide functionality.

Materials and Reagents

  • Resin: Merrifield resin or 2-chlorotrityl chloride resin for C-terminal carboxylic acids; MBHA or Rink Amide resin for C-terminal amides.

  • Amino Acids: Boc-D-Orn(N3)-OH and other required Boc-protected amino acids.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Isopropanol (IPA)

    • Methanol (MeOH)

    • Diethyl ether, cold

  • Reagents for Deprotection:

    • Trifluoroacetic acid (TFA)

  • Reagents for Neutralization:

    • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Reagents for Cleavage and Deprotection:

  • Reagents for Monitoring:

    • Ninhydrin (Kaiser) test kit

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Boc-SPPS Cycle

The following steps describe a single cycle for the incorporation of an amino acid. This cycle is repeated for each amino acid in the peptide sequence.

  • Wash the resin with DCM (3 times).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 times), followed by IPA (2 times), and finally DMF (3 times).

  • Add a solution of 10% DIEA in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DMF (5 times).

Using HBTU/DIEA:

  • In a separate vial, dissolve Boc-D-Orn(N3)-OH (3-4 equivalents relative to the resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF.

  • Add DIEA (6-8 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free primary amines), the coupling is incomplete and should be repeated.

Alternative Coupling with DIC/HOBt:

  • In a separate vial, dissolve Boc-D-Orn(N3)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.

  • Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

  • Add the pre-activated solution to the resin and agitate for 2-4 hours.

  • Monitor the reaction completion with the Kaiser test.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Repeat the Boc-SPPS cycle (steps 2a-2d) for each subsequent amino acid until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

Critical Consideration: The azide group on the ornithine side chain can be reduced to an amine by certain scavengers, particularly those containing thiols.[1][2] Therefore, it is crucial to select scavengers that do not reduce the azide functionality.

Recommended Cleavage Cocktail (to preserve the azide group):

  • TFA / m-cresol (95:5)

  • TFA / water / TIS (95:2.5:2.5)

Procedure:

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Transfer the dried peptide-resin to a suitable cleavage apparatus.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Peptide Purification and Characterization
  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide containing the azido-ornithine residue.

Data Presentation

ParameterTypical Value/RangeNotes
Resin Substitution 0.4 - 0.8 mmol/gLower substitution can be beneficial for longer or more complex peptides.
Equivalents of Boc-D-Orn(N3)-OH 3 - 4 eq.Relative to resin loading.
Coupling Reagent Equivalents 3 - 4 eq.For HBTU, HATU, or DIC.
Coupling Time 1 - 4 hoursDependent on the coupling reagent and the specific peptide sequence.
Coupling Efficiency >99%Monitored by the Kaiser test. Double coupling may be necessary in some cases.
Crude Peptide Purity (by HPLC) 50 - 80%Highly dependent on the peptide length and sequence.
Final Purified Peptide Yield 10 - 40%Varies based on peptide length, sequence, and purification efficiency.

Potential Side Reactions and Mitigation

  • Azide Reduction: As mentioned, the primary side reaction of concern is the reduction of the azide group to an amine during the final cleavage step. This is effectively mitigated by avoiding thiol-based scavengers like EDT and DTT.[1][2]

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. To minimize this, the third amino acid should be coupled promptly after the deprotection of the second.

  • Aggregation: Hydrophobic peptide sequences may aggregate on the resin, leading to incomplete coupling and deprotection. If aggregation is suspected, using a lower-load resin, or adding chaotropic salts may be beneficial.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle Boc-SPPS Cycle cluster_final_steps Final Steps Resin Resin Swollen_Resin Swollen Resin Resin->Swollen_Resin DMF Deprotection Boc Deprotection (50% TFA/DCM) Swollen_Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Coupling Boc-D-Orn(N3)-OH + HBTU/DIEA Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA/Scavengers) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for the solid-phase peptide synthesis (SPPS) incorporating Boc-D-Orn(N3)-OH.

Signaling_Pathway cluster_CuAAC CuAAC cluster_SPAAC SPAAC Peptide Peptide-Orn(N3) Conjugated_Peptide Conjugated Peptide Peptide->Conjugated_Peptide Alkyne Alkyne-modified Molecule (e.g., Fluorophore, Drug) Alkyne->Conjugated_Peptide Cu_catalyst Cu(I) catalyst Strained_Alkyne Strained Alkyne (e.g., DBCO)

Caption: Bioorthogonal conjugation reactions of peptides containing azido-ornithine.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful click chemistry reaction relies on the high ring strain of cyclooctynes to react selectively with azides, forming a stable triazole linkage. Boc-D-Orn(N3)-OH is a versatile building block that incorporates an azide (B81097) moiety, making it a valuable reagent for introducing this functionality into peptides, proteins, and other molecules of interest. Its Boc-protecting group allows for controlled, site-specific incorporation during solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions.

These application notes provide a comprehensive overview of the use of Boc-D-Orn(N3)-OH in SPAAC reactions, with a focus on its application in the synthesis of antibody-drug conjugates (ADCs). Detailed protocols and quantitative data are presented to guide researchers in the successful implementation of this technology.

Data Presentation

Azide ReactantCyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Positively Charged Azidoamino AcidDBCO0.34[1][2][3]
Positively Charged Azidoamino AcidBCN0.28[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Incorporating Boc-D-Orn(N3)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Boc-D-Orn(N3)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-D-Orn(N3)-OH

  • Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Boc-D-Orn(N3)-OH (3-5 equivalents) with the coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-D-Orn(N3)-OH-Containing Linker

This protocol outlines the general steps for creating an ADC by conjugating a drug to an antibody via a linker containing Boc-D-Orn(N3)-OH, followed by a SPAAC reaction with a DBCO-functionalized antibody.

Part A: Synthesis of the Azide-Linker-Drug Conjugate

  • Deprotection of Boc-D-Orn(N3)-OH Linker: If the linker is Boc-protected, deprotect the amine using standard conditions (e.g., TFA in DCM).

  • Activation of Cytotoxic Drug: Activate the carboxylic acid group of the cytotoxic drug using a suitable activating agent (e.g., HCTU or EDC/NHS).

  • Conjugation: React the deprotected amine of the linker with the activated drug to form a stable amide bond. Purify the resulting azide-linker-drug conjugate using chromatography (e.g., HPLC).

Part B: Antibody Modification with DBCO

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-NHS Ester Reaction: React the antibody with a molar excess (e.g., 5-20 fold) of a DBCO-NHS ester. The NHS ester will react with lysine (B10760008) residues on the antibody.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.

Part C: SPAAC Ligation

  • Reaction Setup: Mix the DBCO-modified antibody with a molar excess of the azide-linker-drug conjugate in a suitable buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

  • Purification: Purify the final ADC to remove any unreacted linker-drug conjugate and other impurities using techniques like size-exclusion chromatography (SEC) or protein A chromatography.

  • Characterization: Characterize the final ADC for DAR, purity, and biological activity.

Visualization of Experimental Workflow

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis_Workflow cluster_linker_drug Part A: Azide-Linker-Drug Synthesis cluster_antibody_mod Part B: Antibody Modification cluster_spaac Part C: SPAAC Ligation & Purification Boc_Orn Boc-D-Orn(N3)-OH Linker Deprotection Boc Deprotection Boc_Orn->Deprotection Conjugation1 Amide Bond Formation Deprotection->Conjugation1 Drug Cytotoxic Drug Activation Drug Activation Drug->Activation Activation->Conjugation1 Azide_Linker_Drug Azide-Linker-Drug Conjugation1->Azide_Linker_Drug SPAAC SPAAC Reaction Azide_Linker_Drug->SPAAC Antibody Monoclonal Antibody Conjugation2 Lysine Conjugation Antibody->Conjugation2 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Conjugation2 DBCO_Antibody DBCO-Antibody Conjugation2->DBCO_Antibody DBCO_Antibody->SPAAC Purification Purification (e.g., SEC) SPAAC->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for ADC synthesis using Boc-D-Orn(N3)-OH and SPAAC.

Logical Relationship of SPAAC Reaction

SPAAC_Reaction Azide Azide-functionalized Molecule (from Boc-D-Orn(N3)-OH) SPAAC_Process Strain-Promoted Azide-Alkyne Cycloaddition (Bioorthogonal, Copper-Free) Azide->SPAAC_Process Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->SPAAC_Process Triazole Stable Triazole Linkage SPAAC_Process->Triazole Bioconjugate Bioconjugate (e.g., ADC, Labeled Protein) Triazole->Bioconjugate

Caption: The logical relationship of the SPAAC reaction.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of antibody-drug conjugates (ADCs) utilizing the azide-containing amino acid derivative, Boc-D-Orn(N3)-OH. The protocol leverages the principles of bioorthogonal click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to achieve site-specific and stable conjugation of a cytotoxic payload to a monoclonal antibody (mAb).[1][2][3]

The use of unnatural amino acids with bioorthogonal handles, such as the azide (B81097) group in Boc-D-Orn(N3)-OH, allows for the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[4][5][6] This homogeneity is crucial for optimizing the therapeutic index, pharmacokinetics, and overall efficacy of the ADC.[7] This guide will cover the synthesis of a drug-linker construct incorporating Boc-D-Orn(N3)-OH, the modification of an antibody to introduce a complementary strained alkyne, and the final conjugation via copper-free click chemistry.[8][9][10]

Principle of the Method

The synthesis of the ADC is a multi-step process that begins with the preparation of a drug-linker intermediate. In this protocol, Boc-D-Orn(N3)-OH serves as a key building block for the linker, providing the azide functionality for the subsequent click reaction.[11][12][13] The Boc-protecting group on the ornithine derivative allows for controlled, stepwise assembly of the linker-payload.

The antibody is functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), which will react specifically with the azide group on the drug-linker.[14] This copper-free click chemistry approach is highly efficient, biocompatible, and proceeds under mild, physiological conditions, which is essential for maintaining the integrity of the antibody.[1][3] The final step involves the conjugation of the azide-containing drug-linker to the DBCO-functionalized antibody, followed by purification and characterization of the resulting ADC.[15]

Experimental Protocols

2.1. Materials and Reagents

ReagentSupplierCat. No.
Boc-D-Orn(N3)-OHMedChemExpressHY-136519
Cytotoxic Drug (e.g., MMAE)VariousN/A
DBCO-PEG4-NHS EsterBroadPharmBP-22344
Monoclonal Antibody (mAb)In-house/CommercialN/A
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
HATUSigma-Aldrich445478
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Dichloromethane (DCM)Sigma-Aldrich270997
Trifluoroacetic Acid (TFA)Sigma-Aldrich302031
Phosphate Buffered Saline (PBS), pH 7.4Thermo Fisher10010023
Amicon Ultra Centrifugal FiltersMilliporeSigmaUFC901024

2.2. Synthesis of Azide-Functionalized Drug-Linker

This protocol describes the synthesis of a drug-linker where the azide moiety is introduced using Boc-D-Orn(N3)-OH. This example assumes the cytotoxic drug has a free amine for conjugation.

  • Boc Deprotection of Boc-D-Orn(N3)-OH:

    • Dissolve Boc-D-Orn(N3)-OH (1.2 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain H-D-Orn(N3)-OH as a TFA salt.

  • Activation of the Cytotoxic Drug's Carboxyl Group (if applicable):

    • Note: This step is for drugs with a carboxyl group. If your drug has a free amine, proceed to step 3.

    • Dissolve the cytotoxic drug (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir at room temperature for 30 minutes to activate the carboxyl group.

  • Conjugation of H-D-Orn(N3)-OH to the Drug:

    • Add the deprotected H-D-Orn(N3)-OH (from step 1) to the activated drug solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker-N3 conjugate by reverse-phase HPLC.

2.3. Antibody Modification with a Strained Alkyne (DBCO)

This protocol details the functionalization of the antibody with a DBCO group for the copper-free click reaction. The DBCO-PEG4-NHS ester will react with lysine (B10760008) residues on the antibody.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • DBCO-PEG4-NHS Ester Stock Solution:

    • Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Antibody-DBCO Conjugation:

    • Add a 5-10 molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification of the DBCO-Modified Antibody:

    • Remove the excess, unreacted DBCO reagent by size-exclusion chromatography or using an Amicon Ultra centrifugal filter.

    • Wash the antibody with PBS (pH 7.4) multiple times.

    • Determine the final concentration of the purified DBCO-antibody conjugate using a BCA assay or by measuring absorbance at 280 nm.

2.4. ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is the final conjugation step where the azide-functionalized drug-linker is "clicked" onto the DBCO-modified antibody.

  • SPAAC Reaction Setup:

    • To the purified DBCO-modified antibody (1.0 eq) in PBS (pH 7.4), add the azide-functionalized drug-linker (1.5-3.0 eq).

    • The final antibody concentration should be in the range of 1-5 mg/mL.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 12-24 hours, or at 4°C for 24-48 hours, with gentle agitation.[16]

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (e.g., Sephadex G-25) or tangential flow filtration.

    • The purified ADC should be stored under appropriate sterile conditions.

Characterization of the ADC

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)A homogeneous product with the desired DAR (e.g., 2 or 4).
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC)Monomeric ADC peak with >95% purity.
Integrity SDS-PAGE (reducing and non-reducing)Correct molecular weight bands for heavy and light chains, and the intact ADC.
Antigen Binding Affinity ELISA or Surface Plasmon Resonance (SPR)Binding affinity comparable to the unmodified antibody.
In vitro Cytotoxicity Cell-based assays on target and non-target cell linesPotent and specific killing of antigen-positive cells.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_ab_prep Antibody Modification cluster_conjugation ADC Synthesis & Purification Boc_Orn Boc-D-Orn(N3)-OH Deprotection Boc Deprotection (TFA/DCM) Boc_Orn->Deprotection Azide_Linker H-D-Orn(N3)-OH Deprotection->Azide_Linker Drug_Linker_N3 Drug-Linker-N3 Azide_Linker->Drug_Linker_N3 Drug Cytotoxic Drug Activation Drug Activation (HATU/DIPEA) Drug->Activation Activation->Drug_Linker_N3 SPAAC SPAAC Reaction Drug_Linker_N3->SPAAC Azide Antibody Monoclonal Antibody (mAb) Ab_DBCO DBCO-Functionalized mAb Antibody->Ab_DBCO DBCO_NHS DBCO-PEG4-NHS Ester DBCO_NHS->Ab_DBCO Ab_DBCO->SPAAC Strained Alkyne ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for ADC synthesis using Boc-D-Orn(N3)-OH.

Caption: SPAAC reaction for ADC conjugation.

Note: The images in the second DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Conclusion

This guide provides a comprehensive framework for the synthesis of antibody-drug conjugates using Boc-D-Orn(N3)-OH and copper-free click chemistry. The use of this azide-containing building block facilitates a modular and efficient approach to creating homogeneous and potent ADCs.[][18][19] Researchers can adapt these protocols to their specific antibody, cytotoxic payload, and linker design to advance the development of next-generation targeted cancer therapeutics.[20]

References

On-Resin Click Chemistry: A Detailed Protocol for Site-Specific Peptide Modification using Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical strategy in modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, targeted delivery, and novel functionalities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for peptide conjugation.[1][2][3] This application note provides a detailed protocol for the incorporation of the azide-bearing amino acid, Boc-D-Orn(N3)-OH, into a peptide sequence via Boc-based solid-phase peptide synthesis (SPPS), followed by an on-resin CuAAC reaction with an alkyne-containing molecule. This methodology allows for the precise, post-synthetic modification of peptides directly on the solid support, streamlining the synthesis of complex peptide conjugates.[4][5]

The use of Boc-D-Orn(N3)-OH provides a versatile handle for introducing an azide (B81097) functionality at a specific position within a peptide chain.[6] The azide group is stable throughout the standard Boc-SPPS cycles and is ready for selective reaction with a terminal alkyne, forming a stable triazole linkage.[1][7] This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions from resin preparation to the final cleavage of the modified peptide.

Data Presentation

The following tables summarize the key reagents and representative quantitative data for the synthesis and on-resin modification of a model peptide incorporating Boc-D-Orn(N3)-OH. These values are illustrative and may vary depending on the specific peptide sequence, resin, and alkyne partner used.

Table 1: Key Reagents and Equipment

Reagent/EquipmentPurpose
Merrifield ResinSolid support for Boc-SPPS
Boc-amino acidsBuilding blocks for peptide synthesis
Boc-D-Orn(N3)-OH Azide-functionalized amino acid
HBTU/HOBt or HATUCoupling reagents
N,N-Diisopropylethylamine (DIEA)Base for coupling and neutralization
Trifluoroacetic acid (TFA)Reagent for Boc-deprotection
Dichloromethane (B109758) (DCM)Solvent for washing and reactions
N,N-Dimethylformamide (DMF)Solvent for swelling, washing, and reactions
Alkyne-containing moleculeReaction partner for click chemistry
Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO₄) with Sodium AscorbateCopper source for CuAAC
2,6-LutidineBase for on-resin click reaction
Solid Phase Peptide Synthesis VesselReaction vessel for SPPS
Mechanical ShakerFor agitation of the resin during reactions
HPLC SystemFor purification and analysis of the final peptide
Mass SpectrometerFor characterization of the final peptide

Table 2: Representative Quantitative Data for On-Resin Click Chemistry Protocol

ParameterTypical ValueNotes
Resin Substitution Level0.4 - 0.8 mmol/gDependent on the starting resin.
Coupling Efficiency (Standard Amino Acids)>99%Monitored by Kaiser test.
Coupling Efficiency (Boc-D-Orn(N3)-OH)>98%Generally couples with high efficiency.
On-Resin Click Reaction Conversion>95%Monitored by HPLC/MS analysis of a small cleavage sample.
Overall Crude Peptide Yield50 - 70%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)40 - 60%Purification is typically required.
Final Purified Peptide Yield15 - 30%Post-purification yield.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the incorporation of Boc-D-Orn(N3)-OH into a peptide sequence using manual Boc-SPPS, followed by the on-resin click reaction.

Part 1: Solid-Phase Peptide Synthesis (SPPS)

1.1. Resin Preparation and Swelling:

  • Place the desired amount of Merrifield resin in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) three times to remove impurities.

  • Swell the resin in DMF for at least 30 minutes with gentle agitation.[8]

1.2. First Amino Acid Coupling (if not pre-loaded):

  • Follow a standard protocol for coupling the first Boc-protected amino acid to the Merrifield resin, for example, via the cesium salt method.

1.3. Standard Boc-SPPS Cycle: This cycle is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

    • Agitate the mixture for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[8]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).[8]

  • Neutralization:

    • Add a solution of 10% (v/v) N,N-diisopropylethylamine (DIEA) in DMF to the resin.

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recoupling may be necessary.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

1.4. Incorporation of Boc-D-Orn(N3)-OH:

  • Follow the standard Boc-SPPS cycle (Section 1.3) for the coupling of Boc-D-Orn(N3)-OH. This amino acid derivative generally couples with high efficiency using standard coupling reagents.

Part 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2.1. Resin Preparation:

  • After the final SPPS cycle, ensure the N-terminal Boc group of the last amino acid is removed if the N-terminus is to be free in the final product.

  • Wash the peptide-resin thoroughly with DMF and then with DCM.

  • Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

2.2. On-Resin Click Reaction:

  • Bubble nitrogen gas through dimethyl sulfoxide (B87167) (DMSO) (12 mL/g resin) for at least 10 minutes to deoxygenate the solvent.

  • In a separate vial, completely dissolve Copper(I) bromide (CuBr) (1 equivalent based on resin loading) in the deoxygenated DMSO.

  • Drain the DCM from the resin and add the CuBr/DMSO solution to the resin.

  • Add the alkyne-containing molecule (5-10 equivalents) to the resin suspension.

  • Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents) to the reaction mixture.

  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Seal the vessel and agitate gently at room temperature for 16-18 hours.

  • To monitor the reaction, a small sample of the resin can be washed, dried, and the peptide cleaved for HPLC and Mass Spectrometry analysis.

2.3. Resin Washing:

  • Filter the reaction mixture from the resin.

  • Wash the resin thoroughly with Isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).

  • Dry the resin under vacuum.

Part 3: Peptide Cleavage and Purification

3.1. Cleavage from Resin:

  • Transfer the dried peptide-resin to a suitable cleavage apparatus.

  • Add a cleavage cocktail appropriate for Boc-SPPS, such as HF with scavengers (e.g., anisole) or a trifluoromethanesulfonic acid (TFMSA) based cocktail. Caution: Handle strong acids with extreme care in a well-ventilated fume hood.

  • Stir the mixture at 0°C for 1-2 hours.

3.2. Peptide Precipitation and Isolation:

  • After cleavage, precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

3.3. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide conjugate by mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Wash Washing (DMF/DCM) Coupling->Wash Repeat Another Cycle? Wash->Repeat Repeat->Deprotection Yes Click_Prep Final Wash and Swell (DCM) Repeat->Click_Prep No Click_Reaction On-Resin Click Reaction (CuBr, Alkyne, Lutidine, DIEA) Click_Prep->Click_Reaction Final_Wash Final Resin Wash Click_Reaction->Final_Wash Cleavage Cleavage from Resin (e.g., HF) Final_Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for SPPS with on-resin click chemistry.

Click_Chemistry_Mechanism cluster_reactants Reactants on Resin cluster_catalyst Catalyst System Peptide_Azide Peptide-Resin with -N3 Product Peptide-Resin with Triazole Linkage Peptide_Azide->Product Alkyne Alkyne Molecule Alkyne->Product Copper Cu(I) Source (e.g., CuBr) Copper->Product catalysis Base Base (Lutidine/DIEA) Base->Product

Caption: On-resin CuAAC click chemistry reaction.

References

Application Notes and Protocols for Site-Specific Peptide Labeling with Fluorophores using Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent probes into peptides is a powerful tool for elucidating biological processes, enabling applications such as in-vivo imaging, receptor-ligand interaction studies, and high-throughput screening. The use of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition "click" reaction, offers a highly specific and efficient method for peptide labeling. This document provides detailed application notes and protocols for the use of Boc-D-Orn(N3)-OH, a non-canonical amino acid, to introduce an azide (B81097) moiety into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). This azide group serves as a chemical handle for subsequent covalent attachment of alkyne-functionalized fluorophores via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Method

The workflow involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Boc chemistry. Boc-D-Orn(N3)-OH is incorporated at the desired position to introduce the azide functionality.

  • Fluorophore Conjugation via Click Chemistry: The azide-modified peptide is reacted with an alkyne-functionalized fluorophore. This can be achieved through two primary methods:

    • CuAAC: A highly efficient reaction catalyzed by a copper(I) source.

    • SPAAC: A copper-free alternative that utilizes a strained cyclooctyne, ideal for applications where copper cytotoxicity is a concern.

  • Purification and Characterization: The resulting fluorescently labeled peptide is purified by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by mass spectrometry.

Data Presentation

The following tables summarize typical quantitative data for the synthesis, labeling, and purification of a model fluorescently labeled peptide.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterValueNotes
Resin2-Chlorotrityl chloride resinSuitable for producing C-terminal carboxylic acids.
Scale0.1 mmol
Coupling Reagent for Boc-D-Orn(N3)-OHHATU/DIPEARecommended for potentially hindered couplings.
Coupling Time for Boc-D-Orn(N3)-OH2 hours (double coupling recommended)To ensure high coupling efficiency.[1]
Overall Crude Peptide Yield70-85%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)50-70%

Table 2: Comparison of CuAAC and SPAAC for Fluorescent Labeling

ParameterCuAACSPAAC
Reaction Conditions
Alkyne-FluorophoreAlkyne-modified Alexa Fluor™ 488DBCO-modified Cy5
Peptide:Fluorophore Molar Ratio1:1.51:1.5
Catalyst/ReagentCuSO₄/Sodium AscorbateNone
LigandTHPTANone
SolventDMSO/Water (1:4)DMSO/PBS (1:4)
TemperatureRoom TemperatureRoom Temperature
Reaction Time1-2 hours4-12 hours
Quantitative Outcomes
Labeling Efficiency>95%>90%
Final Purified Peptide Yield30-50% (from crude peptide)25-45% (from crude peptide)
Purity of Labeled Peptide (by HPLC)>98%>98%

Experimental Protocols

Protocol 1: Incorporation of Boc-D-Orn(N3)-OH during Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing Boc-D-Orn(N3)-OH.

Materials:

  • 2-Chlorotrityl chloride resin

  • Boc-protected amino acids

  • Boc-D-Orn(N3)-OH

  • Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Boc-protected amino acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DCM and DMF.

  • Boc Deprotection:

    • Add 50% TFA in DCM to the resin and shake for 30 minutes.

    • Wash the resin with DCM and DMF.

    • Neutralize with 10% DIPEA in DMF (2 x 5 minutes).

    • Wash the resin with DMF.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF.

  • Incorporation of Boc-D-Orn(N3)-OH:

    • In a separate vial, dissolve Boc-D-Orn(N3)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a second coupling to ensure high efficiency.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling Cycles: Repeat steps 3 and 4 (or 5 for subsequent Boc-D-Orn(N3)-OH additions) until the desired peptide sequence is assembled.

  • Final Deprotection: Perform a final Boc deprotection (step 3).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude azide-modified peptide under vacuum.

Protocol 2: Fluorescent Labeling via CuAAC

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized fluorophore (e.g., Alexa Fluor™ 488 Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • THPTA ligand

  • DMSO

  • Water (deionized)

Procedure:

  • Prepare Stock Solutions:

    • Peptide-azide: 10 mM in DMSO.

    • Alkyne-fluorophore: 15 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

    • THPTA: 100 mM in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL Peptide-azide stock (1 equivalent)

      • 35 µL Water

      • 1 µL Alkyne-fluorophore stock (1.5 equivalents)

      • 1 µL THPTA stock (1 equivalent)

      • 1 µL CuSO₄ stock (0.5 equivalents)

    • Vortex briefly.

    • Add 1 µL of fresh Sodium Ascorbate stock (5 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Proceed directly to purification by RP-HPLC (Protocol 4).

Protocol 3: Fluorescent Labeling via SPAAC

Materials:

  • Azide-modified peptide

  • Strained alkyne-functionalized fluorophore (e.g., DBCO-Cy5)

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Peptide-azide: 10 mM in DMSO.

    • DBCO-fluorophore: 15 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 10 µL Peptide-azide stock (1 equivalent)

      • 1 µL DBCO-fluorophore stock (1.5 equivalents)

      • 39 µL PBS

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, protected from light. The reaction time may need optimization depending on the specific DBCO derivative.

  • Purification: Proceed directly to purification by RP-HPLC (Protocol 4).

Protocol 4: Purification and Characterization of the Fluorescently Labeled Peptide

A. Purification by Preparative RP-HPLC [2]

Materials:

  • Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Dilute the reaction mixture with Mobile Phase A.

  • HPLC Conditions:

    • Inject the sample onto the C18 column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5-65% over 60 minutes). The gradient should be optimized for the specific peptide.

    • Monitor the elution at the absorbance wavelength of the peptide bond (214-220 nm) and the fluorophore.

  • Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both wavelengths.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the fractions with >98% purity and lyophilize to obtain the purified fluorescently labeled peptide.

B. Characterization by Mass Spectrometry

Procedure:

  • Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Confirm the identity of the labeled peptide by comparing the observed molecular weight with the calculated molecular weight. The mass of the alkyne-fluorophore should be added to the mass of the azide-modified peptide.

Visualization of Workflows and Pathways

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_labeling Fluorescent Labeling (Click Chemistry) cluster_cuaac CuAAC cluster_spaac SPAAC cluster_analysis Purification & Characterization resin Resin Swelling loading First Amino Acid Loading resin->loading deprotection1 Boc Deprotection loading->deprotection1 coupling_aa Standard Amino Acid Coupling deprotection1->coupling_aa cycles Repeat Cycles coupling_aa->cycles coupling_orn Boc-D-Orn(N3)-OH Coupling cycles->deprotection1 cycles->coupling_orn At desired position cleavage Cleavage & Deprotection cycles->cleavage precipitation Precipitation cleavage->precipitation crude_peptide Crude Azide-Modified Peptide precipitation->crude_peptide cuaac_reaction CuSO4, NaAsc, THPTA crude_peptide->cuaac_reaction spaac_reaction Strained Alkyne (e.g., DBCO) crude_peptide->spaac_reaction hplc Preparative RP-HPLC cuaac_reaction->hplc spaac_reaction->hplc ms Mass Spectrometry hplc->ms final_product Purified Fluorescently Labeled Peptide hplc->final_product

Caption: Experimental workflow for site-specific peptide labeling.

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp converts ligand Fluorescently Labeled Peptide (Agonist) ligand->gpcr binds atp ATP atp->ac pka Protein Kinase A camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets

Caption: GPCR signaling pathway studied with a fluorescently labeled peptide.[3][4]

References

Application Notes and Protocols for Bioconjugation of Proteins Using Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a powerful tool in basic research, drug discovery, and diagnostics. The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups provides a precise method for introducing probes, drugs, or other moieties into a protein of interest. Boc-D-Orn(N3)-OH is a derivative of the amino acid ornithine that contains a terminal azide (B81097) (N3) group. This azide serves as a bioorthogonal handle, allowing for covalent modification through highly specific and efficient "click chemistry" reactions.

The azide group is small, metabolically stable, and does not interfere with most biological processes, making it an ideal functional group for bioconjugation in complex biological systems. Once incorporated into a protein, the azide can react with an alkyne- or cyclooctyne-containing molecule via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These reactions are highly efficient and form a stable triazole linkage.

These application notes provide detailed protocols for the site-specific incorporation of Boc-D-Orn(N3)-OH into a target protein and subsequent bioconjugation using SPAAC and CuAAC click chemistry.

Data Presentation

The efficiency and yield of bioconjugation reactions are critical for the successful generation of protein conjugates. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions. It is important to note that specific results may vary depending on the protein, reagents, and reaction conditions.

Table 1: Quantitative Comparison of CuAAC and SPAAC Reactions

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))No
Typical Reaction Time Minutes to a few hours[1]4-12 hours at room temperature or 12-24 hours at 4°C[2]
Typical Yield >95%[1]High, often near-quantitative[2]
Biocompatibility Lower, due to copper cytotoxicity[1]High, suitable for live-cell applications[2]
Reaction Partners Terminal AlkyneStrained Cyclooctyne (B158145) (e.g., DBCO, BCN)[3]

Table 2: Representative Reaction Parameters for Protein Bioconjugation

ParameterCuAACSPAAC
Protein Concentration 2 µM to 10 mg/mL1-5 mg/mL
Alkyne/Cyclooctyne Concentration 2-fold molar excess to protein2-4 fold molar excess to protein[2]
Copper Sulfate (B86663) (CuSO₄) Concentration ~50 µMN/A
Ligand (e.g., THPTA) Concentration ~250 µMN/A
Reducing Agent (e.g., Sodium Ascorbate) Concentration ~5 mMN/A
Temperature Room Temperature4°C or Room Temperature[2]
pH 7.47.4

Experimental Protocols

Part 1: Site-Specific Incorporation of Boc-D-Orn(N3)-OH into a Target Protein

This protocol describes a general method for the site-specific incorporation of a non-canonical amino acid into a recombinant protein expressed in E. coli using the genetic code expansion technology. This method relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair and the suppression of an amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the target protein with an in-frame amber (TAG) codon at the desired modification site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the non-canonical amino acid (a system evolved for an azide-containing amino acid may be adapted).

  • Boc-D-Orn(N3)-OH

  • Appropriate growth media (e.g., LB or minimal media) and antibiotics.

  • IPTG for induction of protein expression.

  • Purification resin for the target protein (e.g., Ni-NTA for His-tagged proteins).

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Culture Growth: Inoculate a starter culture in the appropriate growth medium with antibiotics and grow overnight.

  • Expression: Dilute the overnight culture into a larger volume of fresh media and grow to an OD600 of 0.6-0.8.

  • Supplementation with ncAA: Add Boc-D-Orn(N3)-OH to the culture to a final concentration of 1-5 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and incorporation of the ncAA.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

  • Protein Purification: Purify the azide-modified protein from the cell lysate using an appropriate chromatography method based on the affinity tag on the protein.

  • Characterization: Confirm the incorporation of Boc-D-Orn(N3)-OH by mass spectrometry (expecting a mass shift corresponding to the amino acid).

Part 2: Bioconjugation of Azide-Modified Protein via SPAAC

This protocol details the conjugation of an azide-modified protein with a molecule containing a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-containing molecule (e.g., DBCO-PEG-fluorophore) dissolved in DMSO.

  • Reaction tubes.

  • Purification tools (e.g., size-exclusion chromatography column or dialysis membrane).

Protocol:

  • Preparation of Reactants:

    • Prepare a stock solution of the cyclooctyne reagent in anhydrous DMSO (e.g., 10 mM).

    • Determine the concentration of the azide-modified protein solution.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the cyclooctyne-reagent stock solution to achieve a 2-4 fold molar excess over the protein. Ensure the final DMSO concentration is below 5% (v/v).

    • Gently mix the reaction.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification: Remove the excess unreacted cyclooctyne reagent by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE (a band shift may be visible) and mass spectrometry to confirm successful conjugation and determine the final product's molecular weight.

Part 3: Bioconjugation of Azide-Modified Protein via CuAAC

This protocol outlines the copper-catalyzed conjugation of an azide-modified protein with an alkyne-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-containing molecule.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM).

  • Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM, freshly prepared).

  • Reaction tubes.

  • Purification tools (e.g., size-exclusion chromatography column or dialysis membrane).

Protocol:

  • Reaction Setup: In a 2 mL microcentrifuge tube, combine the following in order:

    • The azide-modified protein solution.

    • The alkyne-containing molecule (aim for a ~2-fold molar excess with respect to the azide groups on the protein).

    • A premixed solution of CuSO₄ and THPTA ligand.

    • Add freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation: Close the tube to minimize oxygen exposure and mix by gentle inversion or on a rotisserie for 1 hour at room temperature.

  • Purification: Purify the protein conjugate from the reaction mixture to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation by mass spectrometry, which will show an increase in molecular weight corresponding to the addition of the alkyne-containing molecule. SDS-PAGE can also be used to visualize the conjugated product.

Visualization of Experimental Workflows

Bioconjugation_Workflow cluster_incorporation Part 1: ncAA Incorporation cluster_conjugation Part 2: Bioconjugation cluster_spaac SPAAC cluster_cuaac CuAAC cluster_characterization Part 3: Characterization Transformation Transformation Culture_Growth Culture_Growth Transformation->Culture_Growth Overnight Expression Expression Culture_Growth->Expression to OD600 0.6-0.8 Supplementation Supplementation Expression->Supplementation Add Boc-D-Orn(N3)-OH Induction Induction Supplementation->Induction Add IPTG Incubation Incubation Induction->Incubation 12-18h Harvest_Lysis Harvest_Lysis Incubation->Harvest_Lysis Purification_1 Purification_1 Harvest_Lysis->Purification_1 e.g., Ni-NTA Azide_Protein Azide_Protein Purification_1->Azide_Protein Reaction_Setup Reaction_Setup Azide_Protein->Reaction_Setup SPAAC_Incubation SPAAC_Incubation Reaction_Setup->SPAAC_Incubation Add Cyclooctyne CuAAC_Incubation CuAAC_Incubation Reaction_Setup->CuAAC_Incubation Add Alkyne, Cu(I) Purification_2_SPAAC Purification_2_SPAAC SPAAC_Incubation->Purification_2_SPAAC Final_Conjugate_SPAAC Final_Conjugate_SPAAC Purification_2_SPAAC->Final_Conjugate_SPAAC MS_Analysis Mass Spectrometry Final_Conjugate_SPAAC->MS_Analysis SDS_PAGE SDS-PAGE Final_Conjugate_SPAAC->SDS_PAGE Purification_2_CuAAC Purification_2_CuAAC CuAAC_Incubation->Purification_2_CuAAC Final_Conjugate_CuAAC Final_Conjugate_CuAAC Purification_2_CuAAC->Final_Conjugate_CuAAC Final_Conjugate_CuAAC->MS_Analysis Final_Conjugate_CuAAC->SDS_PAGE Logical_Relationship Boc_Orn Boc-D-Orn(N3)-OH Incorporation Site-Specific Incorporation (Genetic Code Expansion) Boc_Orn->Incorporation Protein Target Protein Protein->Incorporation Azide_Modified_Protein Azide-Modified Protein Incorporation->Azide_Modified_Protein Click_Chemistry Click Chemistry Azide_Modified_Protein->Click_Chemistry SPAAC SPAAC (Strain-Promoted) Click_Chemistry->SPAAC CuAAC CuAAC (Copper-Catalyzed) Click_Chemistry->CuAAC Conjugate Final Bioconjugate SPAAC->Conjugate CuAAC->Conjugate Cyclooctyne Cyclooctyne Reagent Cyclooctyne->SPAAC Alkyne Alkyne Reagent Alkyne->CuAAC

References

Application Notes and Protocols for Solid-Phase Synthesis of Cyclic Peptides using Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and conformational rigidity compared to their linear counterparts. The solid-phase synthesis (SPPS) of cyclic peptides offers a robust and efficient methodology for their production. This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing the key building block, Boc-D-Orn(N3)-OH . The azido (B1232118) functionality on the ornithine side chain allows for a highly specific and efficient intramolecular cyclization reaction, primarily through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This approach provides a versatile tool for the development of novel cyclic peptide-based therapeutics.

The protocols outlined below detail the standard Boc-SPPS for the linear peptide assembly, followed by the on-resin cyclization via CuAAC, and finally, the cleavage and purification of the desired cyclic peptide.

Data Presentation

Table 1: Key Reagents and Solvents
Reagent/SolventAbbreviationPurpose
N,N-DimethylformamideDMFPrimary solvent for SPPS
DichloromethaneDCMSolvent for washing and some reaction steps
Trifluoroacetic acidTFAReagent for Boc-deprotection and cleavage
N,N'-DiisopropylcarbodiimideDICCoupling agent
1-HydroxybenzotriazoleHOBtCoupling additive to suppress racemization
N,N-DiisopropylethylamineDIPEABase for neutralization and coupling
Piperidine-Reagent for Fmoc deprotection (if applicable)
Copper(I) Iodide or BromideCuI or CuBrCatalyst for CuAAC reaction
Copper(II) SulfateCuSO₄Precursor for in situ generation of Cu(I) catalyst
Sodium Ascorbate (B8700270)-Reducing agent for Cu(II) to generate Cu(I)
2,6-Lutidine-Base for CuAAC reaction
Tris(benzyltriazolylmethyl)amineTBTALigand to stabilize Cu(I) catalyst
Table 2: Typical Reaction Conditions and Yields for On-Resin CuAAC Cyclization
ParameterConditionNotes
Linear Peptide Assembly
ResinMerrifield or PAM resinTypical substitution: 0.5 - 1.0 mmol/g
Coupling Time1-2 hours per amino acidMonitored by Kaiser test
Boc-Deprotection50% TFA in DCM, 20-30 minA pre-wash of 2-5 minutes is recommended[4]
On-Resin Cyclization (CuAAC)
Copper Source1-1.5 equivalents CuI or CuSO₄/Sodium AscorbateIn situ generation from CuSO₄ is common[2]
Ligand (optional but recommended)1-5 equivalents TBTA or THPTAStabilizes the Cu(I) catalyst and protects biomolecules[5]
Base10 equivalents DIPEA or 2,6-lutidineNeutralizes the reaction mixture
SolventDMF, DMSO, or mixtures with MeCNSolvent choice can influence monomer vs. dimer formation[6][7]
Reaction Time12-24 hoursCan be monitored by LC-MS analysis of a small cleaved sample
TemperatureRoom Temperature
Cleavage and Purification
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OScavengers are crucial to prevent side reactions
Crude Peptide Purity50-80%Highly dependent on sequence and cyclization efficiency
Final Yield (after purification)10-40%Varies significantly based on peptide sequence and length

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual solid-phase synthesis of a linear peptide on a suitable resin using Boc chemistry.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield resin) in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. First Amino Acid Coupling:

  • Dissolve the first Boc-protected amino acid (e.g., Boc-L-Propargylglycine) (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test.

3. Capping (Optional but Recommended):

  • After the first coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

4. Boc Deprotection:

  • Wash the resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

  • Drain the TFA solution and wash the resin with DCM (3x).

5. Neutralization:

  • Wash the resin with DMF (3x).

  • Add a solution of 10% DIPEA in DMF and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x).

6. Subsequent Amino Acid Couplings:

  • Repeat steps 4 and 5 for each subsequent amino acid in the sequence, including Boc-D-Orn(N3)-OH.

  • For each coupling, dissolve the Boc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF, pre-activate, and add to the resin.

  • After each coupling, wash the resin with DMF and DCM.

Protocol 2: On-Resin Intramolecular CuAAC Cyclization

This protocol describes the cyclization of the resin-bound linear peptide containing an azide (B81097) (from Boc-D-Orn(N3)-OH) and a terminal alkyne (e.g., from L-Propargylglycine).

1. Resin Preparation:

  • After the final Boc deprotection and neutralization of the linear peptide, wash the resin thoroughly with DMF (5x) and then with DCM (3x).

  • Swell the peptide-resin in deoxygenated DMF for 30 minutes. Deoxygenate solvents by bubbling with nitrogen or argon gas.

2. Cyclization Reaction Setup:

  • In a separate flask, prepare the catalyst solution. For every 1 gram of resin, dissolve CuI (1.5 equivalents based on resin loading) in deoxygenated DMF.

  • Alternatively, use a mixture of CuSO₄ (1.5 equivalents) and sodium ascorbate (5 equivalents).

  • Add DIPEA (10 equivalents) to the catalyst solution.

  • Add the catalyst solution to the swollen peptide-resin.

3. Reaction Incubation:

  • Agitate the reaction mixture gently at room temperature for 16-24 hours.[8] The reaction vessel should be sealed under an inert atmosphere (nitrogen or argon).

4. Monitoring the Reaction:

  • To monitor the progress of the cyclization, a small sample of the resin can be withdrawn, and the peptide cleaved using the protocol below. The cleaved sample can then be analyzed by LC-MS to observe the conversion of the linear peptide to the cyclic product.

5. Washing:

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin thoroughly with DMF (5x), followed by DCM (3x).

  • Dry the resin under vacuum.

Protocol 3: Cleavage from Resin and Purification

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% deionized water. Handle TFA in a fume hood with appropriate personal protective equipment.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Washing:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

4. Extraction and Lyophilization:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

  • Lyophilize the aqueous solution to obtain the crude peptide as a powder.

5. Purification:

  • Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Mandatory Visualizations

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Linear Chain Assembly) cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage and Purification Resin Resin Swelling (DMF) Coupling Amino Acid Coupling (Boc-AA, DIC, HOBt) Resin->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash2 Wash (DMF/DCM) Deprotection->Wash2 Neutralization Neutralization (DIPEA/DMF) Wash3 Wash (DMF/DCM) Neutralization->Wash3 Wash1->Deprotection Wash2->Neutralization Wash3->Coupling Repeat for each amino acid Cyclization CuAAC Reaction (CuI, DIPEA, DMF) Wash3->Cyclization Wash4 Wash (DMF/DCM) Cyclization->Wash4 Dry Dry Resin Wash4->Dry Cleavage Cleavage from Resin (TFA Cocktail) Dry->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS, HPLC) Purification->Analysis

Caption: Workflow for the solid-phase synthesis and on-resin cyclization of peptides.

CuAAC_Mechanism reagents Resin-Bound Peptide D-Orn(N3) side chain Alkyne-containing amino acid product Resin-Bound Cyclic Peptide Stable Triazole Linkage reagents->product Intramolecular Cycloaddition catalyst Cu(I) Catalyst (CuI or CuSO4/Ascorbate) catalyst->reagents base Base (DIPEA or 2,6-Lutidine) base->reagents

Caption: Key components of the on-resin CuAAC cyclization reaction.

References

Application Notes and Protocols: Orthogonal Protection Strategies with Boc-D-Orn(N3)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of solid-phase peptide synthesis (SPPS). The use of amino acid derivatives with orthogonally protected side chains greatly expands the repertoire of synthetic peptides, enabling the creation of complex architectures such as branched peptides, cyclized peptides, and peptide conjugates. Boc-D-Orn(N3)-OH is a versatile building block that exemplifies this strategy. Its α-amino group is protected by the acid-labile Boc group, which is suitable for standard Boc-SPPS. The δ-amino group is masked as an azide (B81097) (N3), which is stable to the acidic conditions used for Boc removal. This azido (B1232118) group serves as a bioorthogonal handle for a variety of chemical modifications, providing an independent route for side-chain manipulation.

This document provides detailed application notes and protocols for the use of Boc-D-Orn(N3)-OH in peptide synthesis, focusing on its incorporation into peptide chains and the subsequent orthogonal manipulation of the azido side chain.

Orthogonal Deprotection Strategy

The orthogonality of the Boc and azido groups is the key to the utility of Boc-D-Orn(N3)-OH. The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the azide group is stable under these conditions. Conversely, the azide group can be selectively transformed into an amine via reduction or participate in cycloaddition reactions under conditions that leave the Boc group and other standard side-chain protecting groups intact. This allows for precise, site-specific modifications.

Orthogonal_Strategy Logical Flow of the Orthogonal Strategy Start Boc-D-Orn(N3)-Peptide-Resin Boc_Deprotection Nα-Boc Deprotection (e.g., TFA) Start->Boc_Deprotection Azide_Modification Side-Chain Azide Modification Start->Azide_Modification Chain_Elongation Peptide Chain Elongation Boc_Deprotection->Chain_Elongation Chain_Elongation->Start Repeat n times Final_Cleavage Final Cleavage from Resin & Global Deprotection Chain_Elongation->Final_Cleavage After final coupling Reduction Reduction to Amine (e.g., Staudinger, DTT) Azide_Modification->Reduction Click_Chemistry Cycloaddition (e.g., CuAAC, SPAAC) Azide_Modification->Click_Chemistry Branched_Peptide Branched Peptide Synthesis Reduction->Branched_Peptide Conjugation Peptide Conjugation (e.g., with fluorophores, drugs) Click_Chemistry->Conjugation Branched_Peptide->Final_Cleavage Conjugation->Final_Cleavage Final_Product Modified Peptide Final_Cleavage->Final_Product

Caption: Orthogonal use of Boc and Azide groups.

Experimental Protocols

Protocol 1: Incorporation of Boc-D-Orn(N3)-OH in Boc-SPPS

This protocol describes the standard cycle for incorporating Boc-D-Orn(N3)-OH into a peptide sequence on a solid support.

Materials:

  • Resin (e.g., Merrifield, PAM, or MBHA resin)

  • Boc-D-Orn(N3)-OH

  • Coupling reagents: HBTU/HCTU or DIC/HOBt

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., dithiothreitol (B142953) - DTT) if Trp, Cys, or Met are present.[1]

Workflow Diagram:

SPPS_Workflow cluster_deprotection Nα-Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Deprot1 1. Pre-wash with 50% TFA/DCM Deprot2 2. Deprotection with 50% TFA/DCM (20-30 min) Deprot3 3. Wash with DCM and IPA Neut1 4. Neutralize with 10% DIEA/DCM (2x) Deprot3->Neut1 Neut2 5. Wash with DCM Coup1 6. Pre-activate Boc-D-Orn(N3)-OH with HBTU/DIEA in DMF Neut2->Coup1 Coup2 7. Couple to resin (1-2 hours) Coup1->Coup2 Coup3 8. Wash with DMF and DCM Coup2->Coup3 Coup3->Deprot1 Next Cycle

Caption: Standard Boc-SPPS cycle workflow.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Nα-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes and drain.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x) to remove excess base.

  • Coupling of Boc-D-Orn(N3)-OH:

    • In a separate vial, dissolve Boc-D-Orn(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test on a parallel primary amine-containing resin).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Orthogonal Deprotection of the Ornithine Side Chain (Azide Reduction)

The azide can be selectively reduced to a primary amine, which can then be used for further modifications, such as peptide branching.

Method A: Staudinger Reduction with Phosphines

The Staudinger reaction is a mild and efficient method for reducing azides to amines.[2][3] Water-soluble phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are particularly useful for reactions in aqueous buffers.[1][4]

Materials:

  • Azido-peptide on resin or in solution

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate (B84403) buffer (pH 7.5)

  • DMF or other suitable solvent for on-resin reactions

Procedure (On-Resin):

  • Swell the azido-peptide resin in DMF.

  • Prepare a solution of TCEP (10 eq.) in a 1:1 mixture of DMF and phosphate buffer (200 mM, pH 7.5).

  • Add the TCEP solution to the resin and agitate at room temperature.

  • Monitor the reaction for completion (typically 1-6 hours). The reaction can be followed by LC-MS analysis of a small cleaved sample.

  • Once complete, wash the resin thoroughly with DMF, water, and DCM. The newly formed amine on the ornithine side chain is now available for further coupling.

Method B: Reduction with Dithiothreitol (DTT)

DTT can quantitatively reduce azides to amines under mild, basic conditions.[1] This method is particularly useful as DTT is a common reagent in biochemistry labs.

Materials:

  • Azido-peptide on resin or in solution

  • Dithiothreitol (DTT)

  • Aqueous buffer (e.g., phosphate or borate (B1201080) buffer, pH 8-9)

  • DMF for on-resin reactions

Procedure (In Solution):

  • Dissolve the purified azido-peptide in an aqueous buffer (pH 8-9).

  • Add DTT to a final concentration of 50-100 mM.

  • Incubate the reaction at room temperature or 37°C for 2-12 hours.

  • Monitor the reduction by RP-HPLC or LC-MS.

  • Purify the resulting amino-peptide by RP-HPLC.

Protocol 3: Side-Chain Modification via Click Chemistry

The azide group is an excellent handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[5] This allows for the conjugation of the peptide to various molecules, such as fluorophores, carbohydrates, or small molecule drugs.

Materials:

  • Azido-peptide (on-resin or purified)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Solvent system (e.g., t-butanol/water, DMSO/water)

Workflow Diagram:

CuAAC_Workflow Start Dissolve Azido-Peptide and Alkyne-Molecule Add_Ligand Add Cu(I) Ligand (THPTA) Start->Add_Ligand Add_Cu Add CuSO4 Add_Ligand->Add_Cu Initiate Initiate with fresh Sodium Ascorbate Add_Cu->Initiate React React at RT (1-4 hours) Initiate->React Purify Purify Conjugate (HPLC) React->Purify

Caption: General workflow for a CuAAC reaction.

Procedure (In Solution):

  • Dissolve the azido-peptide in the chosen solvent system (e.g., 1:1 t-butanol:water).

  • Add the alkyne-functionalized molecule (1.5-2 eq.).

  • In a separate vial, prepare the catalyst premix: add CuSO₄ (0.1 eq.) and THPTA (0.5 eq.) to the solvent.

  • Add the catalyst premix to the peptide/alkyne solution.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution (1 eq.).

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction by RP-HPLC or LC-MS.

  • Upon completion, purify the triazole-linked peptide conjugate by RP-HPLC.

Quantitative Data Summary

The efficiency of each step is crucial for the overall success of the synthesis. The following tables summarize representative quantitative data. Note that actual yields may vary depending on the peptide sequence, scale, and specific conditions.

Table 1: Coupling and Deprotection Efficiency

StepReagent/MethodTypical Efficiency/YieldNotes
Coupling HBTU/DIEA>99%Efficiency is sequence-dependent; hindered couplings may require double coupling or stronger reagents like HATU.[6]
Boc Deprotection 50% TFA in DCM>99%Standard and highly effective method for Boc removal.
Final Cleavage HF or TFMSA70-95%Yield of crude peptide after cleavage from the resin.
HPLC Purification RP-HPLC30-60%Typical recovery yield for a moderately complex peptide after purification.[7]

Table 2: Side-Chain Modification Reactions

ReactionReagent/MethodTypical Conversion/YieldReaction TimeNotes
Azide Reduction TCEP (10 eq.), pH 7.5>95%1-6 hoursMild conditions, compatible with most functional groups.[1][8]
Azide Reduction DTT (100 mM), pH 8-9Quantitative2-12 hoursEffective, but requires basic pH.[1]
Azide Reduction EDT in TFA Cleavage CocktailUp to 39% (Side Reaction)2 hoursEDT should be avoided as a scavenger during cleavage of azide-containing peptides to prevent unwanted reduction. DTT is a safer alternative.[9]
CuAAC Click Chemistry CuSO₄/Sodium Ascorbate>95%1-4 hoursHigh-yielding and specific. Requires removal of copper post-reaction.
SPAAC Click Chemistry Strain-promoted alkyne (e.g., DBCO)>90%1-24 hoursCopper-free, ideal for biological applications, but generally slower than CuAAC.

Application in Signaling Pathway Research

Peptides synthesized using Boc-D-Orn(N3)-OH are powerful tools for studying cellular signaling pathways. The ability to introduce specific modifications allows for the creation of probes to investigate protein-protein interactions, enzyme activity, and receptor binding. For example, a peptide inhibitor of a kinase could be synthesized and then "clicked" to a fluorescent dye via its azido-ornithine residue. This fluorescent probe could then be used in cell imaging studies to visualize the localization of the kinase or to quantify inhibitor binding.

Diagram of a Generic Kinase Signaling Pathway Application:

Kinase_Pathway cluster_synthesis Probe Synthesis cluster_cell Cellular Application Peptide Kinase Inhibitor Peptide with Orn(N3) Click CuAAC Click Chemistry Peptide->Click Fluorophore Alkyne-Fluorophore Fluorophore->Click Probe Fluorescent Probe Click->Probe Probe_Cell Incubate Probe with Live Cells Probe->Probe_Cell Kinase Target Kinase Probe_Cell->Kinase Binding Substrate Substrate Kinase->Substrate Inhibited Imaging Fluorescence Microscopy Kinase->Imaging Visualization Phospho_Substrate Phosphorylated Substrate

Caption: Use of a clicked peptide to probe a kinase pathway.

Conclusion

Boc-D-Orn(N3)-OH is a highly valuable building block for modern peptide synthesis. The orthogonal nature of the Boc and azido protecting groups provides chemists with the flexibility to perform selective, high-yielding modifications to the peptide side chain. The protocols outlined in this document for SPPS incorporation, azide reduction, and click chemistry conjugation provide a robust framework for the synthesis of advanced peptides for applications in chemical biology, drug discovery, and materials science. Careful selection of reagents, particularly scavengers during final cleavage and the method for azide modification, is critical to maximizing the yield and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-Orn(N3)-OH Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the incorporation of Boc-D-Orn(N3)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency of Boc-D-Orn(N3)-OH?

A1: Low coupling efficiency of Boc-D-Orn(N3)-OH can primarily be attributed to two factors:

  • Steric Hindrance: The Boc protecting group on the alpha-amino group, combined with the ornithine side chain, can create steric hindrance, making it difficult for the activated amino acid to access the free amine on the growing peptide chain.

  • Suboptimal Coupling Conditions: The choice of coupling reagent, solvent, and reaction time are critical. Standard coupling protocols may not be sufficient to overcome the steric bulk of this amino acid.

Q2: Is the azide (B81097) group on the ornithine side chain stable during standard Boc-SPPS conditions?

A2: The azide functionality is generally stable under the acidic conditions of Boc deprotection (e.g., TFA in DCM) and the basic conditions used for neutralization. However, prolonged exposure to harsh acidic conditions or the presence of certain reducing agents should be avoided.

Q3: Can Boc-D-Orn(N3)-OH have solubility issues in standard SPPS solvents?

A3: While specific solubility data for Boc-D-Orn(N3)-OH is not extensively published, analogous azido-amino acids can sometimes exhibit limited solubility in standard solvents like Dichloromethane (DCM). It is recommended to ensure complete dissolution of the amino acid in the coupling solvent, which may involve using co-solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Q4: Which coupling reagents are recommended for Boc-D-Orn(N3)-OH?

A4: For sterically hindered amino acids like Boc-D-Orn(N3)-OH, more potent coupling reagents are recommended over standard carbodiimides like DCC or DIC alone. High-efficiency uronium/aminium or phosphonium (B103445) salt-based reagents are generally preferred.[1]

Q5: What is a "double coupling" protocol, and should I use it for Boc-D-Orn(N3)-OH?

A5: A double coupling protocol involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step. This is a highly recommended strategy to improve the yield of incorporation for challenging amino acids like Boc-D-Orn(N3)-OH, especially if a qualitative monitoring test (e.g., Kaiser test) indicates incomplete coupling after the first attempt.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of Boc-D-Orn(N3)-OH and provides systematic solutions.

Issue 1: Low Yield of the Desired Peptide
Potential Cause Recommended Solution
Incomplete Coupling 1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[1][2] 2. Increase Reagent Equivalents: Use a higher excess of Boc-D-Orn(N3)-OH and the coupling reagent (e.g., 3-4 equivalents). 3. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight for the first coupling attempt. 4. Perform a Double Coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle.
Poor Solubility of Amino Acid 1. Ensure Complete Dissolution: Visually confirm that Boc-D-Orn(N3)-OH is fully dissolved in the solvent before adding it to the resin. 2. Use Alternative Solvents: If solubility in DMF is an issue, consider using NMP or a mixture of DMF and DCM.
Peptide Aggregation on Resin 1. Change Solvent System: Incorporate solvents known to disrupt secondary structures, such as NMP or a small percentage of DMSO in DMF.[3] 2. Use a Lower Substitution Resin: A lower loading level on the resin can reduce inter-chain interactions that lead to aggregation.
Issue 2: Presence of Deletion Sequences in the Final Product
Potential Cause Recommended Solution
Failed Coupling at the Boc-D-Orn(N3)-OH Step 1. Implement Coupling Monitoring: Use a qualitative test like the Kaiser test to check for free primary amines after the coupling step. A positive result (blue color) indicates incomplete coupling, and a second coupling should be performed. 2. Capping: If double coupling is still insufficient, consider "capping" the unreacted amines with acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles. This will result in a truncated peptide that is easier to separate during purification.
Premature Deprotection of the Boc Group 1. Ensure Proper Neutralization: After TFA treatment, thoroughly wash the resin to remove all residual acid before the neutralization step. Incomplete neutralization can lead to protonated amines that are unreactive in the subsequent coupling.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-D-Orn(N3)-OH using HATU
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes and drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).[4]

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Orn(N3)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed with a second coupling (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Double Coupling Protocol
  • Follow steps 1-3 of the Standard Coupling Protocol.

  • After the first coupling reaction, drain the reaction vessel.

  • Prepare a fresh activation mixture as described in step 3 of the Standard Coupling Protocol.

  • Add the new activation mixture to the resin and agitate for another 2-4 hours.

  • Perform a Kaiser test to confirm complete coupling.

  • Proceed with the washing steps as described in the Standard Coupling Protocol.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Boc-D-Orn(N3)-OH Incorporation check_coupling Perform Kaiser Test After Coupling start->check_coupling coupling_result Kaiser Test Result check_coupling->coupling_result positive_result Positive (Blue) coupling_result->positive_result Incomplete negative_result Negative (Yellow) coupling_result->negative_result Complete troubleshoot Troubleshoot Coupling positive_result->troubleshoot proceed Proceed to Next Deprotection Step negative_result->proceed double_couple Perform Double Coupling troubleshoot->double_couple optimize_reagents Use Stronger Coupling Reagent (e.g., HATU, HBTU) troubleshoot->optimize_reagents extend_time Increase Reaction Time troubleshoot->extend_time check_solubility Check Amino Acid Solubility troubleshoot->check_solubility double_couple->check_coupling optimize_reagents->check_coupling extend_time->check_coupling solubility_ok Soluble check_solubility->solubility_ok solubility_issue Insoluble check_solubility->solubility_issue solubility_ok->troubleshoot use_nmp Use NMP or DMF/DCM Mixture solubility_issue->use_nmp use_nmp->check_coupling SPPS_Cycle cluster_deprotection Boc Deprotection cluster_coupling Coupling cluster_next_cycle Next Step deprotect_1 1. Treat with 50% TFA/DCM (2 min) deprotect_2 2. Treat with 50% TFA/DCM (20-30 min) deprotect_1->deprotect_2 wash_1 3. Wash (DCM, IPA, DMF) deprotect_2->wash_1 activate 4. Activate Boc-D-Orn(N3)-OH with HATU/DIEA in DMF wash_1->activate couple 5. Add to Resin (2-4 hours) activate->couple monitor 6. Monitor with Kaiser Test couple->monitor monitor->activate Incomplete (Double Couple) wash_2 7. Wash Resin (DMF, DCM) monitor->wash_2 Coupling Complete next_deprotection Proceed to Next Cycle wash_2->next_deprotection

References

Technical Support Center: Azide Group Stability During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of the azide (B81097) functional group during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and provide alternative methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the azide group during acidic Boc deprotection with Trifluoroacetic Acid (TFA)?

A1: The most frequently observed side reaction is the reduction of the azide group to an amine. Another significant side reaction is the formation of byproducts resulting from a Schmidt rearrangement. This can occur when the azide group nucleophilically attacks the tert-butyl cation generated during the cleavage of the Boc group, leading to unexpected products such as methylamines.[1] Additionally, the acidic conditions can lead to the formation of hydrazoic acid (HN₃), which is volatile, highly toxic, and potentially explosive.[2][3]

Q2: Can the solvent used for Boc deprotection affect the stability of my azide-containing compound?

A2: Absolutely. Halogenated solvents, such as dichloromethane (B109758) (DCM), are commonly used for Boc deprotection.[4][5] However, they can react with azides to form highly unstable and explosive di- and tri-azidomethanes.[2][3] Therefore, careful consideration and evaluation of the solvent system are crucial when working with azide-containing molecules.

Q3: Are there any general precautions I should take when performing Boc deprotection on molecules containing azide groups?

A3: Yes. Given the potential for hazardous side reactions, the following precautions are recommended:

  • Work in a well-ventilated fume hood due to the potential formation of volatile and toxic hydrazoic acid.[2][3]

  • Avoid the use of metal spatulas or equipment with inorganic azides, as this can lead to the formation of shock-sensitive metal azides.[3]

  • Consider using milder or non-acidic deprotection methods to minimize side reactions.

  • Thoroughly analyze the crude product to identify any potential byproducts.

Q4: Is the azide functional group orthogonal to standard Boc- and Fmoc-based solid-phase peptide synthesis (SPPS)?

A4: Generally, the azide group is considered stable and orthogonal to both Boc and Fmoc chemistries.[1] However, issues can arise during the cleavage step from the solid support, especially when using cleavage cocktails containing thiol scavengers, which can reduce the azide group.[1][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Boc deprotection of azide-containing compounds.

Problem Potential Cause Recommended Solution
Reduction of Azide to Amine The deprotection conditions (e.g., strong acid, presence of certain scavengers) are too harsh and are reducing the azide group.[6]1. Use Milder Acidic Conditions: Decrease the concentration of TFA or the reaction time. 2. Employ a Non-Reducing Scavenger: If a scavenger is necessary, consider alternatives to thiols. 3. Switch to a Non-Acidic Deprotection Method: Explore methods such as those using Lewis acids, basic conditions, or neutral conditions (see protocols below).[5][7][8][9][10]
Formation of Unexpected Byproducts (e.g., +14 Da mass shift) A Schmidt rearrangement may be occurring, where the azide attacks the tert-butyl cation, leading to byproducts like a methylamine.1. Use a Scavenger for the tert-butyl cation: Triisopropylsilane (TIS) is a common scavenger used to trap the tert-butyl cation. 2. Change the Deprotection Reagent: Utilize a method that does not generate a stable carbocation, such as a Lewis acid-catalyzed deprotection.[8][9]
Low Yield or Decomposition of Starting Material The combination of strong acid and certain solvents may be degrading the molecule. The formation of hydrazoic acid can also lead to safety concerns and product loss.[2][3]1. Screen Alternative Solvents: If using TFA, consider solvents other than DCM, but be aware of their own potential reactivity. 2. Adopt a Milder Deprotection Protocol: Methods using oxalyl chloride, zinc bromide, or heating in water can be significantly milder.[7]

Alternative Boc Deprotection Protocols Compatible with Azide Groups

Below are detailed experimental protocols for alternative Boc deprotection methods that are generally more compatible with sensitive functional groups like azides.

Protocol 1: Deprotection using Oxalyl Chloride in Methanol

This method offers a mild alternative to strong acids for N-Boc deprotection.[7][11]

Reagents:

  • N-Boc protected azide-containing compound

  • Oxalyl chloride ((COCl)₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-Boc protected compound (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • Purify the resulting amine, typically as its hydrochloride salt, using standard procedures.

Protocol 2: Deprotection using Zinc Bromide in Dichloromethane

Lewis acids like ZnBr₂ can selectively cleave N-Boc groups under mild conditions.[4][5]

Reagents:

  • N-Boc protected azide-containing compound

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add zinc bromide (1.5 - 2 equivalents) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, quench with an aqueous solution of a chelating agent (e.g., EDTA) or a mild base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent and purify the product.

Protocol 3: Deprotection using Refluxing Water

For certain substrates, heating in water provides a neutral and environmentally friendly method for Boc deprotection.[12]

Reagents:

  • N-Boc protected azide-containing compound

  • Deionized water

Procedure:

  • Suspend or dissolve the N-Boc protected compound in deionized water.

  • Heat the mixture to reflux (100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly depending on the substrate.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the deprotected amine.

Data Summary: Comparison of Boc Deprotection Methods

The following table summarizes the general reaction conditions for various Boc deprotection methods.

Deprotection MethodReagentsSolventTemperatureTypical Reaction TimeKey Advantages
Standard Acidic TFA (20-50%)DCMRoom Temp0.5 - 2 hoursFast and widely used.[13]
Oxalyl Chloride (COCl)₂, MeOHMethanolRoom Temp1 - 4 hoursMild conditions, good for acid-labile groups.[7][11]
Lewis Acid ZnBr₂ or FeCl₃DCMRoom Temp12 - 24 hoursHigh selectivity, mild conditions.[4][8]
Neutral (Water) H₂OWaterRefluxVariable (hours)Environmentally friendly, neutral pH.[12]

Visualizing Reaction Pathways

The following diagrams illustrate the standard acidic Boc deprotection mechanism and a potential side reaction pathway for the azide group.

Boc_Deprotection_Pathway Boc_Amine Boc-Protected Amine (R-NHBoc) Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated_Boc->Carbamic_Acid - tBu+ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Amine_Salt Amine Salt (R-NH3+) Carbamic_Acid->Amine_Salt - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H+

Caption: Standard mechanism of TFA-mediated Boc deprotection.

Azide_Side_Reaction Azide_Substrate Azide-Containing Substrate (R-N3) Schmidt_Intermediate Schmidt Rearrangement Intermediate Azide_Substrate->Schmidt_Intermediate + tBu+ Reduced_Amine Reduced Amine (R-NH2) Azide_Substrate->Reduced_Amine Reduction (e.g., with thiol scavenger) tBu_Cation tert-Butyl Cation (from Boc deprotection) tBu_Cation->Schmidt_Intermediate Methylamine_Byproduct Methylamine Byproduct Schmidt_Intermediate->Methylamine_Byproduct Rearrangement & Hydrolysis

References

Technical Support Center: Optimizing SPAAC Reaction Kinetics with Boc-D-Orn(N₃)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Boc-D-Orn(N₃)-OH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Orn(N₃)-OH and what is its primary application in SPAAC reactions?

Boc-D-Orn(N₃)-OH is a non-canonical amino acid derivative protected with a tert-butyloxycarbonyl (Boc) group. It contains a terminal azide (B81097) (N₃) group, making it a valuable reagent for "click chemistry."[1][2] Specifically, it is used as an azide-bearing component in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, where it reacts with strained cyclooctynes like Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN).[1][2][3] A primary application for this reagent is in the synthesis of Antibody-Drug Conjugates (ADCs), where it can be incorporated into a linker that is subsequently conjugated to a drug molecule.[1][2]

Q2: How does Boc-D-Orn(N₃)-OH potentially improve SPAAC reaction kinetics?

Q3: What are the key factors that influence the rate of SPAAC reactions?

Several factors can significantly impact the kinetics of SPAAC reactions:

  • Choice of Cyclooctyne (B158145): The structure of the cyclooctyne is a primary determinant of the reaction rate. More strained cyclooctynes, such as DIBAC/DBCO, generally exhibit faster kinetics than less strained ones.[5]

  • Buffer System: The choice of buffer can have a notable effect on reaction speed. For example, reactions in HEPES buffer have been shown to proceed faster than in PBS.[6]

  • pH: Generally, higher pH values tend to increase SPAAC reaction rates, though this can be buffer-dependent.[6]

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction, provided the biomolecules involved are stable at higher temperatures.[6]

  • Reactant Concentration: As with most bimolecular reactions, increasing the concentration of the azide and cyclooctyne will lead to a faster reaction rate.[6]

  • Solvent: The presence of organic co-solvents like DMSO can improve the solubility of hydrophobic reactants but may also influence the reaction rate. The optimal solvent composition should be determined empirically.

Q4: Does the SPAAC reaction with Boc-D-Orn(N₃)-OH require a copper catalyst?

No, a key advantage of SPAAC is that it is a "copper-free" click chemistry reaction. The reaction is driven by the release of ring strain from the cyclooctyne molecule upon cycloaddition with the azide, eliminating the need for a cytotoxic copper catalyst.[7] This makes it particularly suitable for applications in biological systems, including live cell labeling and in vivo studies.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Slow or Incomplete Reaction Low Reactant Concentration Increase the concentration of the limiting reagent. If solubility is an issue, consider using a co-solvent like DMSO, keeping the final concentration below 10% to avoid protein denaturation.[6]
Suboptimal Reaction Conditions Optimize the reaction buffer (consider switching from PBS to HEPES), pH (try a range from 7.0-8.5), and temperature (increase from room temperature to 37°C if your molecules are stable).[6]
Steric Hindrance If the azide or cyclooctyne is attached to a large biomolecule, steric hindrance may slow the reaction. Consider introducing a PEG spacer to the linker to increase the distance between the reactive groups and the biomolecule.
Degraded Reagents Ensure that Boc-D-Orn(N₃)-OH and the cyclooctyne reagent are stored correctly (typically at -20°C, protected from light and moisture) to prevent degradation.[6] Use freshly prepared solutions.
Low Conjugation Yield in ADC Synthesis Inefficient Antibody Modification Verify the degree of labeling after introducing the azide or cyclooctyne to the antibody using techniques like mass spectrometry. Optimize the initial modification reaction conditions.
Presence of Azide in Buffers Avoid using buffers containing sodium azide as a preservative, as it can compete with the azide-modified biomolecule and react with the cyclooctyne.
Antibody Purity Ensure the antibody is of high purity (>95%). Impurities can compete for the labeling reagent.
Difficulty in Product Purification Similar Properties of Product and Starting Material Optimize chromatographic separation methods. For ADCs, size-exclusion chromatography (SEC) is often effective for removing unreacted drug-linkers.[6]
Precipitation of Conjugate The increased hydrophobicity of the final conjugate (especially ADCs) can lead to aggregation. Perform purification steps promptly and consider using formulation buffers with stabilizing excipients.

Quantitative Data

The following tables summarize key quantitative data for optimizing SPAAC reactions. Note that these are based on model systems and rates will vary depending on the specific reactants and conditions.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates [6]

BufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
PBS7250.32 - 0.85
HEPES7250.55 - 1.22
MES525~0.4
Borate925~1.0
DMEM7.4370.59 - 0.97
RPMI7.4370.27 - 0.77
Data is for the reaction between a model azide and a DBCO-alkyne.

Table 2: Comparison of Second-Order Rate Constants for a Boc-protected Azido (B1232118) Amino Acid [4]

Azido Amino AcidCyclooctyneSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Boc-protected azido amino acidBCNMethanol250.28
Fmoc-N₃KBCNMethanol250.037

Experimental Protocols

Protocol 1: General SPAAC Reaction with Boc-D-Orn(N₃)-OH

This protocol describes a general method for conjugating a molecule containing Boc-D-Orn(N₃)-OH to a cyclooctyne-functionalized molecule (e.g., a protein modified with DBCO).

  • Preparation of Reactants:

    • Dissolve the Boc-D-Orn(N₃)-OH containing molecule in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

    • Prepare the DBCO-functionalized molecule in a reaction buffer (e.g., HEPES, pH 7.5) at a concentration of 1-5 mg/mL.[6]

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the Boc-D-Orn(N₃)-OH containing molecule to the solution of the DBCO-functionalized molecule.

    • The final concentration of any organic co-solvent (like DMSO) should be kept low (ideally <10%) to maintain the integrity of biomolecules.[6]

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 1 to 24 hours, depending on the reactants and their concentrations.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by analyzing aliquots over time using techniques such as:

      • UV-Vis Spectrophotometry: If using DBCO, monitor the decrease in absorbance at ~310 nm.[8]

      • LC-MS or MALDI-TOF MS: To observe the formation of the product and disappearance of starting materials.

      • NMR Spectroscopy: Can be used to follow the reaction if the signals of reactants and products are resolved.[9][10]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts. Size-exclusion chromatography (SEC) or dialysis are common methods for purifying protein conjugates.[6]

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines the steps to create an ADC by first modifying an antibody with a DBCO-linker and then reacting it with a drug-linker containing Boc-D-Orn(N₃)-OH.

  • Antibody Activation with DBCO:

    • Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve a DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[8]

    • Incubate at room temperature for 1 hour with gentle mixing.

    • Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes.[8]

    • Remove excess DBCO reagent using a desalting column (SEC) or dialysis.

  • Preparation of the Azide-Containing Drug-Linker:

    • Synthesize or obtain the drug-linker construct where the drug is attached to a linker containing Boc-D-Orn(N₃)-OH.

    • Dissolve this construct in DMSO to create a stock solution.

  • SPAAC Conjugation:

    • To the purified DBCO-activated antibody, add a 2-4 fold molar excess of the azide-containing drug-linker.

    • Incubate the reaction overnight at 4°C or for a few hours at room temperature.[8]

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the final ADC using SEC.

    • Confirm the integrity of the conjugated antibody and its binding affinity to its target antigen.

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: SPAAC Conjugation cluster_2 Step 3: Purification & Analysis Ab Antibody Activated_Ab DBCO-Activated Antibody Ab->Activated_Ab Reaction with DBCO-NHS Ester DBCO_NHS DBCO-NHS Ester DBCO_NHS->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC SPAAC Reaction Drug_Linker Azide-Drug Linker (with Boc-D-Orn(N3)-OH) Drug_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC / TFF Analysis Characterization (DAR, Purity, etc.) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

Troubleshooting_Logic Start Low or No Product Formation Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_Conditions Are reaction conditions (buffer, pH, temp) optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Use fresh, high-quality reagents. Verify integrity via MS. Check_Reagents->Sol_Reagents No Check_Concentration Are reactant concentrations sufficiently high? Check_Conditions->Check_Concentration Yes Sol_Conditions Switch to HEPES buffer. Increase pH to 7.5-8.5. Increase temperature to 37°C. Check_Conditions->Sol_Conditions No Check_Purity Are starting materials pure? Check_Concentration->Check_Purity Yes Sol_Concentration Increase concentration of the limiting reagent. Check_Concentration->Sol_Concentration No Sol_Purity Purify starting materials. For antibodies, ensure >95% purity. Check_Purity->Sol_Purity No

Caption: Decision tree for troubleshooting low SPAAC reaction yield.

References

Technical Support Center: Purification of Peptides Containing Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides incorporating the non-canonical amino acid Boc-D-Orn(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing Boc-D-Orn(N3)-OH?

A1: The main challenges stem from a combination of factors:

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions, strong retention on reversed-phase HPLC columns, and a higher propensity for aggregation.[1]

  • Potential for Aggregation: Peptides containing hydrophobic residues and D-amino acids can be more prone to aggregation, complicating purification and reducing yields.[2]

  • Azide (B81097) Group Stability: While the azide group is generally stable under standard RP-HPLC conditions (e.g., using TFA in the mobile phase), it can be sensitive to certain reducing agents that might be present as impurities or used in preceding steps.[3]

  • Co-elution of Impurities: Deletion sequences or incompletely deprotected peptides may have similar hydrophobicities to the target peptide, making separation difficult.[4]

Q2: Is the azide group on the ornithine side-chain stable during standard RP-HPLC purification?

A2: Yes, the azide group is generally robust and stable under the acidic conditions of typical RP-HPLC mobile phases, such as those containing 0.1% trifluoroacetic acid (TFA).[3] However, it is crucial to avoid any reducing agents in the purification workflow. Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), which might be used during peptide cleavage, can reduce the azide to a primary amine and should be avoided or thoroughly removed before purification.[3]

Q3: How does the Boc protecting group affect the purification strategy?

A3: The Boc group makes the peptide significantly more hydrophobic. This has several implications for RP-HPLC purification:

  • Stronger Retention: The peptide will bind more strongly to the C18 stationary phase, requiring a higher concentration of organic solvent (like acetonitrile) for elution.[1]

  • Solubility Issues: The crude peptide may be difficult to dissolve in the initial aqueous mobile phase. It may be necessary to dissolve the peptide in a small amount of a strong organic solvent like DMF, DMSO, or isopropanol (B130326) before diluting it with the HPLC mobile phase.[5]

  • Aggregation: The increased hydrophobicity can promote aggregation. Using organic solvents in the sample preparation and a suitable column temperature (e.g., 30-40 °C) can help to mitigate this.[4]

Q4: Can the D-configuration of the ornithine residue impact the purification?

A4: Yes, the presence of a D-amino acid can influence the peptide's secondary structure and its aggregation tendencies.[2] This may lead to broader peaks or the appearance of multiple conformations during HPLC. It is important to ensure consistent chromatography conditions to obtain reproducible results. In some cases, diastereomeric impurities (peptides containing the L-isomer by mistake) can be challenging to separate, requiring high-resolution columns and optimized gradients.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete Coupling: Steric hindrance from the Boc-D-Orn(N3)-OH during synthesis. 2. Peptide Aggregation: The peptide is aggregating on the column or during sample preparation. 3. Poor Solubility: The peptide is not fully dissolved before injection.1. Optimize the coupling step during synthesis using stronger coupling reagents like HATU.[3] 2. Dissolve the peptide in a stronger organic solvent (e.g., DMF, DMSO) before dilution. Use a shallower gradient during HPLC. Consider adding a small amount of isopropanol or using a different column (e.g., C4 for very hydrophobic peptides).[5] 3. Sonication or gentle warming may aid dissolution. Ensure the sample is fully dissolved and filtered before injection.
Broad or Tailing Peaks in HPLC 1. Secondary Interactions: The peptide is interacting with free silanol (B1196071) groups on the HPLC column. 2. Aggregation: The peptide is aggregating on the column. 3. Column Overload: Too much crude peptide has been injected.1. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions.[5] 2. Increase the column temperature (e.g., to 40°C). Try a different organic modifier in the mobile phase (e.g., isopropanol). 3. Reduce the amount of peptide injected onto the column.
Multiple Peaks in the Chromatogram 1. Synthesis-Related Impurities: Deletion sequences, truncated peptides, or peptides with incomplete side-chain deprotection. 2. Azide Reduction: The azide group may have been partially reduced to an amine during cleavage if improper scavengers were used. 3. Oxidation: If the peptide contains susceptible residues like Met or Trp, they may have been oxidized.1. Optimize the HPLC gradient to improve separation. A shallower gradient is often effective.[6] 2. Verify the mass of the unexpected peaks by mass spectrometry. If azide reduction is confirmed, ensure that non-reducing scavengers like TIS are used in the cleavage cocktail.[3] 3. Use fresh, high-purity solvents and keep the peptide under an inert atmosphere if possible.
Peptide is Insoluble in Standard HPLC Solvents 1. High Hydrophobicity: The combination of the Boc group and a hydrophobic peptide sequence leads to very low aqueous solubility.1. Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMF, DMSO, or NMP first.[5] Then, dilute with the initial HPLC mobile phase. For very hydrophobic peptides, consider using a mobile phase system with a different organic modifier or adding a chaotropic agent.

Quantitative Data

The following tables provide representative data for the purification of peptides containing Boc-protected and non-canonical amino acids. Note that optimal conditions will vary depending on the specific peptide sequence.

Table 1: Comparison of HPLC Columns for Hydrophobic Peptide Purification

Column Type Typical Particle Size (µm) Pore Size (Å) Recommended Use Expected Purity Range (%)
C185 - 10100 - 300General purpose for most peptides.[5]90 - 98
C85 - 10100 - 300Peptides with intermediate hydrophobicity.90 - 98
C45 - 10300Highly hydrophobic peptides or small proteins.[5]85 - 97
Phenyl5 - 10100 - 300Peptides with aromatic residues, may offer different selectivity.[5]90 - 98

Table 2: Representative RP-HPLC Gradient for a Boc-Protected Peptide

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (0.1% TFA in Acetonitrile) Flow Rate (mL/min)
09551.0
59551.0
355951.0
405951.0
419551.0
509551.0

This is a starting point and should be optimized for each specific peptide.[4]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of the Peptide from the Resin

This protocol is designed to cleave the peptide from the solid support while preserving the integrity of the azide group.

Reagents:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Note: Do not use thiol-based scavengers like EDT.[3]

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in dichloromethane (B109758) (DCM) and then wash thoroughly with DCM.

  • Dry the resin under a stream of nitrogen.

  • Add the azide-safe cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.[3]

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Purification of the Crude Peptide by RP-HPLC

This protocol outlines a general procedure for the purification of a peptide containing Boc-D-Orn(N3)-OH.

Materials:

  • Crude, dried peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of water and ACN).[5]

    • Dilute the dissolved peptide with Mobile Phase A to a concentration of approximately 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the peptide (e.g., 5% to 95% Mobile Phase B over 30-60 minutes).[4]

    • Monitor the elution at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of each fraction by analytical HPLC.

  • Post-Purification:

    • Pool the fractions with the desired purity.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

Mandatory Visualization

Purification_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_final_product Final Product SPPS Solid-Phase Peptide Synthesis (Incorporation of Boc-D-Orn(N3)-OH) Cleavage Azide-Safe Cleavage (TFA/TIS/H2O) SPPS->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Dissolution Dissolution of Crude Peptide (e.g., in DMF/Water) Crude_Peptide->Dissolution HPLC Preparative RP-HPLC (C18 Column, ACN/Water/TFA Gradient) Dissolution->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, Mass Spec) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the purification of a peptide containing Boc-D-Orn(N3)-OH.

Troubleshooting_Tree cluster_broad_peaks Issue: Broad/Tailing Peaks cluster_low_yield Issue: Low Yield Start Low Purity or Yield? Check_Aggregation Is Aggregation Suspected? Start->Check_Aggregation Broad Peaks Check_Solubility Is Crude Peptide Fully Dissolved? Start->Check_Solubility Low Yield Increase_Temp Increase Column Temperature (e.g., 40°C) Check_Aggregation->Increase_Temp Yes Shallow_Gradient Use Shallower Gradient Check_Aggregation->Shallow_Gradient Yes Check_Overload Is Column Overloaded? Check_Aggregation->Check_Overload No Reduce_Load Reduce Sample Load Check_Overload->Reduce_Load Yes Check_TFA Is 0.1% TFA in Mobile Phase? Check_Overload->Check_TFA No Add_TFA Ensure 0.1% TFA is Present Check_TFA->Add_TFA No Use_Strong_Solvent Use DMF/DMSO for Initial Dissolution Check_Solubility->Use_Strong_Solvent No Check_Precipitation Was Precipitation Complete? Check_Solubility->Check_Precipitation Yes Optimize_Precipitation Ensure Sufficient Cold Ether and Incubation Time Check_Precipitation->Optimize_Precipitation No

Caption: A decision tree for troubleshooting common purification issues.

References

Incomplete click reaction with Boc-D-Orn(N3)-OH troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-D-Orn(N3)-OH Click Reaction

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with Boc-D-Orn(N3)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My click reaction with Boc-D-Orn(N3)-OH is sluggish or incomplete. What are the most common causes?

An incomplete CuAAC reaction can typically be traced to one of three areas: the catalyst system, reagent/substrate issues, or suboptimal reaction conditions. The most frequent culprits include:

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2]

  • Poor Solubility: Boc-D-Orn(N3)-OH or the corresponding alkyne partner may have limited solubility in the chosen solvent system, preventing an effective reaction.[3][4]

  • Inhibitors or Side Reactions: The presence of oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), consuming the starting material.[2] Additionally, certain functional groups on complex substrates can interfere with the catalyst.

  • Suboptimal Reagent Concentrations: Incorrect stoichiometry, particularly of the reducing agent or ligands, can significantly hinder the reaction rate.[1][2]

Q2: How can I ensure my copper catalyst is active and stable throughout the reaction?

The key is to maintain a sufficient concentration of the active Cu(I) species.

  • Generate Cu(I) In Situ: The most common method is to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent. Sodium ascorbate (B8700270) is widely used and should be added in excess (5-10 equivalents relative to the copper salt) to continuously reduce Cu(II) to Cu(I).[1]

  • Eliminate Oxygen: Oxygen is the primary cause of catalyst deactivation. It is critical to degas all solvents and solutions (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and run the reaction under an inert atmosphere.[5]

  • Use a Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are highly recommended. They stabilize the Cu(I) oxidation state, increase its solubility, and can accelerate the reaction rate, especially when reactant concentrations are low.[1][2][4]

Q3: I'm observing a colored precipitate in my reaction vial. What is it and how can I prevent it?

A precipitate often indicates a problem with catalyst or substrate solubility. A red, purple, or brown precipitate can sometimes be an insoluble copper(I)-alkyne complex, which deactivates the catalyst.[3]

  • Prevention Strategies:

    • Add a Ligand: Using a ligand like THPTA is the most effective way to prevent the precipitation of copper species.

    • Change the Solvent System: If the precipitate is your starting material, a different solvent or co-solvent is needed. Acetonitrile (B52724)/water or DMF/water systems can sometimes improve the solubility of both the catalyst complex and the reactants.[3][6]

    • Check Your Alkyne: Some terminal alkynes, like propiolic acid, are more prone to forming insoluble copper salts.[3]

Q4: What is the optimal solvent system for a click reaction involving Boc-D-Orn(N3)-OH?

There is no single "best" solvent, as the ideal choice depends on the solubility of your specific alkyne partner. Boc-D-Orn(N3)-OH has moderate polarity. Common and effective solvent systems include:

  • DMF/water or DMSO/water mixtures: Excellent for a wide range of polar and nonpolar substrates.

  • t-Butanol/water (1:1): A very common and robust system for bioconjugation.

  • Acetonitrile/water: Can be effective where other systems fail, as acetonitrile can help coordinate and stabilize the copper catalyst.[3]

It is crucial that both the azide (B81097) and alkyne are fully dissolved before initiating the reaction.

Q5: Are there any significant side reactions I should be aware of?

Yes, the primary side reaction to consider is the oxidative homocoupling of the alkyne partner to form a symmetric diyne.[2] This reaction is also copper-catalyzed and is promoted by the presence of oxygen. Thoroughly degassing your reaction mixture is the best way to minimize this byproduct.

If you are performing the click reaction on a larger peptide that contains other amino acids, be aware that the Cu(II)/ascorbate system can generate reactive oxygen species that may degrade sensitive residues like Cysteine, Methionine, Histidine, or Arginine.[1] The use of a stabilizing ligand can help mitigate this issue.[1]

Optimized Reaction Conditions

The following table summarizes generally recommended starting concentrations and ratios for optimizing the CuAAC reaction.

ParameterRecommended Ratio / ConcentrationNotes
Boc-D-Orn(N3)-OH 1.0 equivalentThe limiting reagent.
Alkyne Partner 1.0 - 1.2 equivalentsA slight excess of the alkyne can help drive the reaction to completion.
Copper(II) Source (e.g., CuSO₄) 0.1 - 1.0 equivalentFor sensitive substrates, use lower concentrations (e.g., 0.1 eq) in combination with a ligand.
Reducing Agent (Sodium Ascorbate) 5 - 10 equivalents (relative to Copper)A significant excess is crucial to maintain the Cu(I) state.[1] Prepare this solution fresh.
Cu(I) Stabilizing Ligand (e.g., THPTA) 1.0 - 1.2 equivalents (relative to Copper)Highly recommended to improve reaction speed and prevent catalyst precipitation.[4]
Reaction Temperature Room Temperature to 60 °CStart at room temperature. Gentle heating can accelerate slow reactions.[6][7]
pH 4 - 8The reaction is tolerant of a wide pH range, but optimal performance is often found between pH 5 and 8.[1][8]

Detailed Experimental Protocol: Standard CuAAC Reaction

This protocol provides a starting point for the click reaction between Boc-D-Orn(N3)-OH and a generic alkyne partner.

Materials:

  • Boc-D-Orn(N3)-OH

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA (or other suitable ligand)

  • Degassed Solvent (e.g., 1:1 t-Butanol/Water)

  • Nitrogen or Argon gas source

Procedure:

  • Reagent Preparation:

    • In a reaction vial, dissolve Boc-D-Orn(N3)-OH (1.0 eq) and the alkyne partner (1.1 eq) in the chosen degassed solvent system.

    • Prepare fresh stock solutions of the catalyst components in degassed water or your reaction solvent:

      • Copper(II) Sulfate solution (e.g., 50 mM)

      • Sodium Ascorbate solution (e.g., 500 mM)

      • THPTA ligand solution (e.g., 60 mM)

  • Reaction Setup:

    • Purge the reaction vial containing the azide and alkyne with nitrogen or argon for 5-10 minutes to create an inert atmosphere.

    • If using a ligand, add THPTA (1.2 eq relative to copper) to the reaction mixture.

    • Add the Sodium Ascorbate solution (5-10 eq relative to copper) to the reaction mixture and stir briefly.

    • Initiate the reaction by adding the Copper(II) Sulfate solution (0.1-1.0 eq). The solution may turn a faint yellow/orange color.

  • Reaction and Monitoring:

    • Seal the vial and stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up:

    • Once complete, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography.

Visualized Workflows and Mechanisms

The following diagrams illustrate the troubleshooting process and the underlying chemical mechanism.

TroubleshootingWorkflow start Incomplete Reaction Observed cat_check 1. Check Catalyst System start->cat_check reagent_check 2. Check Reagents & Solubility start->reagent_check cond_check 3. Check Reaction Conditions start->cond_check cat_sol1 Degas Solvents Thoroughly (Ar or N2 Purge) cat_check->cat_sol1 cat_sol2 Add/Increase Cu(I) Ligand (e.g., THPTA) cat_check->cat_sol2 cat_sol3 Use Fresh Sodium Ascorbate (5-10 eq excess) cat_check->cat_sol3 reagent_sol1 Confirm Substrate Purity & Stoichiometry reagent_check->reagent_sol1 reagent_sol2 Change Solvent/Co-solvent (e.g., DMF, ACN, tBuOH/H2O) reagent_check->reagent_sol2 cond_sol1 Increase Reaction Temperature (e.g., 40-60 °C) cond_check->cond_sol1 cond_sol2 Adjust pH if Necessary (Optimal Range 5-8) cond_check->cond_sol2

Caption: A troubleshooting workflow for an incomplete click reaction.

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Acetylide Copper(I) Acetylide CuI->Acetylide + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Azide Azide (Boc-D-Orn(N3)) Complex Dicopper Intermediate Product 1,4-Triazole Product Product->CuI Regenerates Catalyst Acetylide->Complex + Azide Triazolide Copper Triazolide Complex->Triazolide Cycloaddition Triazolide->Product Protonolysis

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Technical Support Center: Boc-D-Orn(N3)-OH and Hydrophobic Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Boc-D-Orn(N3)-OH in the context of synthesizing hydrophobic peptides, with a focus on preventing and troubleshooting aggregation.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Orn(N3)-OH and what is its primary application?

Boc-D-Orn(N3)-OH, or Nα-Boc-Nδ-azido-D-ornithine, is a non-proteinogenic amino acid derivative. Its primary and well-established application in peptide synthesis is to serve as a versatile handle for "click chemistry."[1] The azide (B81097) (N3) group allows for the site-specific covalent modification of peptides through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These modifications can include the attachment of fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, or for creating cyclic peptides.

Q2: Can the incorporation of Boc-D-Orn(N3)-OH directly prevent the aggregation of hydrophobic peptides?

There is currently no direct and conclusive scientific evidence to suggest that the primary purpose of incorporating Boc-D-Orn(N3)-OH is to prevent the aggregation of hydrophobic peptides. In fact, replacing a charged amino acid like lysine (B10760008) with a more neutral, azide-containing amino acid can potentially increase the hydrophobicity of the peptide, which may in turn enhance its propensity to aggregate.[2][3]

However, the introduction of a non-natural D-amino acid can disrupt the formation of secondary structures like β-sheets, which are often implicated in peptide aggregation. This disruption of regular backbone hydrogen bonding could indirectly mitigate aggregation.

Q3: How might the incorporation of Boc-D-Orn(N3)-OH affect the solubility of my peptide?

The effect of incorporating Boc-D-Orn(N3)-OH on peptide solubility is sequence-dependent. If Boc-D-Orn(N3)-OH replaces a hydrophilic and charged amino acid, such as lysine, it can lead to a decrease in the overall solubility of the peptide.[2][3] This is because the azide group is less polar than the amine group of lysine. Conversely, if it replaces a bulky, hydrophobic residue, the overall impact on solubility might be less pronounced or even slightly favorable, although this is less common. Researchers have designed novel hydrophilic azide-containing amino acids to specifically address the issue of decreased solubility when incorporating azide handles into peptides.[2][3]

Q4: What are the recommended strategies for preventing aggregation when synthesizing hydrophobic peptides, independent of using Boc-D-Orn(N3)-OH?

Several established strategies can be employed to mitigate aggregation during solid-phase peptide synthesis (SPPS) of hydrophobic sequences:

  • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the peptide sequence can introduce a "kink" that disrupts the formation of secondary structures.

  • Backbone Protection: Using protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen can physically block hydrogen bond formation.[4]

  • Chaotropic Agents and Special Solvents: The addition of chaotropic salts or the use of solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help to disrupt intermolecular interactions.[5]

  • Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Solubility of the Final Peptide Containing Boc-D-Orn(N3)-OH Increased hydrophobicity due to the incorporation of the azide-containing amino acid.- Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer. - If compatible with the application, consider using a more hydrophilic azide-containing amino acid for future syntheses.[2][3] - Test a range of pH values for solubilization, as peptide solubility is often pH-dependent.[6]
Incomplete Coupling Reactions During SPPS After Incorporating Boc-D-Orn(N3)-OH On-resin aggregation of the growing peptide chain, making the N-terminus inaccessible.- Switch to a more effective coupling reagent like HATU or HCTU. - Increase the coupling time and/or temperature. - Incorporate a pseudoproline dipeptide or a backbone-protected amino acid in the subsequent coupling steps to disrupt aggregation.[4]
Difficulty in Purifying the Peptide by RP-HPLC The peptide is either not dissolving in the loading solvent or is precipitating on the column.- Optimize the mobile phase composition. The addition of a small percentage of formic acid or trifluoroacetic acid can improve solubility. - Dissolve the crude peptide in a stronger solvent like DMSO for injection, ensuring it is miscible with the mobile phase.
Unexpected Side Reactions Involving the Azide Group The azide group is generally stable but can be sensitive to certain reagents.- Avoid the use of reducing agents, such as dithiothreitol (B142953) (DTT), in cleavage cocktails or purification buffers, as they can reduce the azide group.

Experimental Protocols

Protocol 1: Incorporation of Boc-D-Orn(N3)-OH into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual Boc-SPPS procedure for incorporating Boc-D-Orn(N3)-OH into a peptide sequence.

Materials:

  • Boc-protected amino acids

  • Boc-D-Orn(N3)-OH

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (or other suitable coupling reagent)

  • Piperidine (for optional capping)

  • Acetic anhydride (B1165640) (for optional capping)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 30-minute treatment with 50% TFA in DCM. Wash the resin with DCM and then DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF.

  • Coupling of Boc-D-Orn(N3)-OH:

    • In a separate vessel, dissolve Boc-D-Orn(N3)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Continue with the next amino acid coupling by returning to the deprotection step.

Diagrams

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_synthesis Peptide Elongation cluster_cleavage Final Steps swell Swell Resin deprotect Boc Deprotection swell->deprotect neutralize Neutralization deprotect->neutralize activate Activate Boc-D-Orn(N3)-OH neutralize->activate couple Couple to Resin activate->couple wash Wash couple->wash repeat_cycle Repeat Cycle for Next Amino Acid wash->repeat_cycle final_deprotect Final Deprotection wash->final_deprotect repeat_cycle->deprotect cleave Cleave from Resin final_deprotect->cleave purify Purify Peptide cleave->purify

Caption: Workflow for incorporating Boc-D-Orn(N3)-OH in Boc-SPPS.

aggregation_prevention cluster_aggregation Peptide Aggregation cluster_prevention Prevention Strategies peptide1 Hydrophobic Peptide Chain 1 h_bond Intermolecular H-Bonding peptide1->h_bond peptide2 Hydrophobic Peptide Chain 2 peptide2->h_bond beta_sheet β-Sheet Formation h_bond->beta_sheet aggregate Insoluble Aggregate beta_sheet->aggregate boc_d_orn Boc-D-Orn(N3)-OH (D-Amino Acid) boc_d_orn->beta_sheet Disrupts pseudo Pseudoproline Dipeptides pseudo->beta_sheet Disrupts backbone_prot Backbone Protection (Dmb/Hmb) backbone_prot->h_bond Blocks solvents Chaotropic Solvents solvents->h_bond Weakens

Caption: Mechanisms of peptide aggregation and prevention strategies.

References

Compatibility of Boc-D-Orn(N3)-OH with different coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-Orn(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile azido-amino acid in peptide synthesis. Here you will find troubleshooting advice and frequently asked questions to ensure the successful incorporation of Boc-D-Orn(N3)-OH into your peptide sequences.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of Boc-D-Orn(N3)-OH.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling Steric Hindrance: The bulky Boc protecting group and the ornithine side chain can sterically hinder the coupling reaction.[1]Use a more potent coupling reagent: Aminium/uronium salts like HATU, HBTU, or HCTU are generally more effective for sterically hindered amino acids than carbodiimides.[2][3]• Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.• Double coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[1]• Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagent can improve reaction kinetics.[1]
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.• Ensure the resin is fully swelled in a suitable solvent (e.g., DMF or NMP) before the first coupling step.
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing efficient coupling.[4]• Use a high-swelling resin (e.g., PEG-based resins).• Incorporate backbone-protecting groups like pseudoprolines or Dmb-dipeptides in the sequence to disrupt secondary structures.[3]
Low Yield of Final Peptide Incomplete Deprotection: Incomplete removal of the Boc group from the preceding amino acid will prevent coupling.• Ensure complete deprotection by using a fresh TFA solution and adequate reaction time.• Monitor deprotection using a qualitative test like the Kaiser test (will be negative for the secondary amine of proline).[5]
Side Reaction with Phosphine-Based Reagents Avoid phosphine-based reagents: The azide (B81097) group can react with phosphines (e.g., in Staudinger ligation), leading to undesired side products.[6][7] This is a critical incompatibility to be aware of.
Unexpected Mass in Final Product Formation of N-acylurea: When using carbodiimides (DCC, DIC), the activated amino acid can rearrange to an unreactive N-acylurea.[8]• Use an additive like HOBt or OxymaPure to suppress this side reaction.[2]• Opt for phosphonium (B103445) or aminium/uronium salt coupling reagents.
Guanidinylation of the N-terminus: Excess aminium/uronium reagents (HATU, HBTU) can sometimes react with the free N-terminus of the peptide, capping the chain.[9]• Use a slight excess of the amino acid relative to the coupling reagent.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most compatible with Boc-D-Orn(N3)-OH?

A1: The azide group in Boc-D-Orn(N3)-OH is generally stable under standard peptide coupling conditions. The primary consideration for choosing a coupling reagent is overcoming the steric hindrance of the molecule.

  • Recommended: Aminium/uronium salts such as HATU , HBTU , and HCTU are highly recommended. They are powerful activating agents that are effective for coupling sterically hindered amino acids.[2][3]

  • Good Alternative: Phosphonium salts like PyBOP and PyAOP are also excellent choices, known for high coupling efficiency and low racemization.[10]

  • Use with Caution: Carbodiimides such as DCC and DIC can be used, but they are generally less reactive and may lead to incomplete coupling. If used, they should always be paired with an additive like HOBt or OxymaPure to improve efficiency and prevent side reactions like N-acylurea formation.[2][8]

  • Incompatible: Phosphine-based reagents should be avoided as they can react with the azide group.[6][7]

Q2: Can the azide group be reduced during the coupling reaction?

A2: Under standard peptide coupling conditions with the recommended reagents (aminium/uronium or phosphonium salts, or carbodiimides with additives), the azide group is stable and not susceptible to reduction. However, care should be taken to avoid reagents known to reduce azides, such as phosphines or certain reducing agents that might be used for other purposes in a synthetic sequence.

Q3: Is double coupling always necessary for Boc-D-Orn(N3)-OH?

A3: While not always strictly necessary, double coupling is a highly recommended strategy to ensure complete incorporation, especially when coupling to another sterically hindered amino acid or when synthesizing a long or difficult peptide sequence.[1] Monitoring the coupling reaction with a ninhydrin (B49086) test (or an alternative for secondary amines) can help determine if a second coupling is required.

Q4: What is the optimal solvent for coupling Boc-D-Orn(N3)-OH?

A4: N,N-Dimethylformamide (DMF) is the most commonly used and generally effective solvent for solid-phase peptide synthesis, including the coupling of Boc-D-Orn(N3)-OH. For sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) can be a better alternative due to its superior solvating properties.

Data Presentation

Coupling Reagent Class Examples Relative Reactivity Racemization Risk Key Advantages Potential Issues
Aminium/Uronium Salts HATU, HBTU, HCTUHighLowHigh efficiency for hindered couplings, fast reaction times.[2][3]Higher cost, potential for guanidinylation if used in large excess.[9]
Phosphonium Salts PyBOP, PyAOPHighLowHigh efficiency, low racemization, no guanidinylation side reaction.[10]Byproducts can sometimes be difficult to remove.
Carbodiimides (+ Additive) DCC/HOBt, DIC/OxymaPureModerateLow to ModerateCost-effective, water-soluble byproducts with EDC.[11]Lower reactivity, risk of N-acylurea formation.[8]
Phosphine-Based Reagents (Used in Staudinger Ligation)N/A (for coupling)N/AN/AIncompatible: Reacts with the azide group.[6][7]

Experimental Protocols

Standard Protocol for Manual Solid-Phase Coupling of Boc-D-Orn(N3)-OH

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin, 0.5-1.0 mmol/g substitution) in DMF for at least 30 minutes in a peptide synthesis vessel.

2. N-terminal Boc-Deprotection:

  • Drain the DMF.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to the resin.

  • Agitate for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3 times) and DMF (3 times).

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin and agitate for 2 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DMF (5 times).

4. Coupling of Boc-D-Orn(N3)-OH (using HATU):

  • In a separate vial, pre-activate a solution of:

    • Boc-D-Orn(N3)-OH (3 equivalents relative to resin loading)

    • HATU (2.9 equivalents)

    • In DMF.

  • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

5. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Visualizations

Coupling_Reagent_Compatibility cluster_reagents Coupling Reagent Classes cluster_compatibility Compatibility with Boc-D-Orn(N3)-OH Aminium Aminium/Uronium Salts (HATU, HBTU) Recommended Recommended Aminium->Recommended Phosphonium Phosphonium Salts (PyBOP, PyAOP) Phosphonium->Recommended Carbodiimide Carbodiimides (DCC, DIC) Caution Use with Caution Carbodiimide->Caution Phosphine Phosphine-Based Reagents Incompatible Incompatible Phosphine->Incompatible Rec_Adv1 High Efficiency Rec_Adv2 Low Racemization Cau_Issue1 Requires Additive (HOBt, Oxyma) Cau_Issue2 Potential Side Reactions Incomp_Issue1 Reacts with Azide Group

Caption: Compatibility of coupling reagents with Boc-D-Orn(N3)-OH.

Experimental_Workflow Start Start: Resin Swelling Deprotection Boc-Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM & DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling Reaction Wash2->Coupling Activation Pre-activation of Boc-D-Orn(N3)-OH (e.g., with HATU/DIEA) Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Wash3 Wash (DMF & DCM) Monitoring->Wash3 Complete Double_Couple Double Coupling Monitoring->Double_Couple Incomplete Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle Double_Couple->Coupling

Caption: Workflow for a single coupling cycle of Boc-D-Orn(N3)-OH.

References

Stability of Boc-D-Orn(N3)-OH (CHA) during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-D-Orn(N3)-OH (CHA)

Welcome to the technical support center for Boc-D-Orn(N3)-OH (CHA). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and optimal performance of this reagent in their experiments. Here you will find troubleshooting guidance and frequently asked questions regarding the long-term storage and handling of Boc-D-Orn(N3)-OH (CHA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of Boc-D-Orn(N3)-OH (CHA).

Issue 1: Reduced Coupling Efficiency in Peptide Synthesis

Question: I am observing lower than expected yields in my solid-phase peptide synthesis (SPPS) when using a batch of Boc-D-Orn(N3)-OH (CHA) that has been stored for an extended period. What could be the cause and how can I troubleshoot it?

Answer:

Reduced coupling efficiency can stem from the degradation of the starting material. Here are the potential causes and steps to resolve the issue:

  • Possible Cause 1: Degradation of the Carboxylic Acid. Over time, the carboxylic acid moiety may undergo subtle changes, though this is less common under proper storage.

  • Possible Cause 2: Degradation of the Azide (B81097) Group. While generally stable, the azide group can be sensitive to certain conditions.[1][2] Low molecular weight organic azides, in particular, can be energetic and prone to decomposition.[3][4]

  • Possible Cause 3: Boc-Group Deprotection. Premature removal of the Boc protecting group, although unlikely under recommended storage conditions, would lead to undesired side reactions. The Boc group is known to be stable under neutral or basic conditions but is labile to acid.[][6][7]

Troubleshooting Steps:

  • Verify Reagent Purity:

    • HPLC Analysis: Assess the purity of your Boc-D-Orn(N3)-OH (CHA) sample using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the stored material with that of a fresh batch or the original certificate of analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

    • Mass Spectrometry (MS): Use MS to confirm the molecular weight of the main component and to identify potential degradation products.[8][9]

  • Optimize Coupling Conditions:

    • Increase Equivalents: For a stored reagent, you may need to use a higher molar excess of the amino acid and coupling reagents to drive the reaction to completion.

    • Extend Coupling Time: Increasing the reaction time can also help improve coupling efficiency.

    • Consider Different Coupling Reagents: If you are using a standard coupling reagent like HBTU, switching to a more potent one such as HATU might overcome reduced reactivity.[10]

  • Perform a Small-Scale Test Reaction: Before proceeding with a large-scale synthesis, conduct a small test coupling to validate the reactivity of the stored Boc-D-Orn(N3)-OH (CHA).

Issue 2: Unexpected Side Products Observed in Mass Spectrometry

Question: After my synthesis, I am seeing unexpected masses in my MS analysis that could correspond to modifications of the ornithine residue. What are the likely side reactions?

Answer:

The presence of unexpected side products often points to instability of the azide functional group under specific experimental conditions.

  • Possible Cause 1: Reduction of the Azide Group. The azide group can be reduced to a primary amine (-NH2) in the presence of reducing agents.[1][4] This is a common issue if reagents like dithiothreitol (B142953) (DTT) or other phosphines are used in subsequent steps, or if certain scavengers are used during cleavage.[2]

  • Possible Cause 2: Cycloaddition Reactions. Azides are known to participate in [3+2] cycloaddition reactions, especially with alkynes (Click Chemistry).[3][4] Ensure that no unintended sources of alkynes are present in your reaction mixture.

  • Possible Cause 3: Photolytic or Thermal Decomposition. Exposure to UV light or high temperatures can lead to the decomposition of organic azides, potentially forming highly reactive nitrenes which can undergo various insertion or rearrangement reactions.[11]

Troubleshooting Steps:

  • Review Your Synthesis and Cleavage Protocols: Carefully examine all reagents used in your synthesis, deprotection, and cleavage steps. Ensure that no reducing agents are present that could react with the azide.

  • Protect from Light and Heat: Store Boc-D-Orn(N3)-OH (CHA) in a dark container and avoid exposing it to elevated temperatures during handling and reaction setup.

  • Structural Elucidation: Use techniques like tandem MS (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure of the side products. This information will provide valuable clues about the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Boc-D-Orn(N3)-OH (CHA)?

A1: For long-term stability, Boc-D-Orn(N3)-OH (CHA) should be stored at 2-8°C.[][] Some suppliers recommend storage at -20°C for extended periods.[14] Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations. The product should be kept in a tightly sealed container to protect it from moisture and light.

Q2: What is the expected shelf life of Boc-D-Orn(N3)-OH (CHA)?

Q3: Are there any visible signs of degradation I should look for?

A3: While not always apparent, potential signs of degradation could include a change in color or clumping of the solid material, which might indicate moisture absorption. However, the absence of visible changes does not guarantee stability. Chemical analysis is the most reliable way to assess the integrity of the compound.

Q4: Is the azide group in Boc-D-Orn(N3)-OH (CHA) stable during standard peptide synthesis steps?

A4: Yes, the azide group is generally stable under the acidic and basic conditions typically used in solid-phase peptide synthesis, such as trifluoroacetic acid (TFA) for Boc deprotection and piperidine (B6355638) for Fmoc deprotection.[1][2] However, care should be taken to avoid reducing agents.[2]

Q5: How does the cyclohexylamine (B46788) (CHA) salt affect the stability?

A5: The formation of a cyclohexylamine (CHA) salt of a carboxylic acid is a common strategy to improve the handling and stability of the compound, often making it a more crystalline and less hygroscopic solid. The CHA salt is typically removed by an acidic wash before the coupling reaction in solution-phase synthesis or is compatible with in-situ activation in solid-phase synthesis.

Data on Stability

Currently, there is no publicly available quantitative data on the long-term stability of Boc-D-Orn(N3)-OH (CHA). Users are encouraged to perform their own stability studies if the material is to be stored for extended periods. A summary of recommended storage conditions from various suppliers is provided below.

ParameterRecommended ConditionSource
Storage Temperature2-8°C[][]
Alternate Storage-20°C[14]
ProtectionProtect from light and moistureGeneral Best Practice

Experimental Protocols for Stability Assessment

To assess the stability of your stored Boc-D-Orn(N3)-OH (CHA), you can perform the following key experiments:

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the compound and detect any degradation products over time.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of Boc-D-Orn(N3)-OH (CHA) in a suitable solvent (e.g., acetonitrile/water).

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column is typically used.[15]

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.[15]

      • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

    • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative area of the main peak. Compare results with a reference standard or an initial time-point analysis.

2. Mass Spectrometry (MS) for Identity Confirmation and Degradation Product Analysis

  • Objective: To confirm the identity of the compound and identify potential degradation products.

  • Methodology:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this analysis.[8][9][16]

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI).

    • Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion to confirm its identity. Analyze any additional peaks to identify potential degradation products, such as the reduced amine form of the compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Boc-D-Orn(N3)-OH (CHA) Stability start Experiment Shows Poor Performance (e.g., low yield, side products) check_purity Assess Reagent Purity (HPLC, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_protocol Review Synthesis/Cleavage Protocol (check for reducing agents, heat, light) is_pure->review_protocol Yes degraded Reagent is Degraded. Order Fresh Material. is_pure->degraded No protocol_issue Potential Protocol Issue Identified review_protocol->protocol_issue optimize_conditions Optimize Reaction Conditions (increase equivalents, change reagent) modify_protocol Modify Protocol and Re-run Experiment optimize_conditions->modify_protocol unknown_issue Issue Persists. Consult Technical Support. optimize_conditions->unknown_issue protocol_issue->optimize_conditions No protocol_issue->modify_protocol Yes success Successful Outcome modify_protocol->success

Caption: A logical workflow for troubleshooting stability-related issues.

References

Technical Support Center: Troubleshooting MS Analysis of Azido-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected mass signals during the mass spectrometry (MS) analysis of azido-peptides. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My observed mass is lower than the expected mass of my azido-peptide. What are the potential causes?

An unexpected decrease in mass is often due to the reduction of the azide (B81097) group or in-source decay of the peptide.

  • Azide Reduction: The most common cause for a lower-than-expected mass is the reduction of the azido (B1232118) group (-N₃) to an amine group (-NH₂). This corresponds to a mass loss of 28.01 Da (loss of N₂). This reduction can occur under certain conditions in desorption-chemical ionization or fast-atom-bombardment mass spectrometry.[1]

  • In-Source Decay (ISD): Azido-peptides can be labile and may fragment within the ion source of the mass spectrometer before mass analysis. This "in-source decay" can lead to the observation of fragment ions with lower masses than the intact peptide.[2][3][4][5] This is particularly prevalent in MALDI-TOF MS, where it can lead to the formation of c- and z-type fragment ions.[4]

  • Metastable Ions: In reflector MALDI-TOF MS, post-source decay of the azide group (loss of N₂) can lead to the appearance of metastable ions, which may be misinterpreted as unexpected low-mass signals.[6]

Q2: I am observing a higher mass than expected for my azido-peptide. What could be the reason?

An unexpected increase in mass is typically due to the formation of adducts with ions present in the sample or from the instrument.

  • Alkali Metal Adducts: The most common adducts observed in electrospray ionization (ESI)-MS are sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7][8] These can arise from glassware, reagents, or even the analyst.[8] Trace amounts of these ions can lead to significant adduct peaks, sometimes even more abundant than the protonated molecule.[7]

  • Other Adducts: Other common adducts in ESI-MS include ammonium (B1175870) ([M+NH₄]⁺), and in negative ion mode, chloride ([M+Cl]⁻).[8] Adducts from sulfuric acid (+98 u) or phosphoric acid (+98 u) can also be observed, often originating from contaminants in the sample or solvent.[9]

  • Incomplete Reactions or Side Products: If the azido-peptide is part of a bioconjugation reaction, such as a Staudinger ligation or a click chemistry reaction, incomplete reaction or the formation of side products can result in a higher than expected mass.[10][11][12][13][14] For example, in a Staudinger ligation, the intermediate aza-ylide may be observed.[10][12]

The following table summarizes the mass shifts for common adducts:

Adduct IonMass Shift (Da)
[M+Na]⁺+22.99
[M+K]⁺+38.96
[M+NH₄]⁺+18.03
[M+H₂SO₄+H]⁺+98.98
[M+H₃PO₄+H]⁺+98.99

Q3: How can I troubleshoot and minimize the reduction of the azide group?

Minimizing azide reduction often involves adjusting the MS instrument parameters and sample handling.

  • Ionization Method: Be aware that certain ionization methods, like desorption-chemical ionization and fast-atom-bombardment, are more prone to causing azide reduction.[1] If possible, using a softer ionization technique like electrospray ionization (ESI) may be beneficial.

  • Source Conditions: Optimizing the ion source conditions, such as temperature and voltages, can sometimes reduce in-source reactions.

  • Sample Preparation: Ensure that the sample is free from reducing agents that may have been carried over from previous synthetic steps.

Q4: What steps can I take to reduce adduct formation in my MS analysis?

Reducing adduct formation requires careful sample preparation and the use of high-purity reagents.

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to minimize salt contamination.[15]

  • Avoid Glassware: Use plasticware (e.g., polypropylene (B1209903) tubes) instead of glassware for sample preparation and storage, as glass can be a source of sodium and other metal ions.[8]

  • Acidify the Mobile Phase: For ESI-MS, adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can help to promote protonation of the analyte and reduce the formation of metal adducts.[7]

  • Sample Cleanup: If adducts persist, consider desalting the peptide sample using techniques like reversed-phase solid-phase extraction (SPE) or dialysis.

Experimental Protocols & Methodologies

Protocol 1: General Sample Preparation for MS Analysis of Peptides

This protocol outlines a general procedure for preparing peptide samples for MS analysis, with considerations for minimizing contamination.[15][16][17][18]

  • Protein Digestion (if applicable): If starting from a protein, perform in-solution or in-gel digestion using a specific protease (e.g., trypsin).

  • Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide).

  • Desalting and Concentration: Desalt the peptide sample using a C18 ZipTip or a similar reversed-phase SPE method to remove salts, detergents, and other contaminants.

  • Reconstitution: Reconstitute the desalted peptide sample in a solvent compatible with the MS analysis, typically 50% acetonitrile/water with 0.1% formic acid for ESI-MS.

Protocol 2: On-Resin Diazotransfer Reaction for Synthesis of Azido-Peptides

This method provides a way to introduce azide groups into peptides post-synthesis.[19]

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • On-Resin Diazotransfer: Treat the resin-bound peptide containing a primary amine (e.g., on a lysine (B10760008) side chain) with an imidazole-1-sulfonyl azide reagent to convert the amine to an azide.

  • Cleavage and Deprotection: Cleave the azido-peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude azido-peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by MS and analytical HPLC.[20]

Visualizing Troubleshooting Logic and Workflows

Troubleshooting_Unexpected_Mass start Unexpected Mass Observed in MS Analysis of Azido-Peptide mass_check Is the observed mass higher or lower than expected? start->mass_check higher_mass Higher Mass Observed mass_check->higher_mass Higher lower_mass Lower Mass Observed mass_check->lower_mass Lower adducts Potential Cause: Adduct Formation higher_mass->adducts incomplete_reaction Potential Cause: Incomplete Reaction / Side Products higher_mass->incomplete_reaction azide_reduction Potential Cause: Azide Reduction (-28 Da) lower_mass->azide_reduction insource_decay Potential Cause: In-Source Decay / Fragmentation lower_mass->insource_decay troubleshoot_adducts Troubleshooting: - Use high-purity solvents - Use plasticware - Acidify mobile phase - Desalt sample adducts->troubleshoot_adducts troubleshoot_reaction Troubleshooting: - Optimize reaction conditions - Purify product (HPLC) - Analyze reaction intermediates incomplete_reaction->troubleshoot_reaction troubleshoot_reduction Troubleshooting: - Use softer ionization method (e.g., ESI) - Optimize source conditions - Check for reducing agents azide_reduction->troubleshoot_reduction troubleshoot_decay Troubleshooting: - Optimize source parameters (e.g., laser power in MALDI) - Use a different matrix (MALDI) insource_decay->troubleshoot_decay

Caption: A flowchart for troubleshooting unexpected mass in MS analysis of azido-peptides.

Azide_Peptide_MS_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis MS Analysis synthesis Solid-Phase Peptide Synthesis azide_intro Azide Introduction (e.g., Azido-amino acid incorporation or post-synthetic modification) synthesis->azide_intro cleavage Cleavage & Deprotection azide_intro->cleavage purification HPLC Purification cleavage->purification sample_prep Sample Preparation (Desalting, Reconstitution) purification->sample_prep Purified Azido-Peptide ms_analysis Mass Spectrometry (ESI or MALDI) sample_prep->ms_analysis data_analysis Data Analysis (Mass Verification) ms_analysis->data_analysis troubleshoot Troubleshoot (See Flowchart) data_analysis->troubleshoot Unexpected Mass?

Caption: A typical experimental workflow for the synthesis and MS analysis of azido-peptides.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Containing Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with non-natural amino acids, the robust analysis of synthetic peptides is critical for ensuring purity, identity, and stability. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides incorporating the protected, azide-containing amino acid, Boc-D-Orn(N3)-OH. The inclusion of the tert-butyloxycarbonyl (Boc) protecting group, a D-enantiomer, and an azide (B81097) functionality presents unique analytical challenges that necessitate a multi-faceted approach to HPLC method development.

This document outlines the experimental protocols and expected performance of four key HPLC techniques: Reversed-Phase HPLC (RP-HPLC) for purity assessment, Chiral HPLC for enantiomeric purity determination, Ion-Exchange Chromatography (IEX) for charge-based separations, and Hydrophilic Interaction Liquid Chromatography (HILIC) for analysis of polar peptides.

Data Presentation: A Comparative Analysis

The selection of an appropriate HPLC method is contingent on the specific analytical goal. The following table summarizes the key performance metrics for the analysis of a model peptide containing Boc-D-Orn(N3)-OH using different HPLC methodologies. The data presented is a representative expectation based on the physicochemical properties of the peptide and the principles of each chromatographic technique.

Performance MetricReversed-Phase (RP-HPLC)Chiral HPLCIon-Exchange (IEX-HPLC)Hydrophilic Interaction (HILIC)
Primary Application Purity determination and impurity profilingEnantiomeric purity analysis (separation of D- and L-isomers)Separation of charge variants and deprotected speciesAnalysis of polar peptides and separation from non-polar impurities
Principle of Separation HydrophobicityChiral recognitionNet ChargeHydrophilicity
Expected Retention of Boc-D-Orn(N3)-OH Peptide High, due to the hydrophobic Boc groupDependent on chiral stationary phase and mobile phaseLow to moderate (if any net charge)Low, due to the hydrophobic Boc group
Resolution of Diastereomers Possible, but not guaranteed[1]HighLowLow
Separation from Deprotected (Orn(N3)-OH) Peptide Good (deprotected peptide is more polar)Possible, but RP-HPLC is more effectiveExcellent (deprotected peptide has a free amine)Good (deprotected peptide is more polar)
MS Compatibility Good with volatile mobile phases (e.g., formic acid)[2][3]Dependent on mobile phaseCan be challenging with high salt concentrations[4]Good with volatile mobile phases
Typical Column Type C18, C8[5][6][7]Chiral Stationary Phase (e.g., CHIROBIOTIC T, Crown Ether)[8][9][10]Strong or Weak Cation/Anion Exchanger[11][12]Amide, Diol, or bare Silica[13]

Experimental Protocols

Detailed methodologies for each of the discussed HPLC techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific peptide sequence and its impurities.

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

Objective: To determine the purity of the Boc-D-Orn(N3)-OH containing peptide by separating it from common synthetic impurities such as deletion sequences and incompletely deprotected peptides.[14]

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm).[5][6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to enhance peak shape.[16]

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[15]

  • Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

Objective: To confirm the enantiomeric integrity of the D-Ornithine residue by separating the target peptide from its L-Ornithine diastereomer.

  • Column: Chiral Stationary Phase (CSP) such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) or a crown ether-based column (e.g., CROWNPAK CR-I(+)).[8][9][10]

  • Mobile Phase: Typically a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and an aqueous buffer. The exact composition and additives (e.g., acids or bases) will depend on the CSP and the peptide.

  • Elution Mode: Isocratic elution is often preferred for optimal chiral separations.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled, as temperature can significantly impact chiral resolution.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of approximately 1 mg/mL. An analytical standard of the corresponding L-Ornithine containing peptide is required for peak identification.

Ion-Exchange Chromatography (IEX) for Charge Variant Analysis

Objective: To separate the target peptide from impurities with different net charges, such as the fully deprotected peptide which will have a free primary amine on the ornithine side chain.

  • Column: A strong or weak cation exchange column.

  • Mobile Phase A (Binding Buffer): Low ionic strength buffer at a pH where the peptide of interest has a net positive charge (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).[12]

  • Mobile Phase B (Elution Buffer): High ionic strength buffer (e.g., Mobile Phase A + 1 M NaCl).[11]

  • Gradient: A linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To analyze the peptide based on its polarity, which can be useful for separating it from highly hydrophobic impurities or for orthogonal verification of purity.

  • Column: A column with a hydrophilic stationary phase, such as amide, diol, or bare silica.[13]

  • Mobile Phase A: High organic content (e.g., 90% acetonitrile with 0.1% TFA).

  • Mobile Phase B: Low organic content (e.g., 50% acetonitrile with 0.1% TFA in water).

  • Gradient: A gradient of increasing aqueous content is used for elution (e.g., 5% to 50% Mobile Phase B over 30 minutes).[17]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and/or Mass Spectrometry.

  • Sample Preparation: Dissolve the peptide in a high organic solvent mixture similar to the initial mobile phase conditions.

Mandatory Visualization

HPLC_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis & Purification cluster_2 Orthogonal & Chiral Analysis cluster_3 Data Analysis & Reporting Crude_Peptide Crude Peptide Synthesis Product (containing Boc-D-Orn(N3)-OH) Dissolution Dissolution in Appropriate Solvent Crude_Peptide->Dissolution RP_HPLC Reversed-Phase HPLC (Purity Assessment) Dissolution->RP_HPLC Inject Pure_Fraction Collect Pure Fraction RP_HPLC->Pure_Fraction Impurities Impurities RP_HPLC->Impurities Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Pure_Fraction->Chiral_HPLC IEX_HPLC Ion-Exchange HPLC (Charge Variants) Pure_Fraction->IEX_HPLC HILIC HILIC (Polarity Analysis) Pure_Fraction->HILIC Data_Analysis Data Integration & Analysis (Purity, %D-isomer, etc.) Chiral_HPLC->Data_Analysis IEX_HPLC->Data_Analysis HILIC->Data_Analysis Report Final Report Generation Data_Analysis->Report

Separation_Principles cluster_RP Reversed-Phase HPLC cluster_Chiral Chiral HPLC cluster_IEX Ion-Exchange HPLC cluster_HILIC HILIC Analyte Peptide with Boc-D-Orn(N3)-OH RP_Interaction Hydrophobic Interaction (Boc Group) Analyte->RP_Interaction Chiral_Interaction Stereospecific Interaction (D-Ornithine) Analyte->Chiral_Interaction IEX_Interaction Electrostatic Interaction (Deprotected Amine) Analyte->IEX_Interaction After Boc removal HILIC_Interaction Partitioning into Aqueous Layer (Polar Azide Group) Analyte->HILIC_Interaction RP_Stationary Hydrophobic Stationary Phase (C18) RP_Interaction->RP_Stationary Retention Chiral_Stationary Chiral Stationary Phase Chiral_Interaction->Chiral_Stationary Differential Retention IEX_Stationary Charged Stationary Phase IEX_Interaction->IEX_Stationary Retention HILIC_Stationary Hydrophilic Stationary Phase HILIC_Interaction->HILIC_Stationary Retention

References

Mass Spectrometry of Boc-D-Orn(N3)-OH Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is crucial for ensuring the efficacy and safety of novel therapeutics and research tools. The incorporation of non-natural amino acids like Boc-D-Orn(N3)-OH provides a versatile handle for bioconjugation via "click chemistry." This guide offers a comparative analysis of the mass spectrometry characterization of peptides modified with Boc-D-Orn(N3)-OH, supported by established fragmentation principles and detailed experimental protocols.

The use of Boc-D-Orn(N3)-OH introduces both a bulky protecting group (tert-butyloxycarbonyl, Boc) and a reactive azide (B81097) (N3) moiety into a peptide sequence. Understanding the behavior of these modifications in a mass spectrometer is key to confirming successful synthesis and characterizing the final product.

Performance Comparison with Alternatives

The primary role of incorporating Boc-D-Orn(N3)-OH is to introduce an azide group for subsequent conjugation. Here, we compare its mass spectrometric characteristics with other common peptide modification strategies.

FeatureBoc-D-Orn(N3)-OHOther Azido-Amino Acids (e.g., Azidohomoalanine)PEGylation
Primary Use Introduction of an azide handle for click chemistry.Introduction of an azide handle for click chemistry.Increase hydrodynamic radius, improve solubility and in vivo stability.
Mass Shift Predictable mass shift corresponding to the residue.Predictable mass shift corresponding to the residue.Variable and often large mass shift, leading to a heterogeneous mixture.
Ionization Efficiency Generally good in ESI.Generally good in ESI.Can suppress ionization of the peptide.
MS/MS Fragmentation Characteristic neutral losses of the Boc group (isobutylene, 56 Da; or the entire group, 100 Da) and fragmentation influenced by the ornithine residue.Fragmentation is primarily dictated by the peptide backbone and the specific amino acid structure.Often results in a complex series of fragment ions corresponding to the PEG chain, which can dominate the spectrum.
Data Interpretation The predictable losses from the Boc group can aid in identification. The "ornithine effect" can lead to specific backbone cleavages.Generally straightforward interpretation based on standard peptide fragmentation rules.Can be complex due to the heterogeneity of the PEG chain and its dominant fragmentation.

Expected Fragmentation Pathways

The fragmentation of peptides modified with Boc-D-Orn(N3)-OH in collision-induced dissociation (CID) is expected to be influenced by three key features: the peptide backbone, the Boc protecting group, and the ornithine side chain.

  • Peptide Backbone Fragmentation : Standard cleavage of the amide bonds will produce the characteristic b and y ion series, providing sequence information.

  • Boc Group Fragmentation : The Boc group is known to be labile under CID conditions and can undergo neutral losses:

    • Loss of isobutylene (B52900) (C4H8), resulting in a mass decrease of 56.06 Da.[1]

    • Loss of the entire Boc group (C5H8O2), leading to a mass decrease of 100.05 Da.[1]

  • Ornithine Effect : The presence of an ornithine residue can lead to a specific fragmentation pathway known as the "ornithine effect." This involves the cyclization of the side-chain amine to form a lactam, promoting cleavage of the adjacent amide bond and resulting in characteristic b-ions and water loss.[2][3]

  • Azide Group : The azide group itself may be lost as N2 (28 Da) or HN3 (43 Da), though this is generally less prominent than the fragmentation of the Boc group and the peptide backbone.

The combination of these fragmentation pathways provides a unique signature for the identification of peptides modified with Boc-D-Orn(N3)-OH.

Experimental Protocols

Below are detailed protocols for the sample preparation and LC-MS/MS analysis of peptides modified with Boc-D-Orn(N3)-OH.

Protocol 1: Sample Preparation for Mass Spectrometry
  • Stock Solution Preparation :

    • Accurately weigh 1 mg of the lyophilized Boc-D-Orn(N3)-OH modified peptide.

    • Dissolve the peptide in 1 mL of a 50:50 mixture of acetonitrile (B52724) and deionized water to create a 1 mg/mL stock solution.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Preparation of Calibration Standards :

    • Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Desalting (if necessary) :

    • If the peptide sample contains a high concentration of non-volatile salts, desalting is required.

    • Condition a C18 ZipTip by aspirating and dispensing 10 µL of 50% acetonitrile in water three times, followed by three washes with 0.1% trifluoroacetic acid (TFA) in water.

    • Load the peptide sample onto the ZipTip by aspirating and dispensing slowly for 10-15 cycles.

    • Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% TFA in water three times.

    • Elute the desalted peptide with 10 µL of 50% acetonitrile/0.1% formic acid in water.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 mm ID x 50 mm length, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120°C.

    • Desolvation Temperature : 350°C.

    • Acquisition Mode : Data-Dependent Acquisition (DDA) with a full scan in the Orbitrap or TOF analyzer followed by MS/MS of the top 5 most intense ions.

    • Full Scan Range : m/z 200-2000.

    • Fragmentation : Collision-Induced Dissociation (CID) with normalized collision energy of 35%.

Visualizing the Workflow and Fragmentation

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis peptide Lyophilized Peptide stock 1 mg/mL Stock Solution peptide->stock Dissolve in 50% ACN/H2O standards Calibration Standards stock->standards Serial Dilution desalting Desalting (C18 ZipTip) standards->desalting If necessary final_sample Final Sample for LC-MS standards->final_sample desalting->final_sample lc Reversed-Phase LC Separation final_sample->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select Top 5 Ions ms2 MS2 Scan (Fragment Ions) cid->ms2 data Data Analysis ms2->data G cluster_frags Characteristic Fragmentations Precursor [M+H]+ Loss_Boc Neutral Loss of Boc Group (-56 Da or -100 Da) Precursor->Loss_Boc Ornithine_Effect Ornithine Effect (Lactam formation, specific b-ions) Precursor->Ornithine_Effect Backbone Peptide Backbone Fragmentation (b and y ions) Precursor->Backbone

References

A Comparative Guide to Confirming Boc-D-Orn(N3)-OH Incorporation Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) is a powerful technique in drug discovery and protein engineering. It allows for the introduction of novel chemical functionalities, such as bioorthogonal handles for conjugation. One such UAA, Boc-D-Orn(N3)-OH, introduces an azide (B81097) group, enabling "click chemistry" reactions. However, successful incorporation must be rigorously verified. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical method for confirming the covalent structure of molecules in solution, making it ideal for verifying UAA incorporation into peptides.[1][2]

This guide provides a comparative framework for using NMR spectroscopy to confirm the successful incorporation of Boc-D-Orn(N3)-OH.

Data Presentation: Comparative NMR Chemical Shifts

The key to confirming incorporation via NMR is to identify unique signals corresponding to the UAA that are distinct from the signals of natural amino acids. The most characteristic features of Boc-D-Orn(N3)-OH are the tert-butyloxycarbonyl (Boc) protecting group and the chemical shift changes induced by the α-azido group.

Below is a comparison of the expected ¹H and ¹³C NMR chemical shifts for a Boc-D-Orn(N3)-OH residue versus a standard Boc-D-Ornithine residue. The presence of the electron-withdrawing azide group at the α-position is predicted to cause a downfield shift (higher ppm value) in the signals of the adjacent α-proton and α-carbon.[3]

Table 1: Comparative ¹H NMR Chemical Shifts (Predicted)

ProtonBoc-D-Orn-OH (Control)Boc-D-Orn(N3)-OH (Incorporated)Rationale for Difference
Boc (9H) ~1.4 ppm (singlet)~1.4 ppm (singlet)Identical protecting group. A strong singlet integrating to 9 protons is a key indicator.
α-H (1H) ~4.0 - 4.2 ppm (multiplet)~4.3 - 4.5 ppm (multiplet) The electron-withdrawing azide group deshields the α-proton, causing a downfield shift.
δ-CH₂ (2H) ~3.0 - 3.2 ppm (multiplet)~3.0 - 3.2 ppm (multiplet)Environment is similar, primarily influenced by the Boc-protected amine.
β,γ-CH₂ (4H) ~1.5 - 1.9 ppm (multiplet)~1.5 - 1.9 ppm (multiplet)Minimal change expected as these protons are distant from the α-azido group.

Table 2: Comparative ¹³C NMR Chemical Shifts (Predicted)

CarbonBoc-D-Orn-OH (Control)Boc-D-Orn(N3)-OH (Incorporated)Rationale for Difference
Boc C=O ~156 ppm~156 ppmIdentical protecting group.
Peptide/AA C=O ~172 - 175 ppm~170 - 173 ppmMinor shift may be observed.
Boc C(CH₃)₃ ~80 ppm~80 ppmIdentical protecting group.
α-C ~54 - 56 ppm~60 - 65 ppm The highly electronegative azide group significantly deshields the α-carbon, causing a substantial downfield shift. This is a critical confirmation marker.[4]
δ-C ~40 ppm~40 ppmEnvironment is similar.
Boc C(CH₃)₃ ~28 ppm~28 ppmIdentical protecting group.
β,γ-C ~25 - 30 ppm~25 - 30 ppmMinimal change expected.

Experimental Protocols

A thorough confirmation of incorporation involves a series of NMR experiments.[5]

Sample Preparation
  • Purification: Ensure the peptide is of high purity (>95%), typically achieved by High-Performance Liquid Chromatography (HPLC).

  • Concentration: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The concentration should be at least 0.5 mM, with 1-5 mM being ideal for peptide samples to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Solvent Choice: For peptides, DMSO-d₆ is often preferred as it can solubilize a wide range of peptides and keeps amide protons from exchanging with the solvent, allowing for their observation. If D₂O is used, labile protons like N-H and O-H will be replaced by deuterium (B1214612) and become invisible in the ¹H NMR spectrum.

  • Internal Standard: Add a reference standard like Tetramethylsilane (TMS) or a derivative if the solvent signal is not used as the reference.

NMR Data Acquisition

A combination of 1D and 2D NMR experiments should be performed:

  • ¹H NMR (1D): This is the fastest experiment and provides the initial overview. Key signals to look for are the sharp singlet for the Boc group's nine protons around 1.4 ppm and the downfield-shifted α-proton.

  • ¹³C NMR (1D): While less sensitive, this experiment is crucial for observing the carbon backbone. The key signal is the significantly downfield-shifted α-carbon (~60-65 ppm), which is a definitive marker for the presence of the adjacent azide group.

  • 2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., on adjacent carbons). It is used to trace the connectivity of the entire ornithine spin system, from the α-proton through the β, γ, and δ protons, confirming the integrity of the side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides unambiguous confirmation by showing a cross-peak between the downfield-shifted α-proton and the downfield-shifted α-carbon. This is one of the most powerful pieces of evidence for successful incorporation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_confirmation Confirmation peptide_synthesis Synthesize Peptide with Boc-D-Orn(N3)-OH hplc Purify Peptide (>95% Purity) peptide_synthesis->hplc sample_prep Prepare NMR Sample (1-5 mM in DMSO-d6) hplc->sample_prep acquire_spectra Acquire Spectra (1H, 13C, COSY, HSQC) sample_prep->acquire_spectra analyze_spectra Analyze Spectra for Key Signatures acquire_spectra->analyze_spectra confirmation Confirm Incorporation analyze_spectra->confirmation

Caption: Experimental workflow for confirming UAA incorporation.

logical_relationship cluster_evidence NMR Evidence center_node Boc-D-Orn(N3)-OH Incorporation Confirmed boc_h ¹H: Strong singlet at ~1.4 ppm (9H) boc_h->center_node Confirms Boc Group alpha_h ¹H: α-H shifted downfield (~4.3-4.5 ppm) alpha_h->center_node Suggests α-N3 alpha_c ¹³C: α-C shifted downfield (~60-65 ppm) alpha_c->center_node Confirms α-N3 cosy COSY: Shows α-β-γ-δ proton correlations cosy->center_node Confirms Orn Side Chain hsqc HSQC: Correlates downfield α-H and α-C hsqc->center_node Unambiguous α-C/H linkage

Caption: Logical diagram of NMR evidence for incorporation.

Comparison with Alternative Methods

While NMR provides detailed structural information, other methods can offer complementary data.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedSensitivityDestructive?Key Advantage
NMR Spectroscopy Unambiguous covalent structure, 3D conformation, dynamics.Low (mM-µM)NoProvides atomic-level structural detail.[7]
Mass Spectrometry (MS) Molecular weight confirmation, peptide sequencing (MS/MS).High (µM-fM)Yes (typically)Excellent for verifying correct mass and sequence.[7][8]
HPLC Purity assessment, relative hydrophobicity (retention time).ModerateNo (if fraction collected)Ideal for purification and assessing sample purity.[8]

In practice, a combined approach is most robust. HPLC is used for purification, MS confirms the correct mass of the final peptide (verifying that one amino acid has been substituted), and NMR provides the definitive structural proof that the incorporated UAA is indeed Boc-D-Orn(N3)-OH at the correct location.[9]

References

A Head-to-Head Comparison: Boc vs. Fmoc Strategy for Azido Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-natural amino acids such as azido (B1232118) amino acids offers a powerful tool for creating novel therapeutics and biological probes. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that can significantly impact the success of synthesizing these modified peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing azido amino acids, supported by experimental data and detailed protocols.

The azide (B81097) functional group is a versatile chemical handle for bioconjugation reactions, most notably the Nobel Prize-winning "click chemistry." Its successful incorporation into a peptide backbone hinges on its stability throughout the synthesis cycles. Fortunately, the azido group is robust and generally stable under the conditions of both Boc and Fmoc strategies, including the acidic deprotection steps in Boc-SPPS (trifluoroacetic acid, TFA) and the basic deprotection in Fmoc-SPPS (piperidine).[]

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid - TFA)Base (e.g., 20% Piperidine (B6355638) in DMF)
Side-Chain Protection Benzyl-based protecting groupstert-Butyl-based protecting groups
Final Cleavage Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Orthogonality Quasi-orthogonalFully orthogonal
Key Advantages - Effective for long or aggregation-prone sequences. - Generally lower cost of Boc-amino acids.- Milder deprotection conditions. - Broader compatibility with sensitive modifications. - Amenable to automation.
Key Disadvantages - Harsh final cleavage conditions (HF). - Repeated acid exposure can lead to side reactions.- Potential for side reactions with base-sensitive groups. - Fmoc-amino acids can be more expensive.

Performance and Considerations for Azido Amino Acid Incorporation

While both strategies can be employed for the synthesis of azido-peptides, the Fmoc strategy is more commonly reported in the literature for this application. This is largely due to the milder deprotection conditions of the Fmoc group, which are perceived as being more compatible with a wider range of functionalities, although the azide group itself is quite stable.

Fmoc Strategy: The Predominant Choice

The Fmoc strategy offers a fully orthogonal protection scheme, where the base-labile Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups remain intact until the final cleavage step.[] This orthogonality is a significant advantage when synthesizing complex peptides with various modifications.[]

Advantages for Azido-Peptide Synthesis:

  • Milder Conditions: The use of piperidine for deprotection is less harsh than the repeated TFA treatments in the Boc strategy, which can be beneficial for overall peptide integrity, especially for longer sequences.[3]

  • Broad Compatibility: The milder conditions are generally more compatible with other sensitive functional groups that might be present in the peptide sequence.[3]

  • Automation Friendly: The reaction conditions and monitoring methods of Fmoc-SPPS are well-suited for automated peptide synthesizers.[]

Potential Challenges:

  • Base-catalyzed Side Reactions: While the azido group is generally stable, some studies have reported potential side reactions under basic conditions, such as elimination reactions, particularly with α-azidoaspartate residues.[4] Careful monitoring and optimization of reaction conditions are crucial.

  • Cost: Fmoc-protected amino acids and coupling reagents can be more expensive than their Boc-counterparts.[]

Boc Strategy: A Viable but Less Common Alternative

The Boc strategy, the classical method for SPPS, utilizes a quasi-orthogonal protection scheme where the Boc group is removed with moderate acid (TFA), and the benzyl-based side-chain protecting groups are cleaved with a much stronger acid, typically hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Advantages for Azido-Peptide Synthesis:

  • Robustness for Difficult Sequences: The Boc strategy can be advantageous for the synthesis of long or aggregation-prone peptides. The protonation of the N-terminus after each deprotection step can help to reduce peptide aggregation.[6]

  • Cost-Effectiveness: Boc-protected amino acids are generally less expensive.[]

Potential Challenges:

  • Harsh Final Cleavage: The use of highly corrosive and hazardous HF for final cleavage requires specialized equipment and careful handling. The stability of the azido group under prolonged exposure to HF or TFMSA is a consideration, although it is generally considered stable.

  • Repeated Acidolysis: The repeated use of TFA for Boc deprotection can lead to the gradual degradation of sensitive residues or the premature cleavage of some side-chain protecting groups.[3]

Quantitative Data Comparison

Direct, head-to-head quantitative comparisons of the Boc and Fmoc strategies for the synthesis of the same azido-peptide are scarce in the literature. However, based on general peptide synthesis outcomes, the following trends can be expected:

ParameterBoc StrategyFmoc Strategy
Crude Purity Generally good, can be higher for difficult sequences.Typically high, but can be affected by aggregation.
Overall Yield Can be high with optimized protocols.Generally high, often exceeding 99% coupling efficiency per step.[]
Side Reactions Acid-catalyzed side reactions (e.g., alkylation).Base-catalyzed side reactions (e.g., aspartimide formation, azide elimination in specific contexts).

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful synthesis of azido-peptides. Below are generalized protocols for both the Boc and Fmoc strategies for the incorporation of an azido amino acid.

Boc-SPPS Protocol for Azido-Peptide Synthesis (Model)

This protocol outlines the manual synthesis of a model peptide containing a Boc-protected azido amino acid on a Merrifield resin.

  • Resin Swelling: Swell 1g of Merrifield resin (1 mmol/g) in dichloromethane (B109758) (DCM) for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve Boc-Gly-OH (3 eq) and CsHCO3 (1.5 eq) in DMF.

    • Add the solution to the resin and shake for 24 hours at 50°C.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (B130326) (2x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM and shake for 5 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling of Boc-Azido-Amino Acid:

    • Pre-activate Boc-L-azidoalanine (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat steps 3-5 for the remaining amino acids in the sequence.

  • Final Cleavage:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF apparatus, treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Precipitate the peptide with cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Fmoc-SPPS Protocol for Azido-Peptide Synthesis (Model)

This protocol outlines the manual synthesis of a model peptide containing an Fmoc-protected azido amino acid on a Rink Amide resin.

  • Resin Swelling: Swell 1g of Rink Amide resin (0.5 mmol/g) in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (of resin):

    • Wash the resin with DMF (3x).

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes (repeat once).

    • Wash the resin with DMF (5x).

  • First Amino Acid Coupling:

    • Pre-activate Fmoc-Gly-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes (repeat once).

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-Azido-Amino Acid:

    • Pre-activate Fmoc-L-azidoalanine (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat steps 4-5 for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA:triisopropylsilane:water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide with cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizing the Synthesis Strategies

To better understand the workflows, the following diagrams illustrate the core steps of SPPS and the key differences between the Boc and Fmoc strategies.

SPPS_Workflow Start Start with Resin Deprotection Nα-Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection Repeat->Cleavage End of Synthesis Purification Purification Cleavage->Purification

Figure 1. General workflow of Solid-Phase Peptide Synthesis (SPPS).

Boc_vs_Fmoc cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AA) Boc_Neutralize->Boc_Couple Boc_Couple->Boc_Deprotect Repeat Boc_Final Final Cleavage (HF/TFMSA) Boc_Couple->Boc_Final Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AA) Fmoc_Deprotect->Fmoc_Couple Fmoc_Couple->Fmoc_Deprotect Repeat Fmoc_Final Final Cleavage (TFA) Fmoc_Couple->Fmoc_Final

Figure 2. Comparison of the core cycles in Boc and Fmoc SPPS.

Conclusion

Both Boc and Fmoc strategies are capable of producing high-quality peptides containing azido amino acids. The Fmoc strategy is the more modern and widely adopted method, primarily due to its milder deprotection conditions and broader compatibility with sensitive functionalities. For routine synthesis of azido-peptides, especially in an automated fashion, the Fmoc strategy is generally the preferred choice.

However, the Boc strategy remains a powerful tool, particularly for challenging sequences that are prone to aggregation. The choice between the two methods should be made based on the specific requirements of the target peptide, the available laboratory equipment, and the overall cost considerations of the project. Careful optimization of coupling and deprotection steps is crucial for both strategies to ensure the successful synthesis of high-purity azido-peptides.

References

A Researcher's Guide to Azido Amino Acids in Click Chemistry: A Comparative Analysis of Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a cornerstone methodology, prized for its efficiency, specificity, and biocompatibility.[1][] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the most prominent example, enabling the rapid and reliable joining of molecular units.[3][4][5] Central to this technology are azido (B1232118) amino acids, synthetic building blocks that introduce the essential azide (B81097) moiety into peptides, proteins, and other biomolecules.[1][6][7][8]

This guide provides a comparative overview of several key azido amino acids, with a focus on N-α-Boc-δ-azido-D-ornithine (Boc-D-Orn(N3)-OH), a commercially available derivative increasingly used in peptide modification and the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[9][10] We will compare its properties and performance against other widely used azido amino acids to inform selection for specific research applications.

Overview of Featured Azido Amino Acids

The choice of an azido amino acid depends on the desired structural and functional outcome. The side chain length, stereochemistry, and overall structure influence the final conjugate's properties, such as spacing, flexibility, and biological activity.

  • Boc-D-Orn(N3)-OH : This building block features a D-ornithine core. The azide group is located on the delta (δ) carbon of the side chain, providing a four-atom spacer from the peptide backbone. Its D-configuration can confer increased resistance to enzymatic degradation in biological systems.

  • Fmoc-L-Azidohomoalanine (Fmoc-L-Aha-OH) : With a side chain similar in length to methionine, L-Aha is a valuable tool for metabolic labeling, where it can be incorporated into proteins by cellular machinery, acting as a methionine surrogate.[7]

  • Fmoc-L-Azidoalanine (Fmoc-L-Ala(N3)-OH) : This is one of the simplest azido amino acids, offering a short, minimally perturbative handle for bioconjugation.[7][11]

  • Fmoc-L-Lys(N3)-OH : The azido-functionalized version of lysine (B10760008) provides a long and flexible side chain, positioning the reactive azide group far from the peptide backbone, which can be advantageous for conjugating bulky molecules.[11][12]

  • Fmoc-p-azido-L-phenylalanine (Fmoc-L-AzF-OH) : This aromatic amino acid serves a dual purpose. Besides its utility in click chemistry, the azidophenyl group can be activated by UV light for photo-crosslinking studies to investigate protein-protein interactions.

Comparative Data and Performance

The azide functional group is generally stable throughout standard solid-phase peptide synthesis (SPPS) protocols, including repetitive basic treatments for Fmoc deprotection and acidic cleavage from the resin.[13] While the intrinsic reactivity of the azide group in CuAAC is consistent, factors like steric hindrance from the surrounding peptide sequence can subtly influence reaction kinetics. The primary distinctions lie in their structural attributes and intended applications.

Table 1: Properties and Applications of Common Azido Amino Acids

FeatureBoc-D-Orn(N3)-OHFmoc-L-Aha-OHFmoc-L-Ala(N3)-OHFmoc-L-Lys(N3)-OHFmoc-p-AzF-OH
Side Chain Length Medium (4-atom spacer)Medium (3-atom spacer)Short (2-atom spacer)Long (5-atom spacer)Aromatic
Stereochemistry D-amino acidL-amino acidL-amino acidL-amino acidL-amino acid
Flexibility ModerateModerateLowHighRigid (Aromatic)
Primary Use Case Peptide modification, ADC synthesis, introducing enzymatic resistance.[9]Metabolic labeling of proteins, methionine surrogate.[7]Minimalist, non-perturbative azide handle for bioconjugation.Long-reach linker for conjugating bulky molecules (dyes, PEG).Dual-purpose: Click chemistry and UV photo-crosslinking.
Stability in SPPS HighHighHighHighHigh
CuAAC Reactivity HighHighHighHighHigh
Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the CuAAC reaction mechanism and a typical experimental workflow.

CuAAC_Mechanism CuAAC Catalytic Cycle R_N3 R-N3 (Azide) Cu_Triazolide Copper Triazolide R_N3->Cu_Triazolide Cycloaddition R_Alkyne R'-C≡CH (Alkyne) Cu_Acetylide Cu(I)-Acetylide Complex R_Alkyne->Cu_Acetylide Coordination Cu_I Cu(I)-L Cu_I->Cu_Acetylide Cu_Acetylide->Cu_Triazolide Product Triazole Product Cu_Triazolide->Product Protonolysis Product->Cu_I Catalyst Regeneration Proton_Source H+ Proton_Source->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Peptide_Modification_Workflow Workflow for Peptide Bioconjugation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Reaction cluster_Purification Analysis & Purification start Start with Resin couple_AA Couple Standard Amino Acids start->couple_AA couple_Azido Incorporate Azido Amino Acid (e.g., Boc-D-Orn(N3)-OH) couple_AA->couple_Azido deprotect Final Deprotection & Cleavage couple_Azido->deprotect azido_peptide Azide-Peptide in Solution deprotect->azido_peptide click_step Add Alkyne-Probe, Cu(I) Source, Ligand, Reductant azido_peptide->click_step purify Purify by HPLC click_step->purify analyze Characterize by MS purify->analyze final_product Final Conjugate analyze->final_product

Caption: A typical workflow for modifying peptides using an azido amino acid and click chemistry.

Decision Guide for Selecting an Azido Amino Acid

Choosing the right building block is critical for experimental success. The following decision tree provides guidance based on common research goals.

Decision_Tree How to Choose Your Azido Amino Acid start What is your primary application? q1 Metabolic Labeling in Live Cells? start->q1 q2 Synthetic Peptide Modification? q1->q2 No ans_aha Use L-Aha (Methionine mimic) q1->ans_aha Yes q3 Need UV Crosslinking? q2->q3 q4 Need Enzymatic Resistance? q3->q4 No ans_azf Use p-Azido-L-Phe (AzF) q3->ans_azf Yes q5 What linker length is needed? q4->q5 No ans_dorn Use D-Orn(N3) or other D-amino acid q4->ans_dorn Yes ans_short Use Ala(N3) (Shortest) q5->ans_short Short ans_long Use Lys(N3) (Longest) q5->ans_long Long

Caption: A decision guide for selecting the appropriate azido amino acid based on the research goal.

Experimental Protocol: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a representative method for performing a click reaction on a peptide that has been synthesized on a solid support and contains an azido amino acid.

Materials:

  • Peptide-resin containing an azido amino acid (1 equivalent)

  • Alkyne-containing molecule (5-10 equivalents)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO4) with a reducing agent

  • Sodium Ascorbate (if using CuSO4) (10 equivalents)

  • Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or bathophenanthroline (B157979) disulfonate (BPS)

  • Base: 2,6-Lutidine or N,N-Diisopropylethylamine (DIEA) (10 equivalents)

  • Solvents: Degassed Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptide-resin (e.g., 50 mg, 0.1 mmol/g loading) in DCM in a reaction vessel for 20 minutes. Drain the DCM.[14]

  • Reagent Preparation: In a separate vial, dissolve the alkyne probe (5 eq.), CuBr (1 eq.), and DIEA (10 eq.) in degassed DMF (e.g., 1 mL per 50 mg resin). If using CuSO4 (1 eq.), first dissolve it with Sodium Ascorbate (10 eq.) in a minimal amount of water before adding to the DMF solution containing the other reagents.

  • Click Reaction: Add the reagent solution to the swollen resin. Purge the reaction vessel with nitrogen or argon for 5 minutes to ensure an oxygen-free atmosphere.[14]

  • Incubation: Seal the vessel and shake gently at room temperature for 12-18 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing via HPLC-MS.

  • Washing: After the reaction is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents and copper catalyst. A typical wash sequence is:[14]

    • DMF (3 times)

    • Isopropanol/DMF mixture (3 times)

    • DCM (3 times)

    • Methanol (3 times)

  • Drying and Cleavage: Dry the resin under vacuum. The successfully modified peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H2O) and purified by HPLC.

Conclusion

Boc-D-Orn(N3)-OH is a valuable and robust building block for introducing an azide handle into synthetic peptides. Its key distinguishing feature is its D-stereochemistry, which offers a strategic advantage for designing peptides with enhanced stability against proteolysis. When compared to other common azido amino acids like L-Aha, L-Ala(N3), and L-Lys(N3), the choice is dictated less by the reactivity of the azide itself—which is consistently high in CuAAC—and more by the specific architectural and functional requirements of the final molecule. For metabolic labeling, L-Aha remains the gold standard. For applications requiring long, flexible linkers, L-Lys(N3) is ideal. For researchers seeking to create stable, modified peptides for therapeutic or diagnostic development, Boc-D-Orn(N3)-OH presents a compelling option.

References

A Comparative Guide to Validating Click Reaction Efficiency on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of click chemistry on solid supports, validating the efficiency of these reactions is paramount. The choice of solid support, catalytic system, and reaction conditions can significantly impact yield, purity, and overall success of a synthesis. This guide provides an objective comparison of various methodologies for solid-phase click reactions, supported by experimental data and detailed protocols to aid in optimizing your workflows.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility.[1][2] When translated to a solid-phase format, the reaction's efficiency is influenced by a new set of variables tied to the heterogeneous environment of the solid support.

Comparing Solid Supports for Click Chemistry

The physical and chemical properties of the solid support play a critical role in the accessibility of reactants and the overall reaction kinetics. Key considerations include the polymer composition, swelling properties, and loading capacity.

Commonly used solid supports include polystyrene-based resins like Merrifield and polyethylene (B3416737) glycol (PEG)-grafted resins such as Tentagel. Polystyrene resins are cost-effective and exhibit good mechanical stability, while PEG-grafted resins offer enhanced swelling in a wider range of solvents, including aqueous media, which can be beneficial for reactions with biomolecules.[3] Controlled pore glass (CPG) is another alternative, particularly for oligonucleotide synthesis, offering high mechanical and chemical stability.

The swelling of the resin is a critical factor, as it directly impacts the diffusion of reagents to the reactive sites within the polymer matrix.[4] Insufficient swelling can lead to lower reaction yields and incomplete conversions.

Table 1: Comparison of Swelling for Common Solid-Phase Synthesis Resins in Various Solvents

Resin TypeDichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)Water
Merrifield (1% DVB) 4-6 mL/g~4.7 mL/g~5.5 mL/gNo Swelling
Tentagel Good SwellingGood SwellingGood SwellingGood Swelling
ChemMatrix® Good SwellingGood SwellingGood SwellingGood Swelling
Controlled Pore Glass (CPG) N/A (non-swelling)N/A (non-swelling)N/A (non-swelling)N/A (non-swelling)

Data compiled from multiple sources.[4][5] Swelling is reported as mL of solvent per gram of resin. "Good Swelling" indicates a significant increase in resin volume, facilitating reagent diffusion.

Evaluating Catalytic Systems for Solid-Phase Click Reactions

The choice between a homogeneous and a heterogeneous copper catalyst is a key decision in designing a solid-phase click reaction.

Homogeneous catalysts , such as copper(I) salts (e.g., CuI, CuBr) often used with a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA), generally offer high reactivity due to their solubility in the reaction medium.[6][7] However, their removal from the final product can be challenging and may lead to copper contamination.

Heterogeneous catalysts , where copper is immobilized on a solid support (e.g., silica, polymers, magnetic nanoparticles), offer the significant advantage of easy removal from the reaction mixture by simple filtration.[6] This simplifies purification and minimizes copper leaching into the product, which is particularly important in pharmaceutical applications. The reusability of heterogeneous catalysts also makes them a more sustainable and cost-effective option.

Table 2: Performance Comparison of Homogeneous and Heterogeneous Copper Catalysts in Azide-Alkyne Cycloadditions

Catalyst TypeCatalyst ExampleSupportTypical YieldReaction TimeAdvantagesDisadvantages
Homogeneous CuI-High (>95%)0.5 - 4 hHigh reactivity and selectivity.Difficult to remove, potential product contamination.
Homogeneous CuSO₄/Sodium Ascorbate (B8700270)-High (>95%)1 - 12 hReadily available, robust.Requires a reducing agent, potential for side reactions.
Heterogeneous Cu(I) on SilicaSiO₂96-98%2 - 4 hEasy to remove, reusable.[8]Potentially lower activity than homogeneous counterparts.
Heterogeneous Cu on Graphene OxideGO80-96%0.5 - 3.5 hHigh surface area, good reusability.[8]Can be more expensive to prepare.
Heterogeneous Cu on Polymer ResinPolystyrene~85% (after 3 runs)~16 hGood for organic solvents, reusable.[2]Swelling dependent, potentially slower kinetics.

Data is illustrative and compiled from various sources.[2][8] Reaction conditions and substrates will significantly affect performance.

Experimental Protocols

To ensure accurate validation of click reaction efficiency, detailed and reproducible experimental protocols are essential. Below are general protocols for performing a solid-phase click reaction and for analyzing the product after cleavage.

Protocol 1: General Procedure for Solid-Phase CuAAC Reaction
  • Resin Swelling: Swell the azide- or alkyne-functionalized solid support (e.g., Merrifield or Tentagel resin, 100 mg, 0.1 mmol) in a suitable solvent (e.g., DMF or a 1:1 mixture of DCM/DMF, 2 mL) for 30 minutes in a fritted syringe.

  • Reagent Preparation: In a separate vial, dissolve the complementary alkyne or azide (B81097) (0.5 mmol, 5 equivalents) in the reaction solvent (1 mL).

  • Catalyst Preparation (for in situ generated catalyst): In another vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01 mmol, 0.1 equivalents) and sodium ascorbate (0.05 mmol, 0.5 equivalents) in a minimal amount of water, then dilute with the reaction solvent.

  • Reaction Setup: Drain the solvent from the swollen resin. Add the solution of the alkyne/azide to the resin, followed by the catalyst solution.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by HPLC or LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with the reaction solvent (3 x 5 mL), water (3 x 5 mL), methanol (B129727) (3 x 5 mL), and DCM (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage and Analysis of the Click Product
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and linker used. For example, for a Wang resin, a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) can be used.

  • Cleavage: Add the cleavage cocktail (2 mL) to the dry resin in a fritted syringe and allow the reaction to proceed for 2-3 hours at room temperature.

  • Product Collection: Collect the filtrate into a clean vial. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation and Purification: Precipitate the cleaved product by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether. Dry the purified product under vacuum.

  • Analysis: Dissolve the dried product in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC or LC-MS to determine the yield and purity.[2][9][10]

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and a decision-making process for selecting the appropriate solid support.

experimental_workflow start Start: Functionalized Solid Support swell 1. Resin Swelling start->swell reactants 2. Add Reactants & Catalyst swell->reactants incubate 3. Reaction Incubation reactants->incubate wash 4. Washing incubate->wash cleave 5. Cleavage from Support wash->cleave analyze 6. Analysis (HPLC/LC-MS) cleave->analyze end End: Quantified Product analyze->end

Caption: Experimental workflow for solid-phase click reaction and analysis.

support_selection start Start: Application? biomolecules Biomolecules in Aqueous Media? start->biomolecules Yes small_molecules Small Molecules in Organic Solvents? start->small_molecules No tentagel Use Tentagel or other PEG-based resin biomolecules->tentagel oligonucleotides Oligonucleotides? small_molecules->oligonucleotides No merrifield Use Merrifield or other Polystyrene resin small_molecules->merrifield cpg Use Controlled Pore Glass (CPG) oligonucleotides->cpg Yes

Caption: Decision tree for selecting a solid support.

By carefully considering the choice of solid support, catalyst, and reaction conditions, and by employing rigorous analytical methods, researchers can confidently validate and optimize the efficiency of their solid-phase click reactions for a wide range of applications in drug discovery and materials science.

References

A Researcher's Guide to Click Chemistry: Comparing Reagents for Modifying Boc-D-Orn(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified amino acids, the ability to efficiently and selectively conjugate molecules is paramount. Boc-D-Orn(N3)-OH, with its versatile azide (B81097) handle, is a valuable building block for creating complex peptides, antibody-drug conjugates (ADCs), and other targeted therapeutics. The success of these endeavors hinges on the selection of the appropriate click chemistry reagent. This guide provides a side-by-side comparison of the two primary click chemistry methodologies for reacting with azides—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—offering quantitative data, detailed experimental protocols, and visual guides to inform your selection.

At a Glance: CuAAC vs. SPAAC Reagents

The fundamental choice between click chemistry reagents for Boc-D-Orn(N3)-OH lies in the trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics but requires a copper catalyst that can be cytotoxic, making it ideal for in vitro applications where speed is critical. In contrast, SPAAC is a copper-free method, offering excellent biocompatibility for in vivo and live-cell applications, though generally with slower reaction rates.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1][2]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1][3]
Key Reagents Terminal Alkyne, Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, Copper-chelating Ligand (optional)Cyclooctyne Reagents (e.g., DBCO, BCN, DIFO)
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[1][4]Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[1][3]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1]Slower than CuAAC, with rates highly dependent on the specific cyclooctyne and azide structure.
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.Excellent, as the reaction is bioorthogonal and does not interfere with most native functional groups.[3]

Delving Deeper: A Quantitative Comparison

The selection of a click chemistry reagent is often dictated by the specific requirements of the experiment, including the desired reaction speed and the biological context. The following tables provide a quantitative comparison of reaction kinetics and cytotoxicity to aid in this decision-making process.

Table 1: Comparative Reaction Kinetics

Second-order rate constants (k₂) are a measure of how quickly a reaction proceeds. Higher values indicate a faster reaction. While the azide on Boc-D-Orn(N3)-OH is a primary azide, its reactivity can be influenced by the steric bulk of the rest of the molecule. The data below for benzyl (B1604629) azide serves as a useful proxy.

Reagent/SystemSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Typical Reaction ConditionsNotes
CuAAC
CuSO₄/Sodium Ascorbate1 - 100[1]Aqueous buffer, Room TemperatureRate is less affected by the steric bulk of the azide compared to SPAAC.[1]
SPAAC
DBCO (Dibenzocyclooctyne)~0.1 - 1.22[5][6]Aqueous buffer (e.g., PBS, HEPES), 25-37°CReaction rates can be influenced by buffer type and pH.[6]
BCN (Bicyclo[6.1.0]nonyne)~0.14 - 0.15[7][8]Aqueous buffer/Organic co-solvent, Room TemperatureGenerally less sterically hindered than DBCO, leading to favorable kinetics with some azides.
DIFO (Difluorinated cyclooctyne)~0.076[7]Aqueous bufferThe fluorine atoms enhance reactivity compared to non-fluorinated cyclooctynes.

Key Observation: CuAAC reactions are generally orders of magnitude faster than SPAAC reactions.[9][10] Among the SPAAC reagents, the choice of cyclooctyne is critical, with subtle structural differences significantly impacting reaction kinetics.

Table 2: Cytotoxicity of Copper Catalysts in CuAAC

The primary drawback of CuAAC for biological applications is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS). The use of copper-chelating ligands can mitigate this toxicity.

Copper SourceLigandCell ViabilityNotes
50 µM CuSO₄None~75%Appreciable toxicity observed.
50 µM CuSO₄THPTA (5:1 ligand:Cu ratio)PreservedLigands protect cells from copper-induced damage.
Cu(I)-l-histidineL-histidineHighEffective catalyst for live-cell labeling with low toxicity.[11]
100 µM CuSO₄BTTAA~75% (after 10 min)Cell viability decreases with longer exposure and higher copper concentrations.[12][13]

Visualizing the Chemistry

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms, a general experimental workflow, and a decision-making guide.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Boc-D-Orn(N3)-OH Boc-D-Orn(N3)-OH (Azide) Triazole_Product 1,4-Disubstituted Triazole Product Boc-D-Orn(N3)-OH->Triazole_Product Reacts with Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Triazole_Product CuSO4 CuSO₄ (Copper(II)) CuI Cu(I) - Active Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilizes CuI->Triazole_Product Catalyzes

Figure 1. Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Boc-D-Orn(N3)-OH Boc-D-Orn(N3)-OH (Azide) Triazole_Product Triazole Product Boc-D-Orn(N3)-OH->Triazole_Product Spontaneous Reaction Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN, DIFO) Strained_Alkyne->Triazole_Product

Figure 2. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start Prep_Azide Prepare Boc-D-Orn(N3)-OH Solution Start->Prep_Azide Prep_Alkyne Prepare Alkyne Reagent (Terminal or Strained) Start->Prep_Alkyne Choose_Method Choose Method Prep_Azide->Choose_Method Prep_Alkyne->Choose_Method Prep_CuAAC Prepare CuAAC Catalyst Mix (CuSO₄, Ascorbate, Ligand) Choose_Method->Prep_CuAAC CuAAC Mix_SPAAC Mix Azide and Strained Alkyne Choose_Method->Mix_SPAAC SPAAC Mix_CuAAC Mix Azide, Alkyne, and Catalyst Prep_CuAAC->Mix_CuAAC Incubate_CuAAC Incubate (Typically < 1 hour) Mix_CuAAC->Incubate_CuAAC Purification Purification (e.g., HPLC, Desalting) Incubate_CuAAC->Purification Incubate_SPAAC Incubate (Typically hours to overnight) Mix_SPAAC->Incubate_SPAAC Incubate_SPAAC->Purification Analysis Analysis (e.g., MS, NMR, SDS-PAGE) Purification->Analysis End End Analysis->End

References

Safety Operating Guide

Safe Disposal of Boc-D-Orn(N3)-OH (CHA): A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Boc-D-Orn(N3)-OH (CHA) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, with a primary focus on the reactive azide (B81097) group.

Compound Information:

Compound NameBoc-D-Orn(N3)-OH (CHA)
Structure N-α-t-Butoxycarbonyl-N-δ-azido-D-ornithine cyclohexylammonium salt
Key Functional Groups Organic Azide, Boc-protecting group, Carboxylic Acid, Cyclohexylammonium salt
Primary Hazard The organic azide group is potentially explosive and highly reactive. It can be sensitive to shock, heat, light, and friction.[1][2]

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

All handling and disposal steps must be conducted within a certified chemical fume hood to mitigate inhalation risks and provide containment in case of an incident.[3]

Disposal Workflow

The primary strategy for the safe disposal of Boc-D-Orn(N3)-OH (CHA) involves the chemical neutralization of the hazardous azide group before it enters the waste stream. The recommended method is the Staudinger reaction, which converts the organic azide to a stable amine.[2]

DisposalWorkflow cluster_prep Preparation cluster_neutralization Azide Neutralization (Staudinger Reaction) cluster_disposal Waste Collection prep_ppe Don Personal Protective Equipment (PPE) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood dissolve_azide Dissolve Boc-D-Orn(N3)-OH (CHA) in an appropriate solvent (e.g., THF) prep_hood->dissolve_azide prepare_phosphine Prepare a solution of Triphenylphosphine (B44618) (1.1 eq.) in the same solvent add_phosphine Slowly add Triphenylphosphine solution to the azide solution with stirring prepare_phosphine->add_phosphine react Stir until N2 evolution ceases, then warm to room temperature add_phosphine->react collect_waste Collect the resulting iminophosphorane solution in a designated, labeled hazardous waste container react->collect_waste waste_pickup Arrange for disposal through the institution's chemical waste program collect_waste->waste_pickup

Caption: A workflow for the safe disposal of Boc-D-Orn(N3)-OH (CHA).

Experimental Protocol: Staudinger Reaction for Azide Quenching

This protocol details the conversion of the organic azide to a less hazardous amine derivative.

Materials:

  • Residual Boc-D-Orn(N3)-OH (CHA) solution or solid

  • Triphenylphosphine (PPh3)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Stir plate and stir bar

  • Ice bath

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, cool the vessel containing the residual Boc-D-Orn(N3)-OH (CHA) in an ice bath.[2] If it is a solid, dissolve it in a minimal amount of a suitable solvent like THF.

  • Triphenylphosphine Solution: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine relative to the amount of the azide compound in the same solvent.[2]

  • Reaction: Slowly add the triphenylphosphine solution to the cooled azide solution while stirring. Effervescence, due to the release of nitrogen gas, should be observed.[2]

  • Completion: Continue stirring the mixture until the gas evolution stops.

  • Final Steps: Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[2] The resulting solution, which now contains the much more stable iminophosphorane, can be disposed of as organic waste.

Waste Management and Disposal

Proper segregation and labeling of waste are paramount to ensure safety and compliance.

Key Disposal Principles:

DoDo Not
Collect all azide-containing waste in a dedicated and clearly labeled container.[1][4]Do not mix azide waste with acidic wastes. This can generate highly toxic and explosive hydrazoic acid.[1]
Label the waste container with "Azide Contaminated Waste" and list all chemical constituents.[1][4]Do not use metal spatulas or tools to handle azides, as this can form shock-sensitive metal azides.[1][3]
Follow your institution's specific chemical waste program for pickup and disposal.[1]Do not dispose of azide solutions down the drain.[4]
Decontaminate work surfaces with a pH > 9 buffer solution, followed by 70% ethanol.[4]Do not mix with halogenated solvents (e.g., dichloromethane, chloroform) which can form explosive compounds.[1]

Logical Relationship of Hazards and Controls

The hazards associated with Boc-D-Orn(N3)-OH (CHA) are directly addressed by specific control measures.

HazardControl cluster_hazards Hazards of Boc-D-Orn(N3)-OH (CHA) cluster_controls Control Measures hazard_azide Organic Azide Potentially explosive, reacts with acids and metals control_neutralize Chemical Neutralization Staudinger reaction to convert azide to stable amine hazard_azide->control_neutralize mitigates control_segregate Waste Segregation Separate, labeled containers for azide waste hazard_azide->control_segregate prevents reaction hazard_inhalation Inhalation Hazard Fine powder or aerosol control_ppe Personal Protective Equipment Gloves, safety goggles, lab coat hazard_inhalation->control_ppe protects user control_hood Engineering Control Use of a chemical fume hood hazard_inhalation->control_hood contains

Caption: Relationship between hazards and control measures for Boc-D-Orn(N3)-OH (CHA).

By adhering to these procedures, researchers can safely manage and dispose of Boc-D-Orn(N3)-OH (CHA), ensuring a secure laboratory environment and compliance with safety regulations. Always consult your institution's specific safety guidelines and Safety Data Sheets for any chemicals used in the disposal process.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-D-Orn(N3)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Boc-D-Orn(N3)-OH (CHA), a compound containing both an organic azide (B81097) and a cyclohexylamine (B46788) (CHA) salt. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

The dual nature of this compound necessitates careful consideration of the hazards associated with both organic azides and cyclohexylamine. Organic azides are potentially explosive and toxic, while cyclohexylamine is corrosive, flammable, and readily absorbed through the skin.[1][2][3] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-faceted Defense

A comprehensive PPE strategy is the first line of defense against the hazards of Boc-D-Orn(N3)-OH (CHA). The following table summarizes the recommended PPE for handling this compound, addressing the combined risks of the azide and cyclohexylamine components.

Body PartRecommended PPERationale
Hands Double gloving: Inner layer of Silver Shield® gloves, outer layer of heavy-duty nitrile gloves.[1]The azide component is highly toxic and can be absorbed through the skin.[1] Silver Shield® gloves offer excellent chemical resistance, while the outer nitrile glove provides a physical barrier and can be discarded if contaminated.
Eyes Chemical splash goggles and a face shield.[1][2]Protects against splashes of the corrosive cyclohexylamine and potential projectiles in the event of an unexpected decomposition of the azide.
Body Flame-resistant lab coat.[4]Provides protection against splashes and in the unlikely event of a fire, as cyclohexylamine is flammable.[2]
Respiratory Work in a certified chemical fume hood.A fume hood is essential to prevent inhalation of potentially toxic and volatile hydrazoic acid that could form from the azide, and to manage vapors from the cyclohexylamine.[1]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling Boc-D-Orn(N3)-OH (CHA) from preparation to immediate post-handling procedures.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment, including non-sparking tools and plastic or ceramic spatulas to avoid the formation of shock-sensitive metal azides.[4][5]

    • Have a designated and clearly labeled waste container ready for azide-containing waste.[6]

    • An emergency eyewash and safety shower must be readily accessible.[3]

  • Handling :

    • Don the appropriate PPE as detailed in the table above.

    • Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.[1]

    • Avoid contact with incompatible materials, including acids, heavy metals, and halogenated solvents (e.g., dichloromethane, chloroform).[5][7] Reaction with acids can generate highly toxic and explosive hydrazoic acid.[5]

    • Use the smallest practical quantities for the experiment.

  • Post-Handling :

    • Thoroughly decontaminate the work area.

    • Remove and dispose of the outer gloves immediately after handling.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Azide-Containing Waste

Proper disposal of Boc-D-Orn(N3)-OH (CHA) and any associated waste is critical to prevent the formation of explosive metal azides in plumbing and to ensure environmental safety.

  • Waste Segregation : All waste containing Boc-D-Orn(N3)-OH (CHA), including contaminated consumables, must be collected in a dedicated, clearly labeled hazardous waste container.[6][8]

  • Incompatible Waste Streams : Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5] Also, keep azide waste separate from heavy metal waste.[8]

  • Disposal Method : All azide-containing waste must be disposed of through your institution's hazardous waste management program.[5] Under no circumstances should azide waste be poured down the drain. [1]

Workflow for Safe Handling of Boc-D-Orn(N3)-OH (CHA)

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble Non-Sparking Equipment prep1->prep2 prep3 Prepare Labeled Azide Waste Container prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work Exclusively in Fume Hood prep4->handle1 handle2 Use Smallest Practical Quantity handle1->handle2 handle3 Avoid Incompatible Materials (Acids, Metals, Halogenated Solvents) handle2->handle3 disp1 Segregate Azide Waste handle3->disp1 disp2 Do Not Mix with Acidic or Metal Waste disp1->disp2 disp3 Dispose via Hazardous Waste Program disp2->disp3

Caption: Safe handling workflow for Boc-D-Orn(N3)-OH (CHA).

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.